Product packaging for Stachyose hydrate(Cat. No.:CAS No. 54261-98-2)

Stachyose hydrate

Cat. No.: B1142088
CAS No.: 54261-98-2
M. Wt: 666.58
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachyose is an oligosaccharide and prebiotic. In vivo, stachyose (1 g/kg per day) reduces the number of colonic lesions and serum TNF-α, IL-6, IL-10, and IL-17a levels, as well as increases gut levels of Akkermansia and the probiotic Lactobacillus, in a rat model of colitis induced by dextran sulfate (DSS; ). It decreases serum LPS, IL-6, and TNF-α levels and enriches Phascolarctobacterium, Bilophila, Oscillospira, and Turicibacter in the gut microbiota in a rat model of diabetes induced by high-fat diet and streptozotocin (STZ; ). Stachyose also enhances berberine-induced blood glucose control and improvements in insulin resistance, as well as decreases the fecal concentration of short-chain fatty acids, in the KKAγ mouse model of type 2 diabetes.>(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Salacia oblonga and Stachys with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₄H₄₂O₂₁ . x H ₂O B1142088 Stachyose hydrate CAS No. 54261-98-2

Properties

IUPAC Name

2-[[6-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24/h6-23,25-38H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZIYBXSHAGNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861971
Record name Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-55-3
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Stachyose Hydrate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose hydrate, a functional tetrasaccharide, is garnering significant interest in the pharmaceutical and nutraceutical fields for its prebiotic properties and potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailing its concentration in various plant materials. Furthermore, it presents comprehensive, research-grade protocols for the extraction, purification, and quantification of this compound, enabling researchers to obtain high-purity material for laboratory investigation. This document aims to serve as a critical resource for the scientific community engaged in the research and development of stachyose-based products.

Natural Sources of this compound

Stachyose is a member of the raffinose family of oligosaccharides (RFOs) and is found in a wide variety of plants, particularly in their seeds, tubers, and rhizomes.[1] Legumes are among the most abundant and commercially viable sources of stachyose.[2][3] Additionally, certain traditional medicinal plants are known to contain significant quantities of this oligosaccharide.[3][4] The concentration of stachyose can vary considerably depending on the plant species, cultivar, and growing conditions.[3][5]

Below is a summary of notable natural sources of stachyose and their reported concentrations.

Plant SourceFamilyPartStachyose Content (mg/g dry matter unless specified)Other Major RFOs Present
Soybean (Glycine max)FabaceaeSeeds2.0 - 56.2Raffinose, Verbascose[2][3]
Lupin (Lupinus)FabaceaeSeedsStachyose is the dominant oligosaccharide[3]Raffinose, Verbascose[3]
Pea (Pisum sativum)FabaceaeSeedsVariable, can be the dominant RFO in some cultivars[3][6]Raffinose, Verbascose[3][6]
Chickpea (Cicer arietinum)FabaceaeSeeds50.6 - 53.0Raffinose, Verbascose, Ciceritol[6]
Green Beans (Phaseolus vulgaris)FabaceaeSeedsPresent[1]Raffinose[1]
Faba Bean (Vicia faba)FabaceaeSeedsLower content compared to other legumes[3]Verbascose (often dominant)[3]
African Yam Bean (Sphenostylis stenocarpa)FabaceaeSeeds~38.4 (total α-galactosides)Raffinose, Verbascose[5]
Pigeon Pea (Cajanus cajan)FabaceaeSeedsVariable[5]Verbascose (often dominant)[5]
Chinese Artichoke (Stachys affinis, Stachys tuberifera)LamiaceaeRhizomesPrimary storage carbohydrate, high content[7][8]N/A
Rehmannia glutinosa ScrophulariaceaeRootsHigh content, can be over 650 mg/g in certain extracts[3][9]Raffinose, Sucrose[9]

Extraction and Purification Methodologies

The extraction of stachyose from plant materials for research purposes requires methods that ensure high yield and purity. Common techniques include solvent extraction, followed by purification steps to remove lipids, proteins, and other sugars.[10]

Experimental Protocol: Extraction of Stachyose from Legume Seeds

This protocol is a composite method based on established laboratory procedures for extracting oligosaccharides from leguminous seeds such as soybeans.

Materials and Reagents:

  • Dried legume seeds (e.g., soybeans)

  • Chloroform

  • Ethanol (95% and varying concentrations, e.g., 70%)

  • Deionized water

  • Grinder or mill

  • Reflux apparatus

  • Filtration system (e.g., Whatman No. 1 filter paper, vacuum filtration)

  • Rotary evaporator

  • Centrifuge

  • Freeze-dryer (optional)

Methodology:

  • Sample Preparation:

    • Grind the dried legume seeds into a fine powder (e.g., to pass through a 40-mesh sieve).

    • Dry the powder in an oven at 60°C for 18 hours to remove residual moisture.[1]

  • Defatting:

    • Place 10 g of the dried powder into a flask.

    • Add 100 mL of chloroform and reflux for 2 hours at 60°C to remove lipids.[1]

    • Filter the mixture to separate the solid residue from the chloroform. Discard the chloroform fraction.

    • Air-dry the defatted residue to remove any remaining chloroform.

  • Stachyose Extraction:

    • Transfer the defatted powder to a new flask.

    • Add 100 mL of 70% ethanol (v/v in deionized water). The optimal ethanol concentration may vary depending on the specific legume.

    • Reflux the mixture at 80°C for 2 hours with constant stirring.[1]

    • After extraction, cool the mixture and filter it to separate the liquid extract from the solid residue.

    • The resulting supernatant is the crude stachyose extract.

  • Concentration:

    • Concentrate the crude extract using a rotary evaporator at a reduced pressure and a temperature of 60°C to remove the ethanol.

    • The remaining aqueous solution can be freeze-dried to obtain a crude powder or used directly for purification.

Experimental Protocol: Purification of Stachyose

For many research applications, the crude extract requires further purification to remove co-extracted compounds like sucrose, raffinose, and monosaccharides. Biological purification is an effective method for selectively removing sucrose.

Materials and Reagents:

  • Crude stachyose extract

  • Wickerhamomyces anomalus yeast strain

  • Yeast culture medium

  • Incubator shaker

  • Centrifuge

  • 0.45 µm syringe filters

Methodology:

  • Yeast Inoculum Preparation:

    • Culture Wickerhamomyces anomalus in a suitable medium at 30°C until it reaches the logarithmic growth phase.

  • Biological Purification (Sucrose Removal):

    • Dilute the crude stachyose extract with sterile deionized water (e.g., a 10-fold dilution).[6]

    • Adjust the pH of the diluted extract to 7.0.[6]

    • Inoculate the extract with the prepared yeast culture (e.g., 0.375% inoculum size).[6]

    • Incubate at 30°C with shaking (e.g., 150 rpm) for 12 hours.[6] During this time, the yeast will metabolize the sucrose without significantly degrading the stachyose and raffinose.[6]

  • Post-Purification Processing:

    • After incubation, centrifuge the mixture to pellet the yeast cells.

    • Collect the supernatant, which now contains a higher relative concentration of stachyose.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and particulates.

    • The purified extract can be concentrated and freeze-dried as described previously.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of stachyose in extracts.[8] Depending on the available equipment, either a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.

Experimental Protocol: HPLC-RI Quantification of Stachyose

Equipment and Materials:

  • HPLC system equipped with a Refractive Index (RI) detector.

  • Amino-propyl bonded silica column (e.g., Hypersil NH2, 250 mm × 4.6 mm).[1]

  • This compound analytical standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Deionized water (HPLC grade).

  • 0.45 µm membrane filters.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of stachyose standard at a concentration of 2.0 mg/mL in deionized water.

    • From the stock solution, prepare a series of standard solutions with decreasing concentrations (e.g., 1.0, 0.5, 0.25, 0.125 mg/mL) to generate a standard curve.

  • Sample Preparation:

    • Dissolve a known weight of the dried extract in deionized water to achieve a concentration within the range of the standard curve.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and water (70:30 v/v).[1][9]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detector: Refractive Index (RI) detector.

  • Data Analysis:

    • Run the standard solutions to generate a standard curve by plotting peak area against concentration.

    • Run the prepared samples.

    • Calculate the concentration of stachyose in the samples by comparing their peak areas to the standard curve. The retention time for stachyose under these conditions is approximately 12.3 minutes.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the extraction and analysis of this compound from natural sources.

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_quantify Quantification A Plant Material (e.g., Legume Seeds) B Grinding & Drying A->B C Defatting (Chloroform Reflux) B->C D Ethanol Extraction (Reflux) C->D Defatted Powder E Filtration D->E F Concentration (Rotary Evaporation) E->F G Crude Stachyose Extract F->G H Biological Purification (Yeast Fermentation) G->H Crude Extract I Centrifugation & Filtration H->I J Purified Stachyose Solution I->J K Sample Preparation for HPLC J->K Purified Sample L HPLC-RI Analysis K->L M Data Analysis L->M

Caption: Workflow for Stachyose Extraction and Analysis.

HPLC_Quantification_Logic cluster_standards Standard Curve Generation cluster_samples Sample Analysis A Prepare Stachyose Standard Solutions B Inject Standards into HPLC A->B C Record Peak Areas B->C D Plot Peak Area vs. Concentration C->D Result Calculate Stachyose Concentration in Sample D->Result Standard Curve E Prepare Filtered Extract Sample F Inject Sample into HPLC E->F G Record Peak Area F->G G->Result Sample Peak Area

Caption: Logic Diagram for HPLC-based Quantification.

Conclusion

This guide provides a foundational understanding of the natural sourcing and laboratory-scale extraction of this compound. The detailed protocols for extraction, purification, and quantification offer researchers a practical starting point for their investigations. By utilizing these methods, scientists and drug development professionals can reliably obtain and analyze this compound, facilitating further research into its biological activities and therapeutic potential. The variability of stachyose content across different natural sources underscores the importance of precise quantification for reproducible experimental outcomes.

References

Stachyose Hydrate: A Technical Guide on its Role as a Prebiotic Oligosaccharide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Stachyose, a non-digestible tetrasaccharide, is a functional prebiotic that confers health benefits by modulating the host's gut microbiota.[1] Composed of two galactose units, one glucose unit, and one fructose unit, stachyose resists digestion in the upper gastrointestinal tract, allowing it to be selectively fermented by beneficial bacteria in the colon.[1][2][3] This selective fermentation promotes the proliferation of probiotic genera such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs) and a cascade of positive physiological effects.[1][4][5][6] These effects include strengthening the gut barrier, modulating the immune system, and improving metabolic health.[7][8][9] This document provides a technical overview of the mechanisms, quantitative effects, and experimental validation of stachyose hydrate as a potent prebiotic agent for researchers and drug development professionals.

Introduction to this compound

Stachyose is a naturally occurring oligosaccharide found in various plants, including beans, peas, and tubers.[2] Structurally, it is a tetrasaccharide belonging to the raffinose family of oligosaccharides.[10] As a prebiotic, stachyose is defined as a substrate that is selectively utilized by host microorganisms conferring a health benefit.[11] Its key characteristic is its resistance to hydrolysis by mammalian digestive enzymes, which allows it to reach the colon intact.[3][4] In the colon, it serves as a fermentable substrate for specific gut microbes, thereby altering the composition and activity of the gut microbiome.[6]

Prebiotic Mechanism of Action

The prebiotic activity of stachyose is a two-stage process:

  • Resistance to Digestion: The α-galactosidic linkages in stachyose are not susceptible to cleavage by enzymes in the human small intestine. This ensures its passage to the large intestine.[3]

  • Selective Fermentation: In the colon, stachyose is preferentially metabolized by beneficial bacteria, particularly Bifidobacteria and Lactobacilli, which possess the necessary enzymes (e.g., α-galactosidase) to break it down.[1][6] This selective fermentation gives these beneficial species a competitive advantage, leading to their proliferation while inhibiting the growth of pathogenic bacteria.[1][5]

Modulation of Gut Microbiota Composition

Stachyose administration consistently demonstrates a significant impact on the composition of the gut microbiota. It reliably increases the abundance of beneficial bacteria while reducing populations of potentially harmful microbes. Studies have shown that stachyose supplementation leads to an increase in microbial diversity and richness, which is often reduced in various disease states.[8][12]

Table 1: Quantitative Effects of Stachyose on Gut Microbiota

Study Model Dosage/Concentration Key Microbial Changes Reference
High-Fat Diet (HFD) Mice 400 mg/kg/day ↑ Parasutterella, Christensenellaceae_R-7_group↓ Firmicutes/Bacteroidetes ratio, ↓ Desulfovibrio, Roseburia [9]
DSS-Induced Colitis Mice Not Specified ↑ Akkermansia, ↑ Lactobacillus [12]
In Vitro Fermentation (Obese Children Fecal Samples) Not Specified ↑ Bifidobacterium, ↑ Faecalibacterium↓ Escherichia-Shigella, ↓ Parabacteroides [5]
Spontaneous Type 2 Diabetic KKAy Mice Not Specified ↑ Bacteroidaceae, ↑ Akkermansiaceae↓ Lachnospiraceae [13]

| Hyperlipidemia Mice | High Dose (ST-H) | ↑ Species Diversity (Chao1, Shannon, Simpson indices)↓ Firmicutes/Bacteroidetes ratio |[8] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by colonic bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate, along with gases like CO₂ and H₂.[14][15] These metabolites are crucial signaling molecules that mediate many of the health benefits associated with prebiotics.[16]

  • Acetate: The most abundant SCFA, it serves as an energy source for peripheral tissues and influences lipid metabolism.[5][15]

  • Propionate: Primarily utilized by the liver, it plays a role in regulating gluconeogenesis and cholesterol synthesis.

  • Butyrate: The preferred energy source for colonocytes, it strengthens the gut barrier, has potent anti-inflammatory properties, and can induce apoptosis in cancer cells.[4]

Table 2: Impact of Stachyose Fermentation on SCFA Concentrations

Study Model Dosage/Concentration Key SCFA Changes (in Cecal Content) Reference
Diphenoxylate-Induced Constipation Mice 1.5 g/kg body weight ↑ Acetic acid (1105.87 ± 147.84 μg/g)↑ Propionic acid (306.86 ± 78.30 μg/g)↑ Isovaleric acid (23.33 ± 6.91 μg/g)↑ Isobutyric acid (26.56 ± 4.03 μg/g)↑ Valeric acid (39.81 ± 8.79 μg/g) [10]
High-Fat Diet (HFD) Mice 400 mg/kg/day ↑ Butanoic acid (fecal) [9]
In Vitro Fermentation (Obese Children Fecal Samples) Not Specified ↑ Acetate↓ Propionate [5]

| Type 2 Diabetic KKAy Mice (with Berberine) | Not Specified | ↓ Fecal SCFA concentrations (compared to Berberine alone) |[13] |

Downstream Physiological Effects and Signaling Pathways

The modulation of gut microbiota and subsequent SCFA production by stachyose initiates several downstream signaling pathways that benefit host health. A primary mechanism involves the activation of G-protein-coupled receptors (GPCRs) and the regulation of gene expression, such as through Peroxisome Proliferator-Activated Receptor γ (PPARγ).

Stachyose_Signaling_Pathway stachyose This compound (Oral Administration) microbiota Modulation of Gut Microbiota stachyose->microbiota Reaches Colon Intact fermentation Selective Fermentation microbiota->fermentation scfa ↑ SCFA Production (Butyrate, Acetate) fermentation->scfa ppar Butyrate-Derived PPARγ Activation scfa->ppar Activates barrier ↑ Gut Barrier Integrity (Tight Junction Proteins) scfa->barrier immune Immune Modulation (↓ Pro-inflammatory Cytokines) ppar->immune outcome Amelioration of Colitis / Inflammation barrier->outcome treg Re-balancing Treg/Th17 Cells immune->treg treg->outcome

Caption: Stachyose-mediated gut health signaling cascade.

This pathway illustrates how stachyose alleviates inflammatory conditions like colitis. By promoting the growth of beneficial microbes, it increases butyrate production. Butyrate then activates the PPARγ signaling pathway, which exerts anti-inflammatory effects, in part by re-balancing the ratio of regulatory T cells (Treg) to pro-inflammatory Th17 cells and enhancing the expression of tight junction proteins to improve gut barrier integrity.[7]

Key Experimental Protocols

The prebiotic effects of stachyose are validated through standardized in vivo and in vitro models.

Protocol: In Vivo Murine Model of DSS-Induced Colitis

This model is used to assess the anti-inflammatory potential of stachyose in the context of inflammatory bowel disease (IBD).

  • Animal Model: C57BL/6 mice are typically used.

  • Acclimatization: Mice are acclimatized for one week with standard chow and water.

  • Grouping: Mice are randomly divided into groups: (1) Control (normal water), (2) Stachyose (stachyose in drinking water), (3) DSS Model (dextran sulfate sodium in water to induce colitis), (4) Stachyose + DSS (pretreatment with stachyose followed by DSS).

  • Intervention: The stachyose group receives a specified concentration (e.g., 200-600 mg/kg) via oral gavage daily for a period, typically 3 weeks.[7]

  • Induction of Colitis: The DSS and Stachyose + DSS groups receive 2-3% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.

  • Monitoring & Sample Collection: Body weight, stool consistency, and rectal bleeding are monitored daily. At the end of the experiment, mice are euthanized. Blood serum is collected for cytokine analysis (ELISA for TNF-α, IL-6, IL-10).[12] Colon tissue is collected for histological analysis (H&E staining) and measurement of length. Cecal contents are collected for 16S rDNA sequencing and SCFA analysis (gas chromatography).

  • Data Analysis: Statistical analysis is performed to compare disease activity index (DAI), cytokine levels, microbial composition, and SCFA concentrations between groups.

Protocol: In Vitro Fecal Fermentation Model

This model simulates the colonic environment to study the direct effects of stachyose on human gut microbiota.

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors (or specific cohorts, e.g., obese children).[5]

  • Inoculum Preparation: A fecal slurry (e.g., 10% w/v) is prepared anaerobically in a buffered medium.

  • Fermentation Medium: A basal medium (e.g., YCFA medium) is prepared, containing peptones, yeast extract, salts, and a reducing agent.[5] The medium is divided into control vessels and treatment vessels supplemented with stachyose (e.g., 1% w/v).

  • Inoculation and Incubation: The fecal slurry is inoculated into the fermentation vessels under anaerobic conditions. The cultures are incubated at 37°C for a specified time (e.g., 24-48 hours).

  • Sample Analysis: Aliquots are taken at various time points (e.g., 0, 12, 24, 48h).

    • Microbiota Analysis: DNA is extracted for 16S rRNA gene sequencing to determine changes in bacterial composition.

    • Metabolite Analysis: Supernatant is analyzed for SCFA concentrations using gas chromatography (GC) or HPLC.

    • Gas Production: Gas production (H₂, H₂S, NH₃) can be measured to assess fermentation activity.[5]

  • Data Analysis: Changes in bacterial abundance and metabolite concentrations over time are compared between the control and stachyose-supplemented cultures.

Experimental_Workflow start Hypothesis: Stachyose modulates gut health design Experimental Design (In Vivo or In Vitro) start->design intervention Intervention (Stachyose vs. Control) design->intervention sampling Sample Collection (Feces, Cecal Contents, Tissue, Blood) intervention->sampling analysis Multi-Omics Analysis sampling->analysis seq 16S rRNA Sequencing (Microbiota Composition) analysis->seq meta Metabolomics (GC/LC-MS) (SCFAs, Bile Acids) analysis->meta host Host Response Analysis (Histology, ELISA, qPCR) analysis->host data Data Integration & Statistical Analysis seq->data meta->data host->data conclusion Conclusion: Mechanism of Action Elucidated data->conclusion

Caption: General experimental workflow for prebiotic evaluation.

Conclusion and Future Directions

This compound is a well-documented prebiotic oligosaccharide that exerts significant beneficial effects on host health through the targeted modulation of the gut microbiota. Its ability to selectively stimulate the growth of beneficial bacteria, increase the production of health-promoting SCFAs like butyrate, and subsequently influence host signaling pathways makes it a compelling ingredient for functional foods and a candidate for therapeutic development. Future research should focus on large-scale human clinical trials to confirm its efficacy in various metabolic and inflammatory diseases, explore its synergistic effects with probiotics (as a synbiotic), and elucidate the specific mechanisms of action for a broader range of microbial species and host-microbe interactions.

References

The Prebiotic Power of Stachyose Hydrate: A Technical Guide to its Mechanism of Action on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a functional tetrasaccharide, is emerging as a potent prebiotic with significant implications for gut health and the management of metabolic and inflammatory diseases. As a non-digestible carbohydrate, stachyose hydrate selectively stimulates the growth and activity of beneficial gut bacteria. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates the gut microbiota, leading to a cascade of positive physiological effects. Through the fermentation of stachyose, the gut microbiome produces a range of metabolites, most notably short-chain fatty acids (SCFAs), which play a pivotal role in maintaining intestinal homeostasis, enhancing gut barrier function, and modulating the host's immune system. This document details the key microbial shifts, the functional consequences of these changes, and the experimental methodologies used to elucidate these mechanisms, offering a valuable resource for researchers and professionals in the field.

Introduction

The human gastrointestinal tract is colonized by a complex and dynamic community of microorganisms, collectively known as the gut microbiota. This intricate ecosystem plays a crucial role in host physiology, influencing nutrition, metabolism, and immunity.[1] Dysbiosis, an imbalance in the gut microbial community, is associated with a range of pathologies, including inflammatory bowel disease, metabolic syndrome, and certain cancers. Prebiotics, such as this compound, are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.[2] Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, has demonstrated significant potential in beneficially modulating the gut microbiota.[3]

Mechanism of Action: A Multi-faceted Approach

The primary mechanism of action of this compound is its selective fermentation by specific gut microbes. Being indigestible by human enzymes in the upper gastrointestinal tract, stachyose arrives in the colon intact, where it serves as a substrate for saccharolytic bacteria.[4] This selective utilization leads to three core downstream effects: modulation of gut microbiota composition, production of beneficial metabolites, and subsequent positive regulation of host physiological functions.

Modulation of Gut Microbiota Composition

Numerous in vitro and in vivo studies have demonstrated the potent ability of stachyose to reshape the gut microbial landscape. The primary beneficiaries of stachyose supplementation are bacteria known for their health-promoting properties.

  • Proliferation of Beneficial Bacteria: Stachyose consistently promotes the growth of Bifidobacterium and Lactobacillus, two of the most well-characterized probiotic genera.[1][3] Furthermore, it has been shown to significantly increase the abundance of Akkermansia muciniphila, a mucin-degrading bacterium associated with a healthy gut lining and improved metabolic outcomes.[1][5] Other beneficial microbes that are positively impacted include Faecalibacterium, a major butyrate producer.[3][6]

  • Inhibition of Potentially Pathogenic Bacteria: Concurrent with the increase in beneficial microbes, stachyose has been observed to reduce the relative abundance of potentially harmful bacteria such as Bacteroides and Escherichia-Shigella.[3][6] This competitive exclusion and the creation of a less favorable gut environment for pathogens contribute to its protective effects.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by gut bacteria results in the production of SCFAs, primarily acetate, propionate, and butyrate.[3][7] These metabolites are central to the health benefits attributed to prebiotics.

  • Acetate and Propionate: These SCFAs are readily absorbed into the bloodstream and can influence systemic metabolic processes.[6]

  • Butyrate: Butyrate is the preferred energy source for colonocytes and plays a critical role in maintaining the integrity of the intestinal barrier.[3] It also has potent anti-inflammatory properties.

The increased production of SCFAs leads to a reduction in the luminal pH of the colon. This acidic environment further inhibits the growth of pH-sensitive pathogenic bacteria.

Enhancement of Intestinal Barrier Function

A robust intestinal barrier is essential for preventing the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut lumen into the circulation. Stachyose enhances this barrier through multiple mechanisms:

  • Increased Expression of Tight Junction Proteins: Studies have shown that stachyose supplementation upregulates the expression of key tight junction proteins, including occludin and zonula occludens-1 (ZO-1).[5][8] These proteins form a seal between intestinal epithelial cells, reducing intestinal permeability.

  • Promotion of Mucin Production: By stimulating the growth of mucin-degrading bacteria like Akkermansia muciniphila, stachyose indirectly promotes the turnover and production of the protective mucus layer.[5]

Modulation of the Immune System

The gut microbiota and its metabolites have a profound impact on the host's immune system. Stachyose-mediated modulation of the gut ecosystem leads to a more balanced immune response.

  • Reduction of Pro-inflammatory Cytokines: Stachyose administration has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and IL-17.[1][5] This anti-inflammatory effect is partly mediated by the action of butyrate.

  • Increased Secretory Immunoglobulin A (sIgA): Stachyose can increase the levels of sIgA, a critical antibody in the mucosal immune system that helps to neutralize pathogens.[5]

Data Presentation: Quantitative Effects of Stachyose

The following tables summarize the quantitative data from key studies investigating the effects of stachyose on gut microbiota and SCFA production.

Table 1: Effect of Stachyose on the Relative Abundance of Key Gut Microbial Genera

Microbial GenusTreatment GroupControl GroupFold Change / % ChangeStudy Reference
AkkermansiaStachyoseControlIncreased[1]
LactobacillusStachyoseControlIncreased[1]
BifidobacteriumStachyoseControlIncreased[3]
FaecalibacteriumStachyoseControlIncreased[3]
PrevotellaStachyoseControlIncreased[3]
BacteroidesStachyoseControlDecreased[3]
Escherichia-ShigellaStachyoseControlDecreased[3]

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Concentrations

SCFATreatment Group (Concentration)Control Group (Concentration)p-valueStudy Reference
Acetic AcidSignificantly IncreasedBaseline<0.05[3]
Butyric AcidSignificantly IncreasedBaseline<0.05[3]
Propionic AcidIncreasedBaseline-[8]
Isobutyric AcidDecreasedBaseline-[3]
Pentanoic AcidDecreasedBaseline-[3]
Isopentanoic AcidDecreasedBaseline-[3]

Experimental Protocols

In Vitro Fecal Fermentation Model

This model is used to study the direct effects of stachyose on the human gut microbiota in a controlled environment.

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors. The samples are homogenized in a pre-reduced anaerobic buffer.

  • Fermentation: A defined concentration of stachyose (e.g., 1% w/v) is added to the fecal slurry as the sole carbon source. A control group without stachyose is also prepared.

  • Incubation: The slurries are incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Analysis: At different time points, aliquots are collected for:

    • 16S rRNA gene sequencing: To analyze the microbial community composition.

    • Gas chromatography (GC): To quantify SCFA concentrations.

    • pH measurement: To assess the change in acidity.

In Vivo Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This animal model is employed to investigate the protective effects of stachyose in the context of intestinal inflammation.

  • Animal Model: Mice are randomly divided into groups: control, DSS-only, stachyose-only, and stachyose + DSS.

  • Stachyose Administration: The stachyose groups receive a daily oral gavage of stachyose solution for a predefined period.

  • Induction of Colitis: The DSS and stachyose + DSS groups are given DSS in their drinking water to induce colitis.

  • Monitoring: Mice are monitored daily for clinical signs of colitis (body weight loss, stool consistency, rectal bleeding).

  • Sample Collection and Analysis: At the end of the experiment, samples are collected for:

    • Histological analysis of the colon: To assess tissue damage and inflammation.

    • ELISA: To measure cytokine levels in serum or colon tissue.

    • 16S rRNA gene sequencing of fecal or cecal contents: To analyze the gut microbiota composition.

    • Western blot or qPCR: To measure the expression of tight junction proteins.

Visualizing the Mechanisms

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Stachyose_Mechanism_of_Action cluster_gut_lumen Gut Lumen cluster_metabolites Microbial Metabolites cluster_host_effects Host Physiological Effects Stachyose Stachyose Hydrate Microbiota Gut Microbiota Stachyose->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) Microbiota->SCFAs Production Barrier Enhanced Intestinal Barrier Function SCFAs->Barrier Strengthens Immunity Modulated Immune Response SCFAs->Immunity Regulates

Caption: Core mechanism of stachyose action in the gut.

In_Vitro_Fermentation_Workflow cluster_analysis Analysis Methods Fecal_Sample 1. Fecal Sample Collection Homogenization 2. Homogenization in Anaerobic Buffer Fecal_Sample->Homogenization Incubation 3. Incubation with Stachyose (or Control) Homogenization->Incubation Analysis 4. Sample Analysis Incubation->Analysis Sequencing 16S rRNA Sequencing Analysis->Sequencing GC Gas Chromatography (SCFAs) Analysis->GC pH pH Measurement Analysis->pH

Caption: Experimental workflow for in vitro fecal fermentation.

NFkB_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulation Stachyose Stachyose Butyrate Butyrate Stachyose->Butyrate via Microbiota Butyrate->NFkB Inhibition

Caption: Stachyose-mediated inhibition of the NF-κB signaling pathway.

Conclusion

This compound exhibits robust prebiotic activity, driving significant and beneficial shifts in the gut microbiota. Its ability to promote the growth of health-associated bacteria, increase the production of SCFAs, enhance intestinal barrier integrity, and modulate the immune system underscores its therapeutic potential. For researchers and drug development professionals, stachyose represents a promising candidate for the development of novel strategies to prevent and manage a wide range of gut-related and systemic disorders. Further research, including well-controlled human clinical trials, is warranted to fully elucidate its clinical efficacy and optimize its application.[9]

References

Stachyose Hydrate: A Key Modulator of Plant Physiology and Stress Resilience

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is emerging as a critical player in plant physiology and adaptation to environmental challenges. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is not merely a carbohydrate reserve but a multifaceted molecule implicated in desiccation tolerance, abiotic stress responses, and programmed cell death (PCD)[1][2][3]. This technical guide provides a comprehensive overview of the functions of stachyose hydrate in plants, with a focus on its role in stress physiology. It is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the protective and signaling properties of this intriguing oligosaccharide.

Core Functions of Stachyose in Plant Physiology

In plant systems, stachyose fulfills several fundamental roles:

  • Carbon Storage and Transport: As a soluble carbohydrate, stachyose serves as a readily metabolizable energy source, particularly during seed germination[2]. It is also a significant form of transport sugar in the phloem of certain plant families.

  • Desiccation Tolerance in Seeds: A primary and well-documented function of stachyose is its contribution to desiccation tolerance in orthodox seeds. Accumulating during the late stages of seed maturation, stachyose, along with other RFOs, is thought to protect cellular structures from damage induced by water loss[1]. This protective mechanism is crucial for long-term seed viability.

Stachyose in Plant Stress Responses

Plants, being sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental stressors. Stachyose has been identified as a key metabolite in these defense strategies.

Abiotic Stress

Stachyose accumulation is a notable response to various abiotic stresses, including drought, salinity, and cold. Its proposed mechanisms of action include:

  • Osmotic Adjustment: Under conditions of water deficit, the accumulation of soluble sugars like stachyose can lower the cellular water potential, facilitating water retention and maintaining turgor pressure.

  • Antioxidant Activity: Stachyose has been shown to possess antioxidant properties, scavenging reactive oxygen species (ROS) that accumulate during stress conditions and cause oxidative damage to cellular components.

  • Membrane and Protein Stabilization: By replacing water molecules, stachyose can form hydrogen bonds with membranes and proteins, helping to maintain their structural integrity during dehydration.

Biotic Stress

While less studied than its role in abiotic stress, emerging evidence suggests that stachyose may also be involved in plant defense against pathogens, potentially acting as a signaling molecule to activate defense responses.

Quantitative Data on Stachyose Function

The following tables summarize quantitative data from various studies, illustrating the significant changes in stachyose content in response to stress and its correlation with stress tolerance.

Table 1: Stachyose Content in Response to Abiotic Stress

Plant SpeciesTissueStress ConditionStachyose Content ChangeReference
Pisum sativum (Pea)EpicotylOsmotic Stress (-1.5 MPa PEG) for 48hIncrease[4]
Pisum sativum (Pea)RootOsmotic Stress (-1.5 MPa PEG) for 48hIncrease[4]
Tripogon loliiformisShootsDehydrationIncreased accumulation[1]
Glycine max (Soybean)SeedNormal MaturationPI 603176A (low stachyose mutant) has 0.5% stachyose compared to ~5% in wild type[2]
Common beanLeavesDrought StressUpregulation of stachyose synthase gene, though stachyose was not detected[5]

Table 2: Stachyose and Seed Desiccation Tolerance

Plant SpeciesDevelopmental StageCorrelationKey FindingReference
SoybeanSeed MaturationPositiveAccumulation of stachyose correlates with the acquisition of desiccation tolerance.[1]
ArabidopsisSeed MaturationPositiveStachyose biosynthesis is a key factor for the acquisition of desiccation tolerance.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of stachyose in plants.

Quantification of Stachyose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common method for the extraction and quantification of stachyose from plant tissues.

a. Sample Preparation and Extraction:

  • Harvest fresh plant material (leaves or seeds) and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of 80% (v/v) ethanol and vortex thoroughly.

  • Incubate the mixture at 80°C for 1 hour to extract soluble sugars.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Collect the supernatant, which contains the soluble sugars.

  • For samples with high lipid content (e.g., some seeds), a defatting step with chloroform may be necessary prior to ethanol extraction[6].

  • The supernatant can be dried under vacuum and reconstituted in a known volume of ultrapure water before HPLC analysis.

b. HPLC Analysis:

  • System: An HPLC system equipped with a refractive index (RI) detector is typically used for sugar analysis[6].

  • Column: An amino-based column (e.g., Hypersil NH2, 250 mm × 4.6 mm i.d.) is commonly employed[6].

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30, v/v) is often used[6].

  • Flow Rate: A flow rate of 1.0 mL/min is typical[6].

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C[6].

  • Injection Volume: Inject 20 µL of the prepared sample extract.

  • Quantification: Stachyose is identified and quantified by comparing the retention time and peak area to those of a known stachyose standard.

Gene Expression Analysis of Stachyose Synthase (STS) by qRT-PCR

This protocol describes how to measure the expression level of the gene encoding stachyose synthase, a key enzyme in stachyose biosynthesis.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol method).

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. Quantitative Real-Time PCR (qRT-PCR):

  • Design and validate primers specific to the stachyose synthase gene of the plant species being studied.

  • Prepare a reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green master mix.

  • Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Use a reference gene (e.g., actin or ubiquitin) for normalization of the expression data.

  • Calculate the relative gene expression using the ΔΔCt method.

Investigation of Stachyose-Induced Programmed Cell Death (PCD)

This workflow describes an approach to study the role of stachyose in inducing PCD in plant cells[1].

a. Plant Material and Treatment:

  • Use a plant species known to be sensitive to PCD inducers (e.g., Nicotiana benthamiana).

  • Infiltrate leaves with different concentrations of a sterile stachyose solution. Use a buffer solution as a negative control and a known PCD inducer (e.g., oxalic acid) as a positive control.

b. DNA Laddering Assay:

  • After a specific incubation period (e.g., 24-48 hours), harvest the infiltrated leaf tissue.

  • Extract genomic DNA from the tissue.

  • Run the extracted DNA on an agarose gel.

  • Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments is indicative of the internucleosomal DNA cleavage that occurs during apoptosis-like PCD.

c. TUNEL Assay:

  • Fix the treated leaf tissue and embed it in paraffin.

  • Perform a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on tissue sections according to the manufacturer's instructions.

  • This assay labels the fragmented DNA characteristic of PCD, which can be visualized using fluorescence microscopy.

Signaling Pathways and Regulatory Networks

Stachyose is increasingly recognized as a signaling molecule in the complex network of plant stress responses. While the precise signaling cascade is still under investigation, a general model is emerging.

Stachyose_Signaling_Pathway cluster_stress Abiotic Stress (Drought, Salinity) cluster_biosynthesis Stachyose Biosynthesis cluster_response Cellular Responses Stress Drought, Salinity GolS Galactinol Synthase (GolS) Stress->GolS Upregulation STS Stachyose Synthase (STS) Stress->STS Upregulation Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose + Galactinol Galactinol Galactinol Stachyose Stachyose Raffinose->Stachyose + Galactinol Osmotic_Adjustment Osmotic Adjustment Stachyose->Osmotic_Adjustment ROS_Scavenging ROS Scavenging Stachyose->ROS_Scavenging Membrane_Stabilization Membrane/Protein Stabilization Stachyose->Membrane_Stabilization PCD Programmed Cell Death (PCD) Stachyose->PCD Induction in sensitive plants GolS->Galactinol RS Raffinose Synthase (RS) RS->Raffinose STS->Stachyose

Stachyose biosynthesis and its role in stress response.

The diagram above illustrates the induction of stachyose biosynthesis under abiotic stress, leading to the accumulation of stachyose which then contributes to various cellular protective mechanisms. In sensitive plants, high concentrations of stachyose may also trigger programmed cell death.

Experimental_Workflow_Stachyose_Function cluster_stress_application Stress Application cluster_analysis Analysis Plant_Material Plant Material (e.g., seedlings) Stress_Treatment Apply Stress (e.g., Drought, Salinity) Plant_Material->Stress_Treatment Control_Group Control Group (No Stress) Plant_Material->Control_Group Harvest_Tissue Harvest Tissue (Leaves, Roots) Stress_Treatment->Harvest_Tissue Control_Group->Harvest_Tissue Stachyose_Quantification Stachyose Quantification (HPLC/GC-MS) Harvest_Tissue->Stachyose_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR for STS) Harvest_Tissue->Gene_Expression Physiological_Assays Physiological Assays (e.g., Survival Rate, Biomass) Harvest_Tissue->Physiological_Assays PCD_Assay PCD Assays (DNA Laddering, TUNEL) Harvest_Tissue->PCD_Assay

Experimental workflow for studying stachyose function.

This workflow outlines the key steps in an experiment designed to investigate the role of stachyose in plant stress responses, from stress application to various molecular and physiological analyses.

Conclusion and Future Perspectives

This compound is a pivotal molecule in plant physiology, with significant implications for stress tolerance. Its roles as an osmoprotectant, antioxidant, and signaling molecule are becoming increasingly clear. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the precise mechanisms of stachyose action.

Future research should focus on elucidating the specific signaling pathways initiated by stachyose, identifying its receptors, and understanding the downstream targets of its signaling cascade. A deeper understanding of how stachyose regulates programmed cell death will also be crucial. For drug development professionals, harnessing the protective properties of stachyose or manipulating its biosynthetic pathway in crops could lead to the development of more resilient agricultural systems capable of withstanding the challenges of a changing climate. The potential of stachyose as a natural, non-toxic compound for enhancing stress tolerance in plants warrants continued and expanded investigation.

References

The Biological Activity of Stachyose Hydrate in Mammalian Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a functional tetrasaccharide, is increasingly recognized for its significant biological activities within mammalian systems. As a prebiotic, its primary mode of action is the modulation of the gut microbiota, leading to a cascade of beneficial effects including the amelioration of inflammatory conditions, improvement of metabolic parameters, and enhancement of intestinal barrier integrity. This technical guide provides a comprehensive overview of the current understanding of stachyose hydrate's biological functions, with a focus on its impact on inflammatory bowel disease, metabolic syndrome, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this promising field.

Introduction

Stachyose is a naturally occurring oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] It is found in a variety of plants, including soybeans and other beans.[1] In mammalian systems, stachyose is largely indigestible in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial bacteria.[2] This prebiotic activity is the cornerstone of its diverse physiological effects. This guide will delve into the multifaceted biological activities of this compound, with a particular focus on its anti-inflammatory, metabolic-regulating, and gut barrier-enhancing properties.

Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

The primary mechanism through which stachyose exerts its biological effects is by modulating the composition and function of the gut microbiota. As a prebiotic, stachyose promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of potentially pathogenic bacteria.[3][4] A notable effect of stachyose is the significant increase in the abundance of Akkermansia muciniphila, a mucin-degrading bacterium associated with a healthy gut environment.[4][5]

The fermentation of stachyose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6] These SCFAs are crucial signaling molecules that mediate many of the health benefits associated with stachyose consumption. Butyrate, in particular, serves as the primary energy source for colonocytes and has potent anti-inflammatory and immunomodulatory properties.[7]

Experimental Workflow for Gut Microbiota Analysis

experimental_workflow_microbiota Fecal_Sample Fecal Sample Collection DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification (V3-V4 region) DNA_Extraction->PCR_Amplification Sequencing High-Throughput Sequencing (e.g., Illumina) PCR_Amplification->Sequencing Data_Analysis Bioinformatic Analysis (QIIME, DADA2) Sequencing->Data_Analysis Results Microbiota Composition and Diversity Analysis Data_Analysis->Results

Caption: Workflow for 16S rRNA gene sequencing analysis of gut microbiota.

Anti-Inflammatory Effects

Stachyose has demonstrated significant anti-inflammatory properties in various preclinical models, particularly in the context of inflammatory bowel disease (IBD). Its anti-inflammatory effects are multifaceted, involving the modulation of immune responses and the inhibition of pro-inflammatory signaling pathways.

Amelioration of Colitis

In dextran sulfate sodium (DSS)-induced colitis models in mice, oral administration of stachyose has been shown to alleviate disease severity, as evidenced by reduced weight loss, decreased disease activity index (DAI), and increased colon length.[8][9] Histological analysis of colon tissue from stachyose-treated mice reveals reduced mucosal damage, decreased inflammatory cell infiltration, and preserved crypt architecture.[9]

Modulation of Inflammatory Cytokines

Stachyose treatment significantly reduces the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, in both in vitro and in vivo models of inflammation.[10][11] Conversely, it can enhance the production of the anti-inflammatory cytokine IL-10.[7]

Quantitative Data on Anti-Inflammatory Effects of Stachyose in DSS-Induced Colitis in Mice
ParameterControl GroupDSS GroupStachyose + DSS GroupDosageDurationp-valueReference
IL-6 (pg/mL) 30.58 ± 3.59672.45 ± 120.05306.36 ± 59.391.5 g/kg/day28 days< 0.01[12]
Colon Length Shortening Rate ~0%38.9%16.7%1.5 g/kg/day28 daysN/A[9]

Note: Data are presented as mean ± SEM or as reported in the study. N/A indicates that the specific value was not available in the search results.

Inhibition of the TLR4/NF-κB Signaling Pathway

A key molecular mechanism underlying the anti-inflammatory effects of stachyose is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[11] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can activate TLR4, leading to a signaling cascade that results in the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. Stachyose has been shown to suppress the expression of TLR4 and the phosphorylation of NF-κB p65, thereby dampening the inflammatory response.[11]

Caption: Inhibition of the TLR4/NF-κB signaling pathway by stachyose.

Regulation of Metabolic Health

Stachyose has emerged as a potential therapeutic agent for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia. Its beneficial effects on metabolic health are attributed to its influence on the gut microbiota, SCFA production, and the regulation of key metabolic pathways.

Hypoglycemic Effects

Studies in animal models of type 2 diabetes have shown that stachyose can improve glucose metabolism. When combined with berberine, stachyose was more effective at controlling blood glucose, improving insulin resistance, and preserving islet function than berberine alone.[13][14] In streptozotocin-induced diabetic mice, an extract rich in stachyose significantly reduced fasting blood glucose levels and improved insulin sensitivity.[1]

Hypolipidemic Effects

In mice fed a high-fat diet, stachyose supplementation has been shown to attenuate weight gain, reduce fat deposition, and improve lipid profiles.[15][16] It can lower serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[16]

Quantitative Data on Metabolic Effects of Stachyose
ParameterModelTreatmentOutcomeDosageDurationp-valueReference
Fasting Blood Glucose Streptozotocin-induced diabetic miceStachyose-rich extractReduced from 278.12 to 127.50 mg/dL750 mg/kg28 days< 0.01[1]
Fasting Blood Glucose Streptozotocin-induced diabetic miceStachyose-rich extractReduced from 238.97 to 177.12 mg/dL1500 mg/kg28 days< 0.01[1]
Body Weight High-fat diet-fed miceStachyoseSignificantly lower than model groupHigh doseN/A< 0.05[15]

Note: Data are presented as reported in the study. N/A indicates that the specific value was not available in the search results.

Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Stachyose has been shown to strengthen the intestinal barrier, which is often compromised in inflammatory and metabolic diseases.

Upregulation of Tight Junction Proteins

Stachyose enhances the expression of tight junction proteins, such as occludin and zonula occludens-1 (ZO-1), which are critical for maintaining the integrity of the intestinal epithelial barrier. This effect is often mediated by the increased production of SCFAs, particularly butyrate.

Activation of the Butyrate-Derived PPARγ Signaling Pathway

Butyrate, produced from the fermentation of stachyose, can activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a key role in regulating inflammation and maintaining intestinal homeostasis.[7][8] Activation of PPARγ can lead to the suppression of inflammatory responses and the enhancement of intestinal barrier function.

PPARg_pathway cluster_lumen Gut Lumen cluster_cell Colonocyte Stachyose Stachyose Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Akkermansia) Stachyose->Gut_Microbiota Fermented by Butyrate Butyrate (SCFA) Gut_Microbiota->Butyrate Produces PPARg PPARγ Butyrate->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Effects Anti-inflammatory Effects & Enhanced Barrier Function Target_Genes->Effects

Caption: Activation of the butyrate-derived PPARγ signaling pathway by stachyose.

Detailed Experimental Protocols

DSS-Induced Colitis in Mice
  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.

  • Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[17][18]

  • Stachyose Treatment: Stachyose is typically administered daily by oral gavage at doses ranging from 200 mg/kg to 1.5 g/kg body weight, starting before and continuing throughout the DSS administration period.[9][12]

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated based on daily monitoring of body weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured after sacrifice as an indicator of inflammation.

    • Histological Analysis: Colon tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.[9]

16S rRNA Gene Sequencing of Gut Microbiota
  • Sample Collection: Fecal samples are collected from mice and immediately stored at -80°C.

  • DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R).[4][19]

  • Sequencing: The amplified products are sequenced on a high-throughput platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Raw sequencing reads are processed using pipelines such as QIIME or DADA2 for quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment.[4][20]

ELISA for Inflammatory Cytokines in Serum
  • Sample Collection: Blood is collected from mice, and serum is separated by centrifugation.

  • ELISA Procedure: The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.[21] This typically involves coating a 96-well plate with a capture antibody, adding the serum samples, followed by a detection antibody, a substrate, and measuring the absorbance.

Western Blot Analysis of Tight Junction Proteins
  • Protein Extraction: Colon tissues are homogenized in RIPA lysis buffer containing protease inhibitors to extract total protein.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against tight junction proteins (e.g., occludin, ZO-1) and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound exhibits a remarkable range of biological activities in mammalian systems, primarily driven by its ability to modulate the gut microbiota. Its prebiotic effects lead to the production of beneficial SCFAs, which in turn mediate its anti-inflammatory, metabolic-regulating, and intestinal barrier-enhancing properties. The inhibition of the TLR4/NF-κB pathway and the activation of the PPARγ pathway are key molecular mechanisms underlying these effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of stachyose in a variety of diseases. Future research should focus on clinical trials to validate these preclinical findings and to establish optimal dosages and formulations for human use.

References

The In Vivo Metabolism of Stachyose Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose hydrate, a non-digestible tetrasaccharide, functions as a prebiotic, exerting its primary metabolic effects through fermentation by the gut microbiota. This process leads to the production of beneficial metabolites, principally short-chain fatty acids (SCFAs), which in turn modulate host physiology. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its journey through the gastrointestinal tract, its impact on the gut microbial ecosystem, and the subsequent downstream signaling events. This document synthesizes quantitative data from various studies, outlines key experimental protocols for its study, and presents visual representations of the core metabolic and signaling pathways.

Introduction

Stachyose is a functional oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. Due to the absence of α-galactosidase in the human small intestine, stachyose is not hydrolyzed and absorbed in the upper gastrointestinal tract. Instead, it travels to the colon, where it is selectively fermented by commensal bacteria[2]. This selective fermentation underscores its role as a prebiotic, promoting the growth of beneficial bacteria and influencing the composition and metabolic output of the gut microbiome. The primary products of stachyose fermentation are short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which serve as energy sources for colonocytes and act as signaling molecules with systemic effects[2][3].

In Vivo Metabolism of this compound

Digestion and Absorption

Studies in animal models have demonstrated that the intestinal absorption of stachyose is minimal. The bioavailability of orally administered stachyose is low, with the majority of the unabsorbed compound being metabolized by the intestinal microflora.

Gut Microbiota Fermentation

Upon reaching the colon, stachyose is readily fermented by specific bacterial populations. This fermentation process is the cornerstone of its metabolic impact.

Key Fermenting Bacteria:

  • Bifidobacterium : Stachyose consumption has been shown to significantly increase the abundance of Bifidobacteria[2][4].

  • Lactobacillus : An increase in the population of Lactobacilli is another common finding in studies investigating the effects of stachyose[5].

  • Faecalibacterium : This butyrate-producing bacterium is also positively modulated by stachyose supplementation[4].

The fermentation of stachyose leads to a decrease in the abundance of potentially pathogenic bacteria, such as Escherichia-Shigella[4].

Primary Metabolites: Short-Chain Fatty Acids (SCFAs)

The anaerobic fermentation of stachyose by gut bacteria results in the production of SCFAs. The three primary SCFAs are:

  • Acetate: The most abundant SCFA, which can be utilized by peripheral tissues[3].

  • Propionate: Primarily metabolized by the liver, where it is involved in gluconeogenesis[3].

  • Butyrate: The preferred energy source for colonocytes, playing a crucial role in maintaining gut barrier integrity and exhibiting anti-inflammatory properties[3].

Quantitative Data on Stachyose Metabolism

The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of stachyose supplementation.

Table 1: Effects of Stachyose on Gut Microbiota Composition

Bacterial GenusStudy Population/ModelStachyose DosageDurationChange in Relative AbundanceReference
BifidobacteriumObese Children (in vitro)Not specified24 hoursSignificant Increase[2][4]
FaecalibacteriumObese Children (in vitro)Not specified24 hoursSignificant Increase[2][4]
LactobacillusWeanling Pigs1% of diet3 weeksIncreased in ileum[6]
BifidobacteriumWeanling Pigs1% of diet3 weeksIncreased in cecum and colon[6]
Escherichia-ShigellaObese Children (in vitro)Not specified24 hoursSignificant Decrease[2][4]
EnterobacteriaWeanling Pigs1% of diet3 weeksDecreased in colon[6]

Table 2: Effects of Stachyose on Fecal/Cecal SCFA Concentrations

SCFAStudy Population/ModelStachyose DosageDurationChange in ConcentrationReference
AcetateObese Children (in vitro)Not specified24 hoursSignificant Increase[2][7]
PropionateObese Children (in vitro)Not specified24 hoursReduction[2][7]
ButyrateHFD-fed Mice400 mg/kgNot specifiedIncreased fecal level[8]
Total Volatile Fatty AcidsWeanling Pigs1% of diet3 weeksHighest in ileum, cecum, and colon[6]

Experimental Protocols

Quantification of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the derivatization-free quantification of SCFAs in various biological samples[9][10].

1. Sample Preparation:

  • Homogenize 30 mg of tissue (e.g., feces, cecal content) or use 30 µL of plasma.
  • Add 293.75 μL of ethanol and 6.25 µL of a deuterated internal standard mix.
  • Homogenize the samples (e.g., using a bead beater) and centrifuge at 13,000 x g for 10 minutes.
  • Transfer the supernatant to a new tube, add 5 μL of 0.8 M NaOH, and evaporate the solvents using a vacuum centrifuge.
  • Re-dissolve the residue in 50 μL of ethanol and acidify with 10 μL of 0.6 M succinic acid immediately before analysis[10].

2. GC-MS Analysis:

  • Column: DB-FFAP column (30 m × 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program: Initial temperature of 40°C for 2 min, ramp to 95°C at 40°C/min, hold for 1 min, ramp to 140°C at 5°C/min, and finally ramp to 200°C at 40°C/min.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Detection Mode: Selected Ion Monitoring (SIM) for quantification[11].

Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing

This protocol outlines the general steps for analyzing the gut microbial community.

1. DNA Extraction:

  • Extract total bacterial DNA from fecal or cecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.
  • Assess DNA quality and concentration using agarose gel electrophoresis and a spectrophotometer (e.g., NanoDrop)[12].

2. PCR Amplification:

  • Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using specific primers (e.g., 338F and 806R) with barcode sequences for sample multiplexing[12].
  • Perform PCR in a thermal cycler with appropriate cycling conditions.

3. Library Preparation and Sequencing:

  • Purify the PCR products and quantify the DNA concentration.
  • Pool the amplified DNA from different samples in equimolar concentrations.
  • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq/HiSeq).

4. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences, chimeras, and barcodes.
  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (e.g., 97%).
  • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).
  • Perform downstream analyses, including alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance testing.

Signaling Pathways and Visualizations

Overview of Stachyose Metabolism and its Effects

The following diagram illustrates the overall workflow of stachyose metabolism in vivo.

Stachyose_Metabolism_Workflow Stachyose This compound Ingestion Small_Intestine Small Intestine (No Digestion) Stachyose->Small_Intestine Fermentation Fermentation Stachyose->Fermentation Substrate Colon Colon Small_Intestine->Colon Microbiota Gut Microbiota (Bifidobacterium, Lactobacillus, etc.) Colon->Microbiota Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Host_Effects Systemic Host Effects (e.g., Anti-inflammatory, Metabolic Regulation) Systemic_Circulation->Host_Effects Butyrate_PPARg_Signaling cluster_cell Colonocyte cluster_nucleus Nucleus Butyrate Butyrate (from Stachyose Fermentation) PPARg PPARγ Butyrate->PPARg Cell_Membrane Nucleus Nucleus PPARg_RXR PPARγ-RXR Complex PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Expression Target Gene Transcription (e.g., Anti-inflammatory genes) PPRE->Gene_Expression Regulates Biological_Effect Anti-inflammatory Effects Gene_Expression->Biological_Effect SCFA_GPCR_Signaling cluster_cell Enteroendocrine / Immune Cell SCFAs SCFAs (Acetate, Propionate) GPCR GPR41 / GPR43 SCFAs->GPCR Bind to G_protein G-protein (Gq/11 or Gi/o) GPCR->G_protein Activate PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq/11) AC Adenylate Cyclase (AC) G_protein->AC Inhibits (Gi/o) IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Signaling Cascades cAMP->Downstream Ca_PKC->Downstream Cellular_Response Cellular Responses (e.g., Hormone Secretion, Immune Modulation) Downstream->Cellular_Response

References

Stachyose Hydrate: A Technical Guide to its Functional Food Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose hydrate, a naturally occurring tetrasaccharide, is emerging as a significant functional food ingredient with considerable potential for improving human health. As a member of the raffinose family of oligosaccharides, it resists digestion in the upper gastrointestinal tract, reaching the colon intact where it exerts its beneficial effects primarily as a prebiotic. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its prebiotic activity, impact on gut microbiota and their metabolites, and its immunomodulatory and gut barrier-enhancing properties. Detailed experimental protocols and quantitative data are presented to support its efficacy and mechanism of action. Furthermore, this guide explores the molecular signaling pathways influenced by stachyose, offering a foundation for future research and development in the functional food and pharmaceutical industries.

Introduction

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. Found in various plants, including soybeans and Chinese artichoke (Stachys tuberifera), this compound is the hydrated form of this oligosaccharide[2]. Its limited digestion by human enzymes allows it to function as a prebiotic, selectively stimulating the growth and activity of beneficial bacteria in the colon, such as Bifidobacteria and Lactobacilli[3]. This targeted fermentation is central to its health-promoting effects, which include modulation of the gut microbiome, production of beneficial metabolites, and enhancement of intestinal barrier function[3]. This guide will delve into the scientific evidence supporting the use of this compound as a functional food ingredient, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties

This compound is a white, crystalline powder with a mildly sweet taste, approximately 28% as sweet as sucrose on a weight basis[1]. It is highly soluble in water and possesses a low caloric value, ranging from 1.5 to 2.4 kcal/g[1]. Its stability under various processing conditions makes it a versatile ingredient in a wide range of food and beverage applications[2].

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data from preclinical and in vitro studies on this compound.

Table 1: Prebiotic Effects of Stachyose on Gut Microbiota Composition

Study TypeModelStachyose Concentration/DoseDurationKey FindingsReference
In vitro fermentationHuman fecal microbiota from obese childrenNot specified24 hoursIncreased: Bifidobacterium (from 6.15% to 55.08%), Faecalibacterium (from 0.49% to 2.56%). Decreased: Escherichia-Shigella (from 49.11% to 13.21%), Parabacteroides (from 1.06% to 0.24%), Eggerthella (from 0.64% to 0.03%), Flavonifractor (from 0.78% to 0.05%).[2]
In vitro fermentationHuman fecal microbiota0.2%, 0.4%, 0.8%24 hoursIncreased: Bifidobacteria, Faecalibacterium, Lactobacillus, Prevotella. Decreased: Bacteroides, Escherichia-Shigella.[4]
In vivoDSS-induced colitis miceNot specifiedNot specifiedIncreased: Akkermansia (from 0.004% to 0.102% relative abundance), Lactobacillus (from 0.175% to 0.355% relative abundance). Decreased: Escherichia-Shigella (from 0.175% to 0.036% relative abundance in DSS + stachyose group vs. DSS group).[5]
Human clinical trialHealthy adults5 g/day 14 daysIncreased: Fecal bifidobacteria and lactobacilli. Decreased: Fecal Clostridium perfringens.[1]

Table 2: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production

Study TypeModelStachyose Concentration/DoseDurationKey FindingsReference
In vitro fermentationHuman fecal microbiota from obese childrenNot specified24 hoursIncreased: Acetate. Decreased: Propionate, Isovalerate.[2]
In vitro fermentationHuman fecal microbiota0.2%, 0.4%, 0.8%24 hoursIncreased: Acetic acid, Butyric acid. Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid.[4]
In vivoHigh-fat diet-fed mice400 mg/kgNot specifiedIncreased: Fecal butanoic acid.[6]

Table 3: Antioxidant Properties of Stachys Species Extracts

AssayPlant ExtractIC50 Value (µg/mL)Reference
DPPH Radical ScavengingStachys anisochila17.90[3]
DPPH Radical ScavengingStachys beckeana20.90[3]
DPPH Radical ScavengingStachys alpina ssp. dinarica26.14[3]
DPPH Radical ScavengingL-Ascorbic Acid (Standard)4.09[3]

Note: Data represents the antioxidant activity of methanol extracts from different Stachys species, not purified this compound. The antioxidant activity is attributed mainly to the polyphenolic content of the extracts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Fermentation of Stachyose with Human Fecal Microbiota

Objective: To assess the prebiotic potential of stachyose by measuring changes in microbial composition and SCFA production.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS, pH 7.0)[4].

  • Fermentation Medium: A basal fermentation medium (e.g., YCFA medium) is prepared. Stachyose is added as the sole carbon source at desired concentrations (e.g., 0.2%, 0.4%, 0.8%)[4]. A control group with no added carbon source is also included.

  • Inoculation and Fermentation: The fecal slurry is inoculated into the fermentation medium at a 1% (v/v) concentration under anaerobic conditions (e.g., in an anaerobic workstation)[4]. The cultures are incubated at 37°C for a specified period (e.g., 24 hours).

  • Sample Analysis:

    • Microbiota Composition: Bacterial DNA is extracted from the fermentation broth. 16S rRNA gene sequencing is performed to analyze the changes in the relative abundance of different bacterial genera[4].

    • SCFA Analysis: The fermentation broth is centrifuged, and the supernatant is analyzed for SCFA concentrations (acetate, propionate, butyrate, etc.) using gas chromatography (GC)[4].

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

Objective: To evaluate the anti-inflammatory effects of stachyose in an in vivo model of colitis.

Methodology:

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days[7][8][9]. Control mice receive regular drinking water.

  • Stachyose Treatment: Mice in the treatment group receive stachyose daily by oral gavage at a specified dose (e.g., 400 mg/kg body weight) during and sometimes after the DSS administration period[6].

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily and scored to calculate the DAI.

    • Colon Length: At the end of the experiment, mice are euthanized, and the colon length is measured (inflammation leads to colon shortening).

    • Histological Analysis: Colon tissues are collected, fixed in formalin, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and crypt architecture.

    • Cytokine Analysis: Blood serum and colon tissue homogenates are analyzed for the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA[10].

16S rRNA Gene Sequencing for Gut Microbiota Analysis

Objective: To characterize the composition of the gut microbiota.

Methodology:

  • DNA Extraction: Total bacterial DNA is extracted from fecal or colonic content samples using a commercial DNA isolation kit.

  • PCR Amplification: The hypervariable regions (e.g., V3-V4 or V4) of the 16S rRNA gene are amplified by PCR using universal primers[11][12].

  • Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled to create a sequencing library. The library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq)[11].

  • Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assigned to taxonomic classifications using a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare the microbial communities of different treatment groups.

Mandatory Visualization: Signaling Pathways

This section provides diagrams of key signaling pathways modulated by this compound.

Stachyose_Gut_Microbiota_Interaction cluster_Lumen Intestinal Lumen cluster_Epithelium Intestinal Epithelium Stachyose Stachyose Hydrate Probiotics Probiotics (Bifidobacterium, Lactobacillus, Akkermansia) Stachyose->Probiotics Fermentation Pathobionts Pathobionts (Escherichia-Shigella, Clostridium perfringens) Probiotics->Pathobionts Inhibition SCFAs Short-Chain Fatty Acids (Butyrate, Acetate) Probiotics->SCFAs Production Enterocyte Enterocyte SCFAs->Enterocyte Energy Source & Signaling Molecule

Caption: Interaction of this compound with the gut microbiota.

Stachyose_Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Activation Stachyose Stachyose Hydrate Stachyose->TLR4 Inhibition NFkB NF-κB TLR4->NFkB Phosphorylation pNFkB p-NF-κB (active) NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pNFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation

Caption: Stachyose inhibits the TLR4/NF-κB inflammatory pathway.

Stachyose_Tight_Junction_Regulation Stachyose Stachyose Hydrate Butyrate Butyrate (from stachyose fermentation) Stachyose->Butyrate Increases TightJunctions Tight Junction Proteins (Occludin, ZO-1) Butyrate->TightJunctions Upregulates Expression Zonulin Zonulin Butyrate->Zonulin May Inhibit IntestinalBarrier Intestinal Barrier Function TightJunctions->IntestinalBarrier Enhances Zonulin->TightJunctions Downregulates Expression

Caption: Stachyose enhances intestinal barrier function via tight junctions.

Safety and Regulatory Status

Stachyose is a component of galactooligosaccharides (GOS), which have a history of safe use in foods and infant formulas. The U.S. Food and Drug Administration (FDA) has received and responded with no questions to several Generally Recognized as Safe (GRAS) notices for GOS, indicating their safety for intended uses in various food products[1][7][8][13]. Toxicological studies on stachyose have not shown any adverse effects.

Conclusion

This compound exhibits significant potential as a functional food ingredient. Its well-documented prebiotic effects, including the selective promotion of beneficial gut bacteria and the production of health-promoting SCFAs, contribute to its ability to modulate the gut microbiome and improve intestinal health. Furthermore, emerging evidence on its anti-inflammatory and gut barrier-enhancing properties, mediated through pathways such as the inhibition of TLR4/NF-κB signaling and the upregulation of tight junction proteins, highlights its therapeutic potential. The favorable safety profile of stachyose further supports its incorporation into a variety of food and beverage products aimed at promoting digestive wellness and overall health. Further clinical research is warranted to fully elucidate its benefits in human populations and to establish optimal dosage for specific health outcomes.

References

The History, Discovery, and Physicochemical Characterization of Stachyose and its Hydrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and physicochemical properties of stachyose and its hydrated forms. Stachyose, a non-reducing tetrasaccharide, has garnered significant interest in the pharmaceutical and food industries for its prebiotic properties and potential health benefits. This document details the initial isolation and structural elucidation of stachyose, presents its key physicochemical data in a structured format, and provides detailed experimental protocols for its extraction, purification, and analysis. Furthermore, this guide includes visualizations of experimental workflows to aid in the practical application of these methodologies.

Introduction

Stachyose is a naturally occurring oligosaccharide belonging to the raffinose family. It is found in a variety of plants, including soybeans, lentils, and the tubers of Stachys sieboldii (Chinese artichoke)[1]. Structurally, stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, with the systematic name β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside[2]. Its inability to be hydrolyzed by human digestive enzymes allows it to act as a prebiotic, promoting the growth of beneficial gut bacteria[3]. This property has led to its investigation for various health applications. This guide will delve into the historical context of its discovery and provide a detailed technical overview for researchers.

History and Discovery

The discovery of stachyose can be traced back to the late 19th and early 20th centuries, a period of significant advancements in carbohydrate chemistry.

  • Initial Isolation (1890): The first isolation and crystallization of stachyose is credited to von Planta and Schulze in 1890. They successfully isolated the compound from the rhizomes of Stachys tuberifera, commonly known as the Japanese artichoke. In their initial publication, they described it as a non-reducing trisaccharide with a specific rotation of [α]D = +148°.[4]

  • Structural Elucidation as a Tetrasaccharide (1902-1903): A crucial correction to the initial understanding of stachyose's structure was made by the French chemist, C. Tanret. In 1902 and 1903, Tanret demonstrated that stachyose was, in fact, a tetrasaccharide. He established that the compound he had named "manneotetrose," isolated from ash manna, was identical to the stachyose isolated by von Planta and Schulze.[4]

These seminal works laid the foundation for future research into the chemical properties, biological functions, and potential applications of stachyose.

Physicochemical Properties

A thorough understanding of the physicochemical properties of stachyose and its hydrates is essential for its application in research and development. The following tables summarize key quantitative data.

Table 1: General Properties of Stachyose and Stachyose Tetrahydrate
PropertyStachyose (Anhydrous)Stachyose TetrahydrateReference(s)
Chemical Formula C₂₄H₄₂O₂₁C₂₄H₅₀O₂₅[2][5]
Molar Mass 666.58 g/mol 738.64 g/mol [2][5]
Appearance White to off-white powderWhite powder[6][7]
Melting Point 170 °C95-105 °C[6][8][9]
Sweetness (relative to sucrose) ~28%Not specified[2]
Table 2: Solubility and Optical Activity
PropertyValueConditionsReference(s)
Solubility in Water (Anhydrous) 50 mg/mLClear, colorless solution[6][8]
Solubility in Water (Hydrate) 5% in water results in a clear to slightly hazy, colorless solution20 °C[7][9]
Specific Optical Rotation (Anhydrous) +131.3°Not specified[6][8]
Specific Optical Rotation (Hydrate) +129° to +140°c=4 in water, 20°C, 589 nm[7]
Table 3: Spectroscopic Data (¹H and ¹³C NMR)
NucleusChemical Shifts (ppm) in D₂OReference(s)
¹H NMR 5.42, 4.99, 4.98, 4.22, 4.21, 4.15, 4.14, 4.13, 4.07, 4.05, 4.04, 4.03, 4.00, 3.99, 3.98, 3.91, 3.90, 3.89, 3.88, 3.86, 3.85, 3.84, 3.83, 3.82, 3.80, 3.78, 3.77, 3.76, 3.75, 3.74, 3.73, 3.72, 3.71, 3.70, 3.69, 3.67, 3.66, 3.65, 3.57, 3.56, 3.55, 3.54, 3.52, 3.51[10][11]
¹³C NMR 103.58, 100.91, 98.07, 96.45, 94.76, 83.99, 79.01, 76.68, 75.35, 73.89, 73.70, 72.08, 72.04, 71.86, 71.38, 71.03, 69.05, 68.39, 65.07, 64.07, 63.74[10][12]

Note: The provided NMR data represents a collection of observed shifts and may vary slightly depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of stachyose.

Extraction of Stachyose from Soybeans

This protocol describes a common method for extracting oligosaccharides from soybeans.

  • Sample Preparation: Grind dried soybeans into a fine powder (to pass a 0.5 mm sieve).

  • Enzyme Inactivation: Weigh 0.50 g of the milled soybean powder into a glass test tube. Add 5 mL of 95% (v/v) ethanol and incubate at 84-88°C for 5 minutes to inactivate endogenous enzymes.[13]

  • Extraction: Quantitatively transfer the tube contents to a 50 mL volumetric flask and bring to volume with a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5). Allow the extraction to proceed for 15 minutes with occasional swirling.[13]

  • Solid-Liquid Separation: Centrifuge an aliquot of the slurry at 5000 r/min for 10 minutes to pellet the solid material.

  • Collection: Collect the supernatant, which contains the crude stachyose extract.

Extraction_Workflow Start Soybean Grinding Enzyme_Inactivation Enzyme Inactivation (95% Ethanol, 84-88°C) Start->Enzyme_Inactivation Extraction Extraction (Aqueous Buffer) Enzyme_Inactivation->Extraction Centrifugation Centrifugation (5000 r/min) Extraction->Centrifugation Supernatant Crude Stachyose Extract Centrifugation->Supernatant Pellet Solid Residue Centrifugation->Pellet

Extraction of Stachyose from Soybeans.
Purification of Stachyose by Activated Charcoal and Column Chromatography

This protocol outlines a method for purifying the crude stachyose extract.

  • Decolorization: Add activated charcoal to the crude extract (e.g., 1.0% relative to the solids content of the sugar solution). Stir the mixture at 40°C for 40 minutes.[14]

  • Filtration: Filter the mixture to remove the activated charcoal.

  • Ion Exchange Chromatography:

    • Prepare two ion exchange columns connected in series: a strong acid cation resin (e.g., D001-CC) followed by a strong base anion resin (e.g., 201x7).[14]

    • Pass the decolorized extract through the columns at a flow rate of approximately 4 m³/m³ resin·h at 45°C.[14]

    • Collect the eluate containing the purified neutral sugars.

  • Gel Filtration Chromatography (Optional Size Exclusion):

    • For further purification and separation from other sugars, gel filtration chromatography can be employed.

    • Prepare a column with a suitable matrix (e.g., Sephadex G-50) equilibrated in deionized water.

    • Apply the concentrated eluate from the ion exchange step to the column.

    • Elute with deionized water and collect fractions. Monitor the fractions for the presence of stachyose using TLC or HPLC.

  • Concentration and Crystallization:

    • Pool the stachyose-containing fractions and concentrate them under vacuum.

    • To obtain crystalline stachyose hydrate, dissolve the concentrated syrup in a minimal amount of hot water and allow it to cool slowly. The addition of a small amount of ethanol can aid in crystallization.

Purification_Workflow Crude_Extract Crude Stachyose Extract Decolorization Decolorization (Activated Charcoal) Crude_Extract->Decolorization Filtration1 Filtration Decolorization->Filtration1 Ion_Exchange Ion Exchange Chromatography (Cation and Anion Resins) Filtration1->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (Optional) Ion_Exchange->Gel_Filtration Concentration Vacuum Concentration Ion_Exchange->Concentration Skip Gel Filtration Gel_Filtration->Concentration Crystallization Crystallization Concentration->Crystallization Pure_Stachyose Purified Stachyose Crystallization->Pure_Stachyose

Purification Workflow for Stachyose.
Analysis of Stachyose by High-Performance Liquid Chromatography (HPLC)

This protocol describes a typical HPLC method for the quantification of stachyose.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in the mobile phase or a mixture of acetonitrile and water.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[15]

  • HPLC System and Conditions:

    • Chromatographic Column: A COSMOSIL Packed column (Sugar-D 4.6 mm I.D. × 250 mm) or a similar amino-bonded or ion-moderated partition column is suitable.[16][17]

    • Mobile Phase: An isocratic mobile phase of 70% acetonitrile in water is commonly used.[16]

    • Flow Rate: 0.5 mL/min.[16]

    • Column Temperature: 30 °C.[16]

    • Injection Volume: 10 µL.[16]

    • Detector: Refractive Index Detector (RID).[16]

  • Quantification:

    • Prepare a series of standard solutions of stachyose of known concentrations.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample and determine the concentration of stachyose by comparing its peak area to the calibration curve.

HPLC_Analysis_Workflow Start Sample Preparation (Dissolution and Filtration) HPLC_Injection HPLC Injection Start->HPLC_Injection Separation Chromatographic Separation (Sugar-D Column, 70% ACN) HPLC_Injection->Separation Detection Detection (Refractive Index Detector) Separation->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis Result Stachyose Concentration Data_Analysis->Result

HPLC Analysis Workflow for Stachyose.

Stachyose Hydrates

Stachyose readily forms hydrates, with the tetrahydrate being a common crystalline form. The presence of water molecules in the crystal lattice affects its physical properties, such as its melting point. X-ray diffraction studies have revealed that the crystal structure of stachyose tetrahydrate is a 1:1 complex of two different conformers of the stachyose molecule, which differ in the conformation of the fructofuranosyl and glucopyranosyl residues[18]. This conformational flexibility is an important consideration in structural and functional studies.

Conclusion

Since its discovery in the late 19th century, our understanding of stachyose has evolved significantly. From its initial misidentification as a trisaccharide to its current status as a well-characterized tetrasaccharide with important prebiotic functions, stachyose continues to be a subject of scientific interest. This technical guide has provided a historical perspective, detailed physicochemical data, and practical experimental protocols to support ongoing research and development efforts related to this versatile oligosaccharide and its hydrates. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of carbohydrate chemistry, food science, and drug development.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Stachyose Hydrate in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a non-reducing tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), is naturally present in a variety of plants, including legumes and medicinal herbs like Stachys sieboldii and Rehmannia glutinosa.[1] As a functional oligosaccharide with prebiotic properties, there is growing interest in its quantification for quality control of food products, dietary supplements, and herbal medicines.[1] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of sugars like stachyose. This document provides detailed application notes and standardized protocols for the accurate determination of stachyose hydrate in plant extracts.

Application Notes

The successful quantification of stachyose by HPLC relies on careful optimization of sample extraction and chromatographic conditions. Key considerations include:

  • Sample Extraction: The choice of extraction solvent and method significantly impacts the yield of stachyose. Aqueous solutions, often with a proportion of ethanol or methanol, are effective for extracting polar oligosaccharides.[2] Studies have shown that extraction with water or 50% (v/v) alcohol for one hour is generally sufficient.[2] For some plant materials, a defatting step using a non-polar solvent like chloroform may be necessary to remove lipids that can interfere with the analysis.[3] The use of alkali, such as a solution with a pH of 12.0, has been shown to enhance the extraction of carbohydrates from certain plant matrices.[4]

  • Chromatographic Separation: Due to the polar nature of stachyose, normal-phase or hydrophilic interaction liquid chromatography (HILIC) is typically employed. Amino (NH2) and amide-based columns are well-suited for separating oligosaccharides.[3][4][5] A common mobile phase is a mixture of acetonitrile and water, with the organic solvent acting as the weak eluent.[3][4][5][6]

  • Detection: Stachyose lacks a significant UV chromophore, making UV detection unsuitable. The most common detectors for sugar analysis are the Refractive Index (RI) detector and the Evaporative Light Scattering Detector (ELSD).[4][6] The RI detector is universal for non-absorbing compounds but is sensitive to temperature and mobile phase composition changes, making gradient elution challenging. The ELSD is a mass-sensitive detector that is compatible with gradient elution and generally offers higher sensitivity than RI detection.

Experimental Workflow

The overall workflow for the quantification of this compound in plant extracts is depicted below.

experimental_workflow Experimental Workflow for Stachyose Quantification cluster_prep Sample Preparation plant_material Plant Material (Dried and Powdered) defatting Defatting (Optional) plant_material->defatting extraction Extraction plant_material->extraction defatting->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution hplc_injection HPLC Injection dilution->hplc_injection separation Chromatographic Separation hplc_injection->separation detection Detection (RI or ELSD) separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification calibration_curve Calibration Curve calibration_curve->quantification

Caption: A flowchart illustrating the key steps in the quantification of stachyose from plant materials.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the HPLC analysis of stachyose.

Table 1: HPLC Method Parameters for Stachyose Quantification

ParameterMethod 1Method 2Method 3
Column COSMOSIL Sugar-D (4.6 x 250 mm)[6]Hypersil NH2 (4.6 x 250 mm)[3]XBridge Amide (dimensions not specified)[4]
Mobile Phase Acetonitrile:Water (70:30, v/v)[6]Acetonitrile:Water (70:30, v/v)[3]Acetonitrile:Water (70:30, v/v)[4]
Flow Rate 0.5 mL/min[6]1.0 mL/min[3]Not specified
Column Temp. 30 °C[6]25 °C[3]Not specified
Detector Refractive Index (RI)[6]Refractive Index (RI)[3]Evaporative Light Scattering Detector (ELSD)[4]
Injection Vol. 10 µL[6]20 µL[3]Not specified

Table 2: Linearity and Detection Limits for Stachyose

ParameterValueReference
Linearity Range 0.05 - 9.0 mg/mL[2]
Correlation Coefficient (r) 0.9940[2]
Lowest Detectable Concentration 5 mg/mL (in sample solution)[7]
Smallest Detectable Amount 100 ng[7]

Experimental Protocols

Protocol 1: Sample Preparation and Extraction
  • Sample Preparation:

    • Obtain a representative sample of the plant material.

    • Dry the plant material to a constant weight at a suitable temperature (e.g., 60°C) to remove moisture.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Defatting (Optional, for high-lipid matrices):

    • Weigh approximately 5 g of the dried plant powder into a flask.

    • Add 50 mL of chloroform and reflux for 2 hours at 60°C.[3]

    • Filter the mixture to remove the solvent and collect the defatted plant residue.[3]

  • Extraction:

    • Accurately weigh about 1 g of the (defatted) plant powder into a suitable extraction vessel.

    • Add a known volume of extraction solvent (e.g., 50 mL of 50% aqueous ethanol).

    • Extract for 1 hour with constant stirring or using an ultrasonic bath.[2]

    • Alternatively, reflux the mixture for 2 hours.[3][4]

  • Sample Clarification:

    • Centrifuge the extract at a sufficient speed (e.g., 4000 rpm) for 10 minutes to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • If necessary, dilute the sample with the mobile phase to fall within the calibration range.

Protocol 2: HPLC Analysis
  • Instrument Setup:

    • Equip the HPLC system with an appropriate column (e.g., Amino or Amide column) and detector (RI or ELSD).

    • Set the column oven temperature (e.g., 30°C).[6]

    • Prepare the mobile phase (e.g., Acetonitrile:Water, 70:30 v/v) and degas it thoroughly.[3][4][6]

    • Set the flow rate (e.g., 1.0 mL/min).[3]

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Calibration:

    • Prepare a stock solution of this compound standard of known concentration in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution. A minimum of five concentration levels is recommended.

    • Inject each standard solution into the HPLC system and record the peak area or height.

    • Construct a calibration curve by plotting the peak response against the concentration of the standards.

  • Sample Analysis:

    • Inject the prepared plant extract sample into the HPLC system.

    • Record the chromatogram and identify the stachyose peak based on the retention time of the standard.

    • Integrate the peak area or height of the stachyose peak in the sample chromatogram.

Protocol 3: Data Analysis and Quantification
  • Quantification:

    • Determine the concentration of stachyose in the injected sample solution using the linear regression equation from the calibration curve.

    • Calculate the amount of stachyose in the original plant material using the following formula:

    Stachyose Content (mg/g) = (C x V x D) / W

    Where:

    • C = Concentration of stachyose from the calibration curve (mg/mL)

    • V = Volume of the extraction solvent (mL)

    • D = Dilution factor

    • W = Weight of the dried plant material (g)

  • System Suitability:

    • Periodically inject a standard solution to check for system suitability parameters such as retention time stability, peak asymmetry, and theoretical plates to ensure the validity of the analytical results.

Logical Relationships in Stachyose Quantification

The following diagram illustrates the factors influencing the accuracy and precision of stachyose quantification.

logical_relationships Factors Influencing Stachyose Quantification cluster_extraction Extraction Efficiency cluster_chromatography Chromatographic Performance cluster_detection Detection Sensitivity solvent Solvent Type & Polarity accurate_quant Accurate Quantification solvent->accurate_quant temperature Temperature temperature->accurate_quant time Extraction Time time->accurate_quant method Extraction Method method->accurate_quant column_chem Column Chemistry column_chem->accurate_quant mobile_phase Mobile Phase Composition mobile_phase->accurate_quant flow_rate Flow Rate flow_rate->accurate_quant temp_control Temperature Control temp_control->accurate_quant detector_type Detector Type (RI/ELSD) detector_type->accurate_quant detector_settings Detector Settings detector_settings->accurate_quant

Caption: Key factors affecting the accuracy of stachyose quantification by HPLC.

References

Application Notes and Protocols for 16S rRNA Sequencing of Gut Microbiota Following Stachyose Hydrate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide naturally found in various plants, is recognized as a prebiotic that can modulate the gut microbiota. Its hydrate form, stachyose hydrate, is often used in dietary supplements and functional foods. Understanding the impact of this compound on the composition and function of the gut microbiome is crucial for developing novel therapeutic strategies for various health conditions, including metabolic and inflammatory diseases. This document provides a detailed protocol for investigating the effects of this compound on the gut microbiota using 16S rRNA gene sequencing, a standard method for profiling microbial communities.

Data Presentation

The following table summarizes the potential changes in the relative abundance of key bacterial genera in the gut microbiota following stachyose treatment, based on preclinical studies. This data can serve as a reference for expected outcomes.

Bacterial GenusChange after Stachyose TreatmentPotential Implication
BifidobacteriumIncreased[1][2]Promotion of gut health, production of beneficial metabolites.
LactobacillusIncreased[3]Production of lactic acid, modulation of immune responses.
AkkermansiaIncreased[3]Mucin degradation, gut barrier function enhancement.
FaecalibacteriumIncreased[1][2]Production of butyrate, anti-inflammatory effects.
Escherichia-ShigellaDecreased[1][2][3]Reduction of potential pathogens.
ParabacteroidesDecreased[1][2]Potential role in metabolic health.

Experimental Protocols

This section outlines the key experimental protocols for a study investigating the effects of this compound on the gut microbiota.

Experimental Design

A randomized controlled trial design is recommended.

  • Treatment Group: Receives a standardized daily dose of this compound.

  • Control Group: Receives a placebo.

  • Sample Size: Determined by power analysis to ensure statistically significant results.

  • Duration: A treatment period of at least 4 weeks is suggested to allow for measurable changes in the gut microbiota.[4]

  • Sample Collection: Fecal samples should be collected at baseline (before treatment) and at the end of the treatment period.

Fecal DNA Extraction

High-quality DNA is essential for successful 16S rRNA sequencing. Several commercial kits are available for fecal DNA extraction.

Protocol using a commercial spin-column based kit:

  • Sample Homogenization: Homogenize 100-200 mg of frozen fecal sample in a bead-beating tube containing lysis buffer.

  • Mechanical Lysis: Perform bead-beating for 2-5 minutes to physically disrupt bacterial cells.

  • Chemical Lysis: Incubate the lysate with lysis buffer and proteinase K at an elevated temperature (e.g., 70°C) to further break down cell walls and proteins.

  • Inhibitor Removal: Add a solution to precipitate inhibitors commonly found in feces. Centrifuge to pellet the inhibitors and debris.

  • DNA Binding: Transfer the supernatant to a spin column and centrifuge. The DNA will bind to the silica membrane in the column.

  • Washing: Wash the membrane with wash buffers to remove any remaining impurities.

  • Elution: Elute the purified DNA from the membrane using an elution buffer.

  • Quality Control: Assess the quantity and quality of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

16S rRNA Gene Amplification (V3-V4 Region)

The V3-V4 hypervariable regions of the 16S rRNA gene are commonly targeted for microbiome profiling.

PCR Reaction Mixture (per 25 µL reaction):

ComponentVolume (µL)Final Concentration
2x PCR Master Mix12.51x
Forward Primer (10 µM)1.250.5 µM
Reverse Primer (10 µM)1.250.5 µM
Template DNA (1-10 ng/µL)1.01-10 ng
Nuclease-free water9.0-

Primer Sequences (with Illumina overhangs):

  • Forward Primer (341F): 5'-TCGTCGGCAGCGTCAGATGTGTATAAGAGACAGCCTACGGGNGGCWGCAG-3'

  • Reverse Primer (805R): 5'-GTCTCGTGGGCTCGGAGATGTGTATAAGAGACAGGACTACHVGGGTATCTAATCC-3'

PCR Cycling Conditions:

StepTemperature (°C)Time
Initial Denaturation953 minutes
25-30 Cycles:
Denaturation9530 seconds
Annealing5530 seconds
Extension7230 seconds
Final Extension725 minutes
Hold4
Library Preparation and Sequencing
  • PCR Clean-up: Purify the PCR products using magnetic beads (e.g., AMPure XP) to remove primers and dNTPs.

  • Index PCR: Perform a second PCR to attach dual indices and Illumina sequencing adapters to the amplicons. This allows for multiplexing of samples in a single sequencing run.

  • Library Clean-up: Purify the indexed PCR products again using magnetic beads.

  • Library Quantification and Normalization: Quantify the final libraries using a fluorometric method (e.g., Qubit) and normalize them to ensure equal representation of each sample in the sequencing pool.

  • Sequencing: Pool the normalized libraries and sequence them on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing protocol.

Bioinformatic Analysis

A standardized bioinformatics pipeline is crucial for processing and analyzing the sequencing data. QIIME 2 (Quantitative Insights Into Microbial Ecology 2) is a widely used open-source platform for this purpose.[5][6]

Key Steps in the QIIME 2 Pipeline:

  • Data Import: Import the raw FASTQ files into a QIIME 2 artifact.

  • Quality Control and Denoising: Use a tool like DADA2 to filter low-quality reads, trim primers, denoise the sequences, and merge paired-end reads. This process also identifies and removes chimeric sequences, resulting in a feature table of Amplicon Sequence Variants (ASVs).[7][8]

  • Taxonomic Classification: Assign taxonomy to each ASV by comparing them against a reference database such as Greengenes or SILVA.

  • Phylogenetic Tree Construction: Build a phylogenetic tree from the ASVs to be used in diversity analyses.

  • Diversity Analysis:

    • Alpha diversity: Calculate metrics like the Shannon index and Chao1 index to assess the microbial diversity within each sample.[9]

    • Beta diversity: Use metrics like Bray-Curtis dissimilarity and UniFrac distances to compare the microbial community composition between different samples and treatment groups.

  • Statistical Analysis: Perform statistical tests (e.g., PERMANOVA, ANCOM) to identify significant differences in microbial composition and specific taxa between the this compound and placebo groups.

  • Functional Prediction (Optional): Use tools like PICRUSt2 to predict the functional potential of the microbial communities based on their 16S rRNA gene profiles.

Visualizations

Experimental Workflow

G cluster_design Experimental Design cluster_lab Laboratory Procedures cluster_bioinformatics Bioinformatic Analysis Randomized Controlled Trial Randomized Controlled Trial This compound Group This compound Group Randomized Controlled Trial->this compound Group Placebo Group Placebo Group Randomized Controlled Trial->Placebo Group Fecal Sample Collection (Baseline & Post-treatment) Fecal Sample Collection (Baseline & Post-treatment) This compound Group->Fecal Sample Collection (Baseline & Post-treatment) Placebo Group->Fecal Sample Collection (Baseline & Post-treatment) Fecal DNA Extraction Fecal DNA Extraction Fecal Sample Collection (Baseline & Post-treatment)->Fecal DNA Extraction 16S rRNA Gene Amplification (V3-V4) 16S rRNA Gene Amplification (V3-V4) Fecal DNA Extraction->16S rRNA Gene Amplification (V3-V4) Library Preparation Library Preparation 16S rRNA Gene Amplification (V3-V4)->Library Preparation Illumina Sequencing Illumina Sequencing Library Preparation->Illumina Sequencing Data Quality Control & Denoising Data Quality Control & Denoising Illumina Sequencing->Data Quality Control & Denoising Taxonomic Classification Taxonomic Classification Data Quality Control & Denoising->Taxonomic Classification Diversity & Statistical Analysis Diversity & Statistical Analysis Taxonomic Classification->Diversity & Statistical Analysis Functional Prediction Functional Prediction Diversity & Statistical Analysis->Functional Prediction Biological Interpretation Biological Interpretation Functional Prediction->Biological Interpretation

Caption: Experimental workflow for 16S rRNA sequencing of gut microbiota.

Stachyose-Modulated Signaling Pathway

G cluster_gut Gut Lumen cluster_cell Host Cell (e.g., Epithelial, Immune) This compound This compound Gut Microbiota Gut Microbiota This compound->Gut Microbiota Fermentation SCFAs (Butyrate, Propionate, Acetate) SCFAs (Butyrate, Propionate, Acetate) Gut Microbiota->SCFAs (Butyrate, Propionate, Acetate) Production GPR41/43 GPR41/43 SCFAs (Butyrate, Propionate, Acetate)->GPR41/43 Activation HDAC Inhibition HDAC Inhibition SCFAs (Butyrate, Propionate, Acetate)->HDAC Inhibition MAPK Pathway MAPK Pathway GPR41/43->MAPK Pathway Modulation NF-κB Pathway NF-κB Pathway HDAC Inhibition->NF-κB Pathway Inhibition Anti-inflammatory & Metabolic Effects Anti-inflammatory & Metabolic Effects MAPK Pathway->Anti-inflammatory & Metabolic Effects NF-κB Pathway->Anti-inflammatory & Metabolic Effects

Caption: Signaling pathways modulated by stachyose-derived SCFAs.

References

Application Notes and Protocols: In Vitro Fermentation of Stachyose Hydrate with Human Fecal Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the in vitro fermentation of stachyose hydrate using human fecal samples. Stachyose, a functional oligosaccharide, is investigated for its prebiotic potential, specifically its influence on the composition and metabolic output of the gut microbiota. The following sections detail the effects of stachyose on short-chain fatty acid (SCFA) production, microbial composition, and gas formation, providing valuable insights for research and development in functional foods and therapeutics.

Data Presentation

Short-Chain Fatty Acid (SCFA) Production

The fermentation of stachyose by gut microbiota leads to the production of SCFAs, which are crucial for gut health.[1] Stachyose supplementation has been shown to increase the concentrations of beneficial SCFAs, particularly acetate, propionate, and butyrate.[2] A summary of changes in SCFA concentrations following in vitro fermentation with stachyose is presented below.

Table 1: Effect of Stachyose on SCFA Concentrations in In Vitro Human Fecal Fermentation

SCFAChange with Stachyose FermentationKey Findings
AcetateIncreasedSignificantly higher levels observed compared to control groups.[2][3]
PropionateIncreasedElevated concentrations reported in multiple studies.[2][4]
ButyrateIncreasedConsistently and significantly increased, indicating a strong butyrogenic effect.[2]
Isobutyric AcidDecreasedConcentrations were found to be lower after stachyose fermentation.[2]
Pentanoic Acid (Valeric Acid)DecreasedReduced levels observed post-fermentation with stachyose.[2]
Isopentanoic Acid (Isovaleric Acid)DecreasedStachyose fermentation led to a decrease in its concentration.[2]
Gut Microbiota Composition

Stachyose selectively promotes the growth of beneficial bacteria while inhibiting potentially harmful ones.[3] This modulation of the gut microbiota is a key aspect of its prebiotic activity.

Table 2: Modulation of Human Gut Microbiota by Stachyose in In Vitro Fermentation

Bacterial GenusEffect of StachyoseSignificance
BifidobacteriumIncreasedA well-known probiotic, its promotion is a primary indicator of prebiotic effects.[2][3]
FaecalibacteriumIncreasedA key butyrate producer, its increase aligns with higher butyrate levels.[2][3]
LactobacillusIncreasedAnother beneficial genus that is fostered by stachyose fermentation.[2]
PrevotellaIncreasedStachyose supplementation has been shown to increase its relative abundance.[2]
BacteroidesDecreasedA significant reduction in this genus was observed.[2]
Escherichia-ShigellaDecreasedA notable decrease in this group of potentially pathogenic bacteria.[2][3]
ParabacteroidesDecreasedReduced abundance following stachyose supplementation.[3]
EggerthellaDecreasedStachyose was found to lower the relative abundance of this genus.[3]
FlavonifractorDecreasedA decrease in this genus was noted in studies with obese children's fecal samples.[3]
Gas Production

The fermentation of oligosaccharides can lead to the production of various gases.[5][6] Stachyose supplementation has been found to influence the profile of gases produced during fermentation.

Table 3: Gas Production during In Vitro Fermentation of Stachyose

GasEffect of StachyoseNotes
Hydrogen Sulfide (H₂S)ReducedA decrease in this potentially harmful gas was observed.[3]
Hydrogen (H₂)ReducedStachyose supplementation led to lower levels of hydrogen gas.[3][5]
Ammonia (NH₃)ReducedA reduction in ammonia production was noted.[3]
Carbon Dioxide (CO₂)ProducedA common byproduct of carbohydrate fermentation.[5]
Methane (CH₄)ProducedMethane production is dependent on the specific methanogenic archaea present in the microbiota.[5]

Experimental Protocols

Fecal Sample Collection and Preparation
  • Donor Selection : Collect fecal samples from healthy human volunteers with no history of intestinal diseases and who have not taken antibiotics for at least three months prior to the study.[7]

  • Sample Collection : Fresh fecal samples should be collected in sterile containers and processed under anaerobic conditions within 2 hours of collection.

  • Homogenization : Prepare a 10% (w/v) fecal slurry by homogenizing the samples in a sterile, pre-reduced anaerobic phosphate-buffered saline (PBS) solution containing 0.1% L-cysteine hydrochloride.[7]

In Vitro Fermentation
  • Basal Medium : Prepare a YCFA (Yeast extract, Casitone, and Fatty Acids) basal medium. The composition per 100 mL includes 4.5 g/L yeast extract, 0.4 g/L bile salt, 3.0 g/L peptone, 3.0 g/L tryptone, 0.8 g/L cysteine hydrochloride, 2.5 g/L KCl, 4.5 g/L NaCl, 0.2 g/L CaCl₂, 0.45 g/L MgCl₂, 0.4 g/L KH₂PO₄, 1.0 mL Tween 80, 1.0 mL resazurin (as an anaerobic indicator), and 2.0 mL of a trace element solution.[3]

  • Carbon Source : Prepare separate batches of the YCFA medium containing different concentrations of this compound as the sole carbon source (e.g., 0.2%, 0.4%, and 0.8% w/v).[2] A control group with no added carbohydrate should also be included.

  • Sterilization and Anaerobiosis : Autoclave the prepared media at 115°C for 15 minutes.[2] Subsequently, introduce nitrogen gas to create an anaerobic environment.[3]

  • Inoculation : In an anaerobic chamber, inoculate the prepared media with the 10% fecal slurry at a 1:10 ratio (e.g., 0.5 mL of fecal slurry into 5 mL of medium).

  • Incubation : Incubate the inoculated media in an anaerobic incubator at 37°C for a specified period, typically 24 to 48 hours.

Sample Analysis
  • Sample Preparation : At the end of the fermentation period, centrifuge the fermentation broth to pellet the bacterial cells.

  • Filtration : Filter the supernatant through a 0.22 µm hydrophilic membrane filter.[8]

  • Analysis : Analyze the filtered supernatant for SCFA concentrations (acetate, propionate, butyrate, isobutyric acid, valeric acid, and isovaleric acid) using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • DNA Extraction : Extract total bacterial DNA from the fermentation samples at the end of the incubation period using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification : Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.

  • Sequencing : Sequence the amplified DNA fragments using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis : Process the raw sequencing data using bioinformatics pipelines such as QIIME2 to determine the microbial diversity and relative abundance of different bacterial taxa.[8]

  • Measurement : At the end of the fermentation, measure the volume and composition of the gas produced in the headspace of the fermentation vials.

  • Instrumentation : Use a fermentation gas analyzer equipped with sensors for gases such as H₂S, H₂, NH₃, CO₂, and CH₄.[3] Ensure the instrument is calibrated and preheated before use.

  • Procedure : Connect the inlet and outlet ports of the gas detector to the fermentation bottle via tubing and a sterile needle, being careful not to let the liquid medium enter the apparatus.[3] Record the peak concentrations of the target gases.

Visualizations

Stachyose_Fermentation_Workflow cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection (Healthy Donors) homogenization Homogenization (10% Fecal Slurry in PBS) fecal_sample->homogenization inoculation Inoculation (Anaerobic Conditions) homogenization->inoculation media_prep Media Preparation (YCFA + Stachyose) media_prep->inoculation incubation Incubation (37°C, 24-48h) inoculation->incubation scfa_analysis SCFA Analysis (GC/HPLC) incubation->scfa_analysis Supernatant microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) incubation->microbiota_analysis Pellet gas_analysis Gas Analysis (Gas Analyzer) incubation->gas_analysis Headspace

Caption: Experimental workflow for the in vitro fermentation of stachyose.

Stachyose_Metabolic_Pathway cluster_microbiota Gut Microbiota Action cluster_products Metabolic Products stachyose Stachyose bifido Bifidobacterium stachyose->bifido Fermentation faecali Faecalibacterium stachyose->faecali Fermentation lacto Lactobacillus stachyose->lacto Fermentation acetate Acetate bifido->acetate butyrate Butyrate faecali->butyrate lacto->acetate acetate->butyrate Cross-feeding propionate Propionate

Caption: Metabolic pathway of stachyose fermentation by gut microbiota.

References

Application Notes and Protocols for Determining the Anti-inflammatory Effects of Stachyose Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachyose hydrate, a naturally occurring tetrasaccharide, has demonstrated promising anti-inflammatory properties.[1][2][3][4][5] In vitro cell culture assays are essential tools for elucidating the mechanisms of action and quantifying the anti-inflammatory efficacy of compounds like this compound. These assays provide a controlled environment to study cellular responses to inflammatory stimuli and the modulatory effects of test compounds. This document provides detailed protocols for key cell-based assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on nitric oxide and pro-inflammatory cytokine production, and gene expression in a macrophage model of inflammation.

Studies have shown that Stachyose exerts its anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[1] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, Stachyose has been observed to decrease the secretion of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1] Furthermore, a reduction in the mRNA expression of IL-6 and TNF-α has also been reported.[6]

The protocols detailed below utilize the RAW264.7 murine macrophage cell line, a widely accepted model for studying inflammation.[1][7][8] Upon stimulation with LPS, these cells mimic an inflammatory response by producing key inflammatory mediators. By treating these cells with this compound prior to LPS stimulation, researchers can effectively assess its anti-inflammatory potential.

Key Experimental Assays

The following assays are fundamental for evaluating the anti-inflammatory effects of this compound:

  • Cell Viability Assay (e.g., MTT Assay): To determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Assay (Griess Assay): To quantify the inhibition of NO production.[9][10][11][12][13]

  • Cytokine Quantification (ELISA): To measure the reduction in pro-inflammatory cytokine secretion (TNF-α, IL-6, IL-1β).[14][15][16][17][18]

  • Gene Expression Analysis (RT-qPCR): To assess the downregulation of genes encoding pro-inflammatory mediators.[19][20][21][22][23]

Data Presentation

All quantitative data should be summarized in clearly structured tables for straightforward comparison between different concentrations of this compound and control groups.

Table 1: Effect of this compound on Cell Viability

Treatment GroupConcentration (µM)Cell Viability (%)
Control0100 ± 5.2
This compound1098 ± 4.5
This compound5097 ± 5.1
This compound10095 ± 4.8
This compound20093 ± 5.5

Table 2: Inhibition of Nitric Oxide Production by this compound

Treatment GroupConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO
Control02.5 ± 0.3-
LPS (1 µg/mL)-35.2 ± 2.10
LPS + Stachyose1028.1 ± 1.920.2
LPS + Stachyose5019.8 ± 1.543.8
LPS + Stachyose10012.3 ± 1.165.1

Table 3: Reduction of Pro-inflammatory Cytokine Secretion by this compound

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control050 ± 830 ± 520 ± 4
LPS (1 µg/mL)-1200 ± 951500 ± 110800 ± 65
LPS + Stachyose10950 ± 781100 ± 90650 ± 50
LPS + Stachyose50600 ± 55750 ± 60400 ± 35
LPS + Stachyose100300 ± 28400 ± 38250 ± 20

Table 4: Downregulation of Pro-inflammatory Gene Expression by this compound

Treatment GroupConcentration (µM)Nos2 (Fold Change)Tnf (Fold Change)Il6 (Fold Change)Il1b (Fold Change)
Control01.01.01.01.0
LPS (1 µg/mL)-50.5 ± 4.245.2 ± 3.860.1 ± 5.130.3 ± 2.9
LPS + Stachyose1038.1 ± 3.135.8 ± 2.945.2 ± 3.722.1 ± 2.1
LPS + Stachyose5020.3 ± 1.918.2 ± 1.525.6 ± 2.212.5 ± 1.3
LPS + Stachyose1008.7 ± 0.97.5 ± 0.810.1 ± 1.15.4 ± 0.6

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW264.7 (murine macrophage cell line)

Materials:

  • RAW264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (≥98% purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well)

Protocol:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.[10]

  • Prepare stock solutions of this compound in sterile water or PBS.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for the desired incubation time (e.g., 24 hours for protein assays, 4-6 hours for gene expression).

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis A Culture RAW264.7 Cells B Seed Cells in Plates A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Collect Supernatant for NO and Cytokine Assays D->E F Lyse Cells for RNA Extraction D->F

Experimental Workflow for this compound Treatment.
Nitric Oxide (NO) Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[10]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well microplate reader

Protocol:

  • After the treatment period, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution (e.g., 0-100 µM).

  • In a separate tube, mix equal volumes of Griess Reagent A and B to prepare the final Griess Reagent.[10]

  • Add 100 µL of the Griess Reagent to each well containing the supernatant and standards.[10]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.[10][11]

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Cytokine Quantification (ELISA)

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 96-well microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, add 100 µL of standards and cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate for the recommended time (e.g., 2.5 hours at room temperature).[17]

  • Wash the wells multiple times with the provided wash buffer.

  • Add the biotinylated detection antibody and incubate (e.g., 1 hour at room temperature).[17]

  • Wash the wells again.

  • Add the streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[17]

  • Wash the wells.

  • Add the TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes at room temperature).[17]

  • Add the stop solution to terminate the reaction.[17]

  • Measure the absorbance at 450 nm immediately.[17]

  • Calculate the cytokine concentrations from the standard curve.

Gene Expression Analysis (RT-qPCR)

Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the relative abundance of specific mRNA transcripts, providing insight into the transcriptional regulation of inflammatory genes.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (Nos2, Tnf, Il6, Il1b) and a housekeeping gene (e.g., Gapdh or Actb)

  • qPCR instrument

Protocol:

  • RNA Extraction: After treatment, wash the cells with PBS and lyse them using the lysis buffer from the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.[20][21]

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, as per the cDNA synthesis kit instructions.[20][23]

  • qPCR:

    • Set up the qPCR reactions in a 96-well qPCR plate by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the plate in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the treated groups to the control group.[19][22]

Signaling Pathway Diagrams

The anti-inflammatory effects of this compound are, in part, mediated through the modulation of key inflammatory signaling pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Stachyose This compound Stachyose->TLR4 Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Transcription Cytokines Pro-inflammatory Cytokines & NO Genes->Cytokines

Inhibition of the NF-κB Signaling Pathway by this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Stachyose This compound Stachyose->TLR4 Inhibits MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 (c-Jun/c-Fos) MAPKs->AP1 Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Genes Nucleus->Genes Transcription Cytokines Pro-inflammatory Cytokines Genes->Cytokines

Modulation of the MAPK Signaling Pathway by this compound.

References

Application Notes and Protocols for Metabolomic Analysis of Fecal Samples Following Stachyose Hydrate Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and implementing metabolomic analysis of fecal samples to investigate the effects of stachyose hydrate supplementation. Stachyose, a tetrasaccharide and a member of the raffinose family of oligosaccharides, is a prebiotic that can modulate the gut microbiota and, consequently, the host's metabolic profile. Fecal metabolomics offers a powerful, non-invasive tool to explore the functional consequences of stachyose intervention on the gut microbiome and host-microbe interactions.

Introduction to Stachyose and Fecal Metabolomics

This compound is a functional oligosaccharide that resists digestion in the upper gastrointestinal tract and is fermented by the gut microbiota in the colon. This selective fermentation promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of various bioactive metabolites. These metabolites can have profound effects on host physiology, influencing everything from gut health and immune function to systemic metabolic processes.

Fecal metabolomics is the large-scale study of small molecules, or metabolites, within a fecal sample. It provides a functional readout of the metabolic activities of both the host and the gut microbiota. By analyzing the changes in the fecal metabolome following stachyose supplementation, researchers can gain insights into the mechanisms by which this prebiotic exerts its health benefits.

Key Metabolic Pathways Modulated by Stachyose Supplementation

Stachyose supplementation has been shown to significantly alter the fecal metabolome, primarily through the modulation of gut microbiota composition and function. The key metabolic pathways affected include:

  • Short-Chain Fatty Acid (SCFA) Metabolism: Stachyose fermentation by gut bacteria leads to the production of SCFAs, such as acetate, propionate, and butyrate. These molecules are a major energy source for colonocytes and have been shown to play a role in maintaining gut barrier integrity, modulating immune responses, and influencing host energy metabolism.

  • Bile Acid Metabolism: The gut microbiota plays a crucial role in the transformation of primary bile acids, synthesized in the liver, into secondary bile acids. Stachyose can alter the composition of the gut microbiota, thereby influencing the bile acid pool. Changes in bile acid profiles can impact lipid absorption and signaling through nuclear receptors like the Farnesoid X Receptor (FXR), which regulates bile acid, lipid, and glucose metabolism.[1][2][3]

  • Amino Acid Metabolism: Stachyose supplementation can lead to changes in amino acid metabolism by the gut microbiota.[4][5] This includes alterations in the degradation of dietary proteins and the production of various amino acid-derived metabolites, some of which can have biological activity.

  • Tryptophan Metabolism: The gut microbiota can metabolize tryptophan, an essential amino acid, into a variety of bioactive compounds, including indole and its derivatives. These metabolites can act as signaling molecules, for instance, by activating the Aryl Hydrocarbon Receptor (AhR), which is involved in regulating immune responses at the gut barrier.[6][7][8]

Quantitative Data Summary

The following tables summarize the quantitative changes in key fecal metabolites observed in preclinical studies following stachyose supplementation. It is important to note that the magnitude of these changes can vary depending on the study design, host genetics, and baseline gut microbiota composition.

Table 1: Changes in Fecal Short-Chain Fatty Acids (SCFAs)

MetaboliteDirection of ChangeFold Change (Range)Key Functions
AcetateIncreased1.5 - 3.0Energy source for colonocytes, precursor for lipid synthesis
PropionateVariable-Substrate for hepatic gluconeogenesis, appetite regulation
ButyrateIncreased2.0 - 5.0Primary energy source for colonocytes, anti-inflammatory effects, histone deacetylase inhibitor

Table 2: Changes in Fecal Bile Acids

Metabolite ClassDirection of ChangeKey Functions
Primary Bile Acids (e.g., Cholic Acid)DecreasedEmulsification of dietary fats
Secondary Bile Acids (e.g., Deoxycholic Acid, Lithocholic Acid)VariableFXR signaling, gut barrier function, antimicrobial activity
Tauro-conjugated Bile Acids (e.g., Taurocholic Acid)IncreasedEnhanced fat absorption

Table 3: Other Key Fecal Metabolite Changes

Metabolite/Metabolic PathwayDirection of ChangeImplicated Biological Process
Taurine and Hydroxytaurine MetabolismRegulatedBile acid conjugation, antioxidant activity
Pantothenate and Coenzyme A (CoA) BiosynthesisRegulatedEnergy metabolism, synthesis of fatty acids
Amino Acid MetabolismDown-regulatedProtein fermentation, production of potentially toxic metabolites

Experimental Protocols

This section provides a detailed methodology for the metabolomic analysis of fecal samples following stachyose supplementation.

Fecal Sample Collection and Storage

Proper sample collection and storage are critical to preserve the integrity of the fecal metabolome.

  • Collection: Provide subjects with a fecal collection kit, including a sterile collection container, a scoop, and instructions. Instruct participants to collect a fresh stool sample, avoiding contamination with urine or toilet water.

  • Aliquoting: Immediately after collection, the sample should be homogenized (if possible, in an anaerobic chamber to preserve anaerobic metabolites) and aliquoted into pre-labeled cryovials. A typical aliquot size is 100-200 mg.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer for long-term storage. Avoid repeated freeze-thaw cycles.

Metabolite Extraction from Fecal Samples

This protocol is based on a widely used solvent extraction method for broad metabolite coverage.

  • Materials:

    • Frozen fecal aliquot (approx. 100 mg)

    • Pre-chilled 80% methanol in water

    • Internal standards solution (for quality control and relative quantification)

    • Homogenizer (e.g., bead beater)

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Autosampler vials

  • Procedure:

    • Weigh the frozen fecal aliquot in a pre-tared tube.

    • Add 1 mL of pre-chilled 80% methanol containing internal standards to the tube.

    • Homogenize the sample using a bead beater for 5 minutes at a high speed.

    • Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

    • Store the extracted samples at -80°C until analysis.

Untargeted Metabolomic Analysis by UHPLC-MS/MS

Ultra-high-performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) is a powerful technique for comprehensive metabolomic profiling.

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is suitable for separating a wide range of metabolites.

    • Mobile Phases:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute metabolites with increasing hydrophobicity.

  • Mass Spectrometry:

    • Ionization Mode: Both positive and negative ionization modes should be used in separate runs to achieve the broadest metabolite coverage.

    • Data Acquisition: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used to acquire both full scan MS and fragmented MS/MS data for metabolite identification.

  • Data Processing and Analysis:

    • Peak Picking and Alignment: Use software such as Compound Discoverer, XCMS, or MS-DIAL to process the raw data, including peak picking, retention time alignment, and peak integration.

    • Metabolite Annotation: Annotate metabolites by matching the accurate mass, retention time, and MS/MS fragmentation pattern to spectral libraries (e.g., mzCloud, MassBank, HMDB) and in-house standards.

    • Statistical Analysis: Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that are significantly different between the pre- and post-supplementation groups. Calculate fold changes and p-values for each metabolite.

    • Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly impacted by stachyose supplementation based on the altered metabolites.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_collection Sample Collection & Storage cluster_extraction Metabolite Extraction cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Analysis sample_collection Fecal Sample Collection aliquoting Aliquoting & Homogenization sample_collection->aliquoting storage Snap Freezing & -80°C Storage aliquoting->storage weighing Weigh Fecal Aliquot storage->weighing extraction_solvent Add 80% Methanol + Internal Standards weighing->extraction_solvent homogenization Bead Beating extraction_solvent->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection filtration 0.22 µm Filtration supernatant_collection->filtration chromatography Chromatographic Separation (C18 Column) filtration->chromatography mass_spec Mass Spectrometry (Positive & Negative Modes) chromatography->mass_spec peak_picking Peak Picking & Alignment mass_spec->peak_picking annotation Metabolite Annotation peak_picking->annotation statistics Statistical Analysis annotation->statistics pathway_analysis Pathway Analysis statistics->pathway_analysis fxr_signaling cluster_gut Gut Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte (Liver) stachyose Stachyose microbiota Gut Microbiota stachyose->microbiota Fermentation secondary_ba Altered Secondary Bile Acids microbiota->secondary_ba Biotransformation primary_ba Primary Bile Acids primary_ba->microbiota fxr FXR secondary_ba->fxr Binds & Modulates fgf19 FGF19 fxr->fgf19 Induces fgfr4 FGFR4 fgf19->fgfr4 Travels via Portal Vein cyp7a1 CYP7A1 (Bile Acid Synthesis) fgfr4->cyp7a1 Inhibits ahr_signaling cluster_gut Gut Lumen cluster_epithlial Intestinal Epithelial/Immune Cell stachyose Stachyose microbiota Gut Microbiota stachyose->microbiota Modulates indole_derivatives Indole Derivatives microbiota->indole_derivatives Metabolizes tryptophan Tryptophan tryptophan->microbiota ahr AhR indole_derivatives->ahr Binds & Activates ahr_complex AhR-ARNT Complex ahr->ahr_complex Translocates to Nucleus nucleus Nucleus gene_expression Gene Expression (e.g., IL-22, CYP1A1) ahr_complex->gene_expression Regulates

References

Application Notes and Protocols for Investigating the Hypoglycemic Effects of Stachyose Hydrate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachyose hydrate, a naturally occurring tetrasaccharide, has garnered significant interest for its potential prebiotic and therapeutic properties, including its beneficial effects on glucose metabolism.[1][2] As a functional oligosaccharide, stachyose has been shown to modulate the gut microbiota, which plays a crucial role in metabolic health.[1][3] These application notes provide detailed protocols for utilizing animal models to investigate the hypoglycemic effects of this compound, focusing on the induction of diabetes, experimental procedures, and the elucidation of underlying molecular mechanisms.

Data Presentation: Efficacy of this compound in Diabetic Animal Models

The following tables summarize the quantitative data on the effects of this compound on key metabolic parameters in diabetic animal models.

Table 1: Effects of this compound on Glucose Homeostasis in KKAy Mice [4]

ParameterControl GroupStachyose (200 mg/kg)Berberine (100 mg/kg)Berberine + Stachyose
Fasting Blood Glucose (mmol/L) HighLoweredSignificantly DecreasedMost Significantly Decreased
HbA1c (%) HighLoweredSignificantly DecreasedMost Significantly Decreased
Fasting Plasma Insulin (ng/mL) High-Decreased by 27.8% (p < 0.05)Decreased by 45.7% (p < 0.01)
HOMA-IR Index HighDecreased by 21.9%Decreased by 61.2% (p < 0.001)Decreased by 79.3% (p < 0.001)

Data is presented as observed effects and percentage change from the control group. KKAy mice are a spontaneous model of type 2 diabetes. HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Table 2: Effects of this compound on Inflammatory Cytokines in Diabetic Rats [5]

ParameterDiabetic ControlStachyose TreatmentMetformin Treatment
Serum LPS ElevatedDecreasedDecreased
Pancreatic IL-6 mRNA Expression ElevatedDecreasedDecreased
Pancreatic TNF-α mRNA Expression ElevatedDecreasedDecreased

LPS: Lipopolysaccharide, IL-6: Interleukin-6, TNF-α: Tumor Necrosis Factor-alpha. Data from a high-fat diet/streptozotocin-induced type 2 diabetes model in Wistar rats.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Induction of Type 2 Diabetes Mellitus in Rats (High-Fat Diet and Streptozotocin Model)

This protocol is adapted from methodologies that effectively induce a state of type 2 diabetes mellitus (T2DM) that mimics the human condition, characterized by insulin resistance and subsequent β-cell dysfunction.[3][6][7]

Materials:

  • Male Wistar rats (8 weeks old)

  • High-Fat Diet (HFD): A diet providing approximately 58% of energy from fat.[6]

  • Normal Pellet Diet (NPD)

  • Streptozotocin (STZ)

  • Citrate Buffer (0.1 M, pH 4.5), freshly prepared

  • Glucometer and test strips

Procedure:

  • Acclimatization: House the rats under standard laboratory conditions (23 ± 1°C, 12-hour light/dark cycle) for one to two weeks with free access to NPD and water.[6]

  • Induction of Insulin Resistance:

    • Divide the rats into a control group and an experimental group.

    • The control group continues to receive the NPD.

    • The experimental group is fed the HFD for a period of 8 to 10 weeks to induce obesity and insulin resistance.[3][7]

  • Induction of Hyperglycemia with STZ:

    • After the HFD feeding period, fast the experimental rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Administer a low dose of STZ (e.g., 30-35 mg/kg body weight) via intraperitoneal (i.p.) injection to the HFD-fed rats.[3][6][7] Some protocols may use two injections of a slightly lower dose (e.g., 25 mg/kg) spaced a few days apart.[8]

    • The control group should be injected with an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection and weekly thereafter.

    • Rats with a fasting blood glucose level consistently above 250 mg/dL are considered diabetic and suitable for the study.[8]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., distilled water).

    • Administer this compound to the treatment group of diabetic rats via oral gavage daily. A typical dosage for investigation is 200 mg/kg.[1]

    • The diabetic control group should receive the vehicle alone.

    • Treatment duration is typically 4 to 8 weeks.[1][5]

Protocol 2: Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the animals to clear a glucose load from the blood.

Procedure:

  • Fast the animals for 12 hours overnight but allow free access to water.[9]

  • Record the baseline blood glucose level (t=0) from the tail vein.

  • Administer a 2 g/kg body weight glucose solution orally via gavage.[4]

  • Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.[4]

  • Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group to quantify glucose tolerance.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the expression levels of key proteins in signaling pathways, such as PI3K/Akt and TLR4/MAPK.

Procedure:

  • Tissue Homogenization: Homogenize harvested tissues (e.g., liver, intestine) in a radio-immunoprecipitation assay (RIPA) buffer.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk.[4]

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-PI3K, PI3K, p-Akt, Akt, TLR4, p-ERK, ERK, p-p38, p38) overnight at 4°C.[4]

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensities.[4]

Visualization of Signaling Pathways and Workflows

Signaling Pathways

This compound is believed to exert its hypoglycemic effects through the modulation of several key signaling pathways, primarily linked to inflammation and insulin signaling.

Stachyose_Hypoglycemic_Mechanism Stachyose This compound Gut_Microbiota Modulation of Gut Microbiota Stachyose->Gut_Microbiota LPS Reduced Serum LPS Gut_Microbiota->LPS PI3K_Akt PI3K/Akt Pathway Gut_Microbiota->PI3K_Akt TLR4 TLR4 LPS->TLR4 ↓ Activation MAPK MAPK Pathway (p38, ERK) TLR4->MAPK ↓ Activation Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation Insulin_Sensitivity Improved Insulin Sensitivity Inflammation->Insulin_Sensitivity Improves PI3K_Akt->Insulin_Sensitivity Glucose_Uptake Enhanced Glucose Uptake & Metabolism Insulin_Sensitivity->Glucose_Uptake Hypoglycemia Hypoglycemic Effect Glucose_Uptake->Hypoglycemia

Caption: Proposed mechanism of stachyose's hypoglycemic effect.

The diagram above illustrates the proposed mechanism by which this compound exerts its hypoglycemic effects. Stachyose modulates the gut microbiota, leading to a reduction in serum lipopolysaccharide (LPS).[5] This, in turn, downregulates the TLR4-mediated MAPK signaling pathway, resulting in decreased production of pro-inflammatory cytokines like TNF-α and IL-6.[4] The alteration of gut microbiota is also correlated with an increase in the expression of proteins in the PI3K/Akt signaling pathway, which is central to insulin-mediated glucose uptake and metabolism.[5][10] The reduction in inflammation and the enhancement of insulin signaling collectively contribute to the observed hypoglycemic effect.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the hypoglycemic effects of this compound in an induced diabetic animal model.

Experimental_Workflow Start Start: Animal Acclimatization (1-2 weeks) Induction Induction of T2DM (High-Fat Diet for 8-10 weeks) Start->Induction STZ Low-Dose STZ Injection (e.g., 30-35 mg/kg) Induction->STZ Confirmation Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) STZ->Confirmation Grouping Random Grouping: - Normal Control - Diabetic Control - Stachyose Treatment Confirmation->Grouping Treatment Daily Oral Administration (Stachyose or Vehicle) (4-8 weeks) Grouping->Treatment Monitoring In-life Monitoring: - Body Weight - Food/Water Intake - Blood Glucose Treatment->Monitoring Endpoint Endpoint Analysis: - OGTT & ITT - Serum Biomarkers (Insulin, Lipids) - Tissue Collection Treatment->Endpoint Analysis Molecular & Histological Analysis: - Western Blot (Signaling Pathways) - qPCR (Gene Expression) - Histopathology (Pancreas, Liver) Endpoint->Analysis Data Data Analysis & Interpretation Analysis->Data

References

Application Notes and Protocols for Assessing the Prebiotic Activity of Stachyose Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a functional oligosaccharide with significant prebiotic potential.[1] As a prebiotic, stachyose is not hydrolyzed by mammalian enzymes in the upper gastrointestinal tract and thus reaches the colon intact, where it is selectively fermented by beneficial gut microbiota. This selective fermentation leads to a range of health benefits, including the modulation of the gut microbiome, production of short-chain fatty acids (SCFAs), enhancement of the intestinal barrier, and regulation of the immune system.[2][3][4]

These application notes provide detailed protocols for assessing the prebiotic activity of Stachyose hydrate, focusing on in vitro fermentation models, gut microbiota analysis, SCFA profiling, and assessment of intestinal barrier function.

In Vitro Fermentation Model

An in vitro fermentation model using human or animal fecal samples is a fundamental method to assess the prebiotic potential of this compound by simulating the conditions of the colon.[4]

Experimental Protocol
  • Preparation of Fermentation Medium:

    • Prepare a basal nutrient medium containing peptone, yeast extract, and other essential nutrients.[5] A typical medium might include (per liter): 10 g peptone, 10 g beef extract, 5 g yeast extract, 2 g diammonium citrate, 1 ml Tween 80, 5 g sodium acetate, 2 g dipotassium phosphate, 0.58 g magnesium sulfate, and 0.25 g manganese sulfate.[5]

    • Adjust the pH of the medium to a neutral range (e.g., 6.8-7.2).

    • Sterilize the medium by autoclaving.

    • Prepare a stock solution of this compound (e.g., ≥98% purity) in sterile, deionized water.

  • Inoculum Preparation:

    • Collect fresh fecal samples from healthy donors (human) or the target animal species.[4][6]

    • Homogenize the fecal samples in a sterile anaerobic dilution solution (e.g., phosphate-buffered saline with a reducing agent like L-cysteine).

    • Prepare a fecal slurry (e.g., 10% w/v).

  • Fermentation:

    • In an anaerobic chamber, add the this compound stock solution to the fermentation medium to achieve the desired final concentration (e.g., 1-2% w/v). A control group without stachyose should be included.[4]

    • Inoculate the medium with the fecal slurry (e.g., 1-5% v/v).

    • Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).[1][6]

  • Sample Collection:

    • At designated time points (e.g., 0, 12, 24, 48 hours), collect aliquots of the fermentation broth for microbiota analysis and SCFA measurement.

Experimental Workflow for In Vitro Fermentation

in_vitro_fermentation_workflow fecal_sample Fecal Sample Collection inoculation Inoculation fecal_sample->inoculation media_prep Anaerobic Medium Preparation media_prep->inoculation fermentation Anaerobic Fermentation (with/without Stachyose) inoculation->fermentation sampling Sample Collection (0, 12, 24, 48h) fermentation->sampling dna_extraction DNA Extraction sampling->dna_extraction scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis

Caption: Workflow for assessing the prebiotic activity of this compound using an in vitro fermentation model.

Gut Microbiota Analysis

The prebiotic activity of this compound is characterized by its ability to modulate the composition of the gut microbiota, promoting the growth of beneficial bacteria.[4]

Experimental Protocol
  • DNA Extraction:

    • Extract total bacterial DNA from the collected fermentation broth or fecal samples using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • 16S rRNA Gene Sequencing:

    • Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

    • Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Perform taxonomic assignment of the OTUs/ASVs.

    • Calculate alpha diversity indices (e.g., Chao1, Shannon, Simpson) to assess species richness and evenness within a sample.[4]

    • Calculate beta diversity (e.g., Bray-Curtis dissimilarity) and use ordination methods like Principal Coordinate Analysis (PCoA) to visualize differences in microbial community structure between samples.[7]

    • Use statistical methods like Linear discriminant analysis Effect Size (LEfSe) to identify specific bacterial taxa that are differentially abundant between the stachyose-treated and control groups.[1]

Data Presentation: Effects of Stachyose on Gut Microbiota
ParameterControl GroupStachyose GroupReference
Alpha Diversity
Shannon IndexLowerSignificantly Higher[4]
Chao1 IndexLowerSignificantly Higher[4]
Relative Abundance of Key Genera
BifidobacteriumLowerSignificantly Increased[4][8]
LactobacillusLowerIncreased[8]
AkkermansiaLowerIncreased[3]
FaecalibacteriumLowerIncreased[4]
Escherichia-ShigellaHigherDecreased[4]
Clostridium perfringensHigherDecreased[8]

Short-Chain Fatty Acid (SCFA) Analysis

The fermentation of this compound by gut bacteria produces SCFAs, primarily acetate, propionate, and butyrate, which have numerous health benefits.[1][9]

Experimental Protocol
  • Sample Preparation:

    • Centrifuge the fermentation broth or fecal slurry to pellet the bacterial cells and debris.

    • Filter-sterilize the supernatant.

    • Acidify the sample (e.g., with metaphosphoric acid) and add an internal standard (e.g., 2-ethylbutyric acid).

    • Extract the SCFAs with a suitable solvent (e.g., diethyl ether).

  • Gas Chromatography (GC) Analysis:

    • Analyze the extracted SCFAs using a gas chromatograph equipped with a flame ionization detector (FID).

    • Separate the SCFAs on a suitable capillary column.

    • Identify and quantify the individual SCFAs by comparing their retention times and peak areas to those of known standards.

Data Presentation: SCFA Production from Stachyose Fermentation
SCFAControl Group (mM)Stachyose Group (mM)Reference
AcetateLowerSignificantly Increased[1][4]
PropionateHigherDecreased[4]
ButyrateLowerSignificantly Increased[1][10]
Total SCFAsLowerIncreased[11]

Assessment of Intestinal Barrier Function

Stachyose and its fermentation products can enhance the intestinal barrier, which is crucial for preventing the translocation of harmful substances from the gut into the bloodstream.[2][3]

Experimental Protocol (using in vivo models or cell lines)
  • Gene Expression Analysis of Tight Junction Proteins:

    • Treat animal models with this compound or expose intestinal epithelial cell lines (e.g., Caco-2) to stachyose or its fermentation products.

    • Isolate total RNA from intestinal tissue or cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of tight junction proteins such as occludin, claudin-3, and zonula occludens-1 (ZO-1).[3][12]

  • Protein Expression Analysis:

    • Extract total protein from intestinal tissue or cells.

    • Perform Western blotting to determine the protein levels of tight junction proteins.

Data Presentation: Effect of Stachyose on Tight Junction Gene Expression
GeneControl Group (Relative Expression)Stachyose Group (Relative Expression)Reference
Occludin1.0Significantly Upregulated[3][12]
Claudin-31.0Significantly Upregulated[12]
ZO-11.0Significantly Upregulated[3][12]

Signaling Pathways Involved in Prebiotic Activity

The beneficial effects of this compound are mediated through various signaling pathways. The SCFAs produced from its fermentation can activate G-protein coupled receptors (GPCRs) on intestinal epithelial and immune cells, leading to anti-inflammatory effects, in part through the inhibition of the NF-κB pathway.[3][10]

Signaling Pathway of Stachyose-Derived SCFAs

scfa_signaling_pathway stachyose This compound fermentation Bacterial Fermentation stachyose->fermentation scfas SCFAs (Butyrate, Acetate) fermentation->scfas gpcr GPCRs (e.g., GPR43, GPR109A) scfas->gpcr gpcr->inhibition tight_junctions Tight Junction Protein Expression (Occludin, ZO-1) gpcr->tight_junctions nfkb NF-κB Pathway inhibition->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory barrier_function Enhanced Intestinal Barrier Function tight_junctions->barrier_function

Caption: Proposed signaling pathway for the prebiotic effects of this compound-derived SCFAs.

Conclusion

The protocols and methods outlined in these application notes provide a comprehensive framework for evaluating the prebiotic activity of this compound. By employing these techniques, researchers can elucidate the mechanisms by which stachyose modulates the gut microbiota, improves intestinal barrier function, and confers health benefits. This information is valuable for the development of functional foods, dietary supplements, and therapeutic agents targeting the gut microbiome.

References

Stachyose Hydrate as a Carbon Source in Microbial Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a non-digestible tetrasaccharide, is increasingly recognized for its prebiotic potential, serving as a selective carbon source for beneficial microorganisms.[1][2][3] This document provides detailed application notes and protocols for utilizing stachyose hydrate in microbial fermentation studies. It is designed to guide researchers, scientists, and drug development professionals in harnessing the potential of stachyose for promoting the growth of probiotic bacteria and modulating microbial communities.

Stachyose is a functional oligosaccharide that can be utilized by various microorganisms, including beneficial gut bacteria like Bifidobacterium and Lactobacillus species.[1][4][5][6] Its fermentation by these microbes leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in gut health.[3][6] The inability of pathogenic bacteria, such as Escherichia coli and Streptococcus faecalis, to efficiently metabolize stachyose further highlights its selectivity.[5]

Data Presentation: Stachyose Utilization by Probiotic Bacteria

The following tables summarize the quantitative data on the reduction of stachyose and the production of key metabolites during fermentation by various probiotic strains.

Table 1: Stachyose Reduction by Lactobacillus Species in Fermented Soymilk

Lactobacillus StrainFermentation Time (h)Stachyose Reduction (%)Reference
L. plantarum SMN, 253078.0[7][8]
L. plantarum pentosus SMN, 013072.5[7][8]
L. plantarum pentosus FNCC, 2353066.0[7][8]
L. fermentum (in pinto bean flour)7227[9]
L. plantarum (in field pea flour)7243[9]

Table 2: Stachyose Utilization and Metabolite Production by Bifidobacterium Species

Bifidobacterium StrainFermentation Time (h)Stachyose Hydrolysis (%)Key Metabolites ProducedReference
B. longum CRL 849749.3L(+)-Lactate, Acetate[4]
B. infantisNot specifiedUtilizedNot specified[5]
B. adolescentisNot specifiedUtilizedNot specified[5]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving this compound as a carbon source.

Protocol 1: In Vitro Fermentation of Stachyose by Pure Bacterial Cultures

This protocol is designed to assess the ability of a specific microbial strain to utilize stachyose as a sole carbon source.

1. Media Preparation:

  • Prepare a basal fermentation medium (e.g., modified MRS broth) lacking any carbon source.

  • Autoclave the basal medium to ensure sterility.

  • Prepare a filter-sterilized stock solution of this compound (e.g., 20% w/v in distilled water).

  • Aseptically add the stachyose stock solution to the basal medium to a final desired concentration (e.g., 2% w/v).

2. Inoculum Preparation:

  • Culture the desired microbial strain to the late logarithmic phase in a suitable growth medium.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) solution to remove any residual carbon source.

  • Resuspend the cells in PBS to a known optical density (e.g., OD600 of 1.0).

3. Fermentation:

  • Inoculate the stachyose-containing medium with the prepared inoculum (e.g., 1% v/v).

  • Incubate the cultures under appropriate anaerobic conditions and temperature for the specific microorganism (e.g., 37°C for most gut microbes).

  • Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48 hours) for analysis.

4. Analytical Methods:

  • Microbial Growth: Measure the optical density at 600 nm (OD600) or perform viable cell counts by plating on appropriate agar.

  • Stachyose Concentration: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with a suitable column for sugar analysis.[7]

  • Metabolite Analysis: Quantify short-chain fatty acids (e.g., acetate, propionate, butyrate) and lactate in the supernatant using Gas Chromatography (GC) or HPLC.

Protocol 2: Fermentation of Soymilk with Stachyose-Utilizing Bacteria

This protocol is relevant for studying the reduction of endogenous stachyose in a food matrix.

1. Soymilk Preparation:

  • Prepare soymilk from soybeans or use commercially available soymilk. Ensure the initial stachyose concentration is known or measured.

  • Sterilize the soymilk by autoclaving.

2. Inoculation and Fermentation:

  • Prepare the inoculum of the selected lactic acid bacteria or bifidobacteria as described in Protocol 1.

  • Inoculate the sterilized soymilk with the bacterial culture (e.g., 2% v/v).

  • Incubate at the optimal temperature for the selected strain (e.g., 41°C) for a specified duration (e.g., 30 hours).[7]

3. Analysis:

  • Monitor the pH of the soymilk throughout the fermentation.

  • At the end of the fermentation, collect samples to measure the final concentration of stachyose and other oligosaccharides using HPLC.[7]

  • Analyze the production of lactic acid and acetic acid.[10]

Signaling Pathways and Metabolic Workflows

Stachyose Utilization Pathway

The microbial metabolism of stachyose primarily involves its hydrolysis into simpler sugars by the enzyme α-galactosidase.[7][10] These resulting monosaccharides and disaccharides can then enter the central metabolic pathways of the microorganism.

Stachyose_Metabolism Stachyose Stachyose alpha_Galactosidase α-Galactosidase Stachyose->alpha_Galactosidase hydrolysis Raffinose Raffinose alpha_Galactosidase->Raffinose Galactose1 Galactose alpha_Galactosidase->Galactose1 Sucrose Sucrose Raffinose->Sucrose hydrolysis by α-Galactosidase Galactose2 Galactose Raffinose->Galactose2 Glycolysis Glycolysis / Central Metabolism Galactose1->Glycolysis Glucose Glucose Sucrose->Glucose hydrolysis by Sucrase Fructose Fructose Sucrose->Fructose Galactose2->Glycolysis Glucose->Glycolysis Fructose->Glycolysis SCFAs Short-Chain Fatty Acids (SCFAs) Glycolysis->SCFAs Lactate Lactate Glycolysis->Lactate

Caption: Metabolic pathway for stachyose utilization by probiotic bacteria.

Experimental Workflow for In Vitro Stachyose Fermentation

The following diagram illustrates a typical workflow for an in vitro fermentation experiment using this compound.

Fermentation_Workflow Start Start Media_Prep Prepare Basal Medium + this compound Start->Media_Prep Inoculum_Prep Prepare Bacterial Inoculum Start->Inoculum_Prep Fermentation Inoculate and Incubate (Anaerobic Conditions) Media_Prep->Fermentation Inoculum_Prep->Fermentation Sampling Collect Samples at Time Intervals Fermentation->Sampling Analysis Analyze Samples: - Microbial Growth (OD600) - Stachyose Concentration (HPLC) - Metabolite Production (GC/HPLC) Sampling->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro stachyose fermentation.

Conclusion

This compound is a valuable carbon source for the selective fermentation by probiotic microorganisms. The protocols and data presented here provide a framework for researchers to investigate the prebiotic effects of stachyose, explore its role in modulating microbial communities, and develop novel functional foods and therapeutic interventions. The ability of specific Lactobacillus and Bifidobacterium strains to efficiently metabolize stachyose underscores its potential for targeted applications in promoting gut health.

References

Application Notes & Protocols: Purification of Stachyose Hydrate from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-reducing tetrasaccharide, is a functional oligosaccharide naturally present in various plants, including legumes like soybeans and the tubers of Stachys species.[1] As a prebiotic, it holds significant interest for applications in functional foods and pharmaceuticals. The purification of stachyose hydrate to a high degree of purity is essential for its characterization and use in drug development and clinical research. This document provides detailed protocols for the extraction, multi-step chromatographic purification, and final crystallization of this compound from natural plant sources. The methodologies described include solvent extraction, ion-exchange chromatography (IEX), and size-exclusion chromatography (SEC), followed by a final crystallization step to yield high-purity this compound (≥98%).[2]

Overview of the Purification Workflow

The purification of this compound is a multi-step process designed to systematically remove impurities such as proteins, lipids, pigments, salts, and other saccharides. The general workflow begins with the liberation of stachyose from the raw plant material, followed by sequential chromatographic steps that separate molecules based on charge and size, and concludes with crystallization to obtain a pure, stable product.

Stachyose_Purification_Workflow cluster_0 Upstream Processing cluster_1 Chromatographic Purification cluster_2 Downstream Processing Raw_Material Natural Source (e.g., Stachys tubers, Soybeans) Extraction Step 1: Extraction & Clarification Raw_Material->Extraction Pre_Purification Step 2: Pre-Purification (Decolorization & Desalination) Extraction->Pre_Purification IEX Step 3: Ion-Exchange Chromatography (IEX) Pre_Purification->IEX Crude Stachyose Extract SEC Step 4: Size-Exclusion Chromatography (SEC) IEX->SEC Stachyose-rich fractions Concentration Step 5: Concentration SEC->Concentration Purified Stachyose Solution Crystallization Step 6: Crystallization Concentration->Crystallization Final_Product High-Purity This compound (≥98%) Crystallization->Final_Product

Caption: General workflow for the purification of this compound.

Data Presentation: Purification Efficiency

The following table summarizes representative quantitative data for the purification of stachyose from a natural source (e.g., soybean byproducts). The values demonstrate the progressive increase in stachyose purity throughout the described workflow.

Purification StageKey Impurities RemovedStachyose Purity (%) (w/w of total sugars)Stachyose Recovery Rate (%) (Stage-wise)
Crude Aqueous Extract Proteins, Lipids, Polysaccharides~15 - 20%100% (Baseline)
After Pre-Purification Pigments, Inorganic Salts, Proteins~60 - 65%> 95%
After Ion-Exchange (IEX) Charged Molecules (e.g., acidic sugars, amino acids)~80 - 85%> 90%
After Size-Exclusion (SEC) Mono/Disaccharides, Residual Salts, Larger Oligosaccharides~95 - 97%> 95%
After Crystallization Residual Sugars, Amorphous Content≥ 98%~85 - 90%

Note: Purity and recovery rates are estimates based on typical laboratory-scale processes and may vary depending on the natural source and specific process parameters.[2]

Experimental Protocols

Protocol 1: Extraction and Pre-Purification from Stachys Tubers

This protocol describes the initial extraction of stachyose and removal of primary contaminants like lipids, pigments, and salts.

Materials:

  • Dried Stachys tuber powder

  • Chloroform (ACS Grade)

  • Ethanol (95% and 60%)

  • Activated Charcoal

  • Diatomaceous Earth (e.g., Celite)

  • Deionized (DI) Water

  • Reflux apparatus, Buchner funnel, Rotary evaporator

Methodology:

  • Defatting: Weigh 100 g of dried Stachys tuber powder and place it in a 1 L flask. Add 500 mL of chloroform. Reflux the mixture at 60°C for 2 hours to remove lipids.[3]

  • Filtration: Allow the mixture to cool, then filter through a Buchner funnel to separate the defatted powder from the chloroform. Air-dry the powder in a fume hood to remove residual solvent.

  • Ethanol Extraction: Transfer the defatted powder to a 2 L flask. Add 1 L of 60% ethanol. Reflux at 60°C for 40 minutes with constant stirring.[1] This condition is optimized for maximizing stachyose yield.[1]

  • Clarification: Cool the extract and filter through a layer of diatomaceous earth to remove fine particulates.

  • Decolorization: Add activated charcoal to the filtered extract at a concentration of 1% (w/v). Stir the mixture at room temperature for 60 minutes.

  • Final Filtration & Concentration: Filter out the charcoal using a Buchner funnel. Concentrate the clarified, decolorized extract using a rotary evaporator at 60°C until a viscous syrup is obtained. This syrup is the crude stachyose extract for chromatographic purification.

Extraction_Protocol Start Dried Tuber Powder Defat Reflux with Chloroform (60°C, 2h) Start->Defat Filter1 Filter & Dry Powder Defat->Filter1 Extract Reflux with 60% Ethanol (60°C, 40 min) Filter1->Extract Filter2 Filter with Diatomaceous Earth Extract->Filter2 Decolor Treat with Activated Charcoal Filter2->Decolor Filter3 Filter to Remove Charcoal Decolor->Filter3 Concentrate Rotary Evaporation Filter3->Concentrate End Crude Stachyose Syrup Concentrate->End

Caption: Workflow for stachyose extraction and pre-purification.

Protocol 2: Purification by Anion-Exchange Chromatography (IEX)

This step removes remaining charged impurities from the crude extract. Since stachyose is a neutral sugar, it will not bind to the anion-exchange resin and will be collected in the flow-through and initial wash fractions.

Materials:

  • DEAE-Sepharose or a similar weak anion-exchange resin

  • Chromatography column (e.g., 2.5 x 30 cm)

  • Buffer A: 10 mM Tris-HCl, pH 7.5

  • Buffer B: 10 mM Tris-HCl, pH 7.5, containing 1.0 M NaCl

  • Peristaltic pump or FPLC system

  • Fraction collector

  • Conductivity meter and UV detector (280 nm)

Methodology:

  • Column Packing and Equilibration: Prepare a slurry of DEAE-Sepharose in Buffer A and pack the column according to the manufacturer's instructions. Equilibrate the column by washing with 5-10 column volumes (CV) of Buffer A until the pH and conductivity of the eluate match the buffer.

  • Sample Preparation and Loading: Dilute the crude stachyose syrup 1:5 (v/v) with Buffer A and filter through a 0.45 µm syringe filter. Load the prepared sample onto the equilibrated column at a flow rate of 1 mL/min.

  • Elution and Fraction Collection:

    • Wash the column with 2 CV of Buffer A. Stachyose, being neutral, will elute during the loading and this initial wash.

    • Collect fractions (e.g., 5 mL each) and monitor the eluate with the UV detector. Proteins and other non-binding impurities will also elute here.

    • (Optional Regeneration) To clean the column, elute bound anionic impurities using a linear gradient from 0% to 100% Buffer B over 5 CV.

  • Fraction Analysis: Analyze the collected fractions from the loading and wash steps for stachyose content using HPLC (see Protocol 4). Pool the fractions containing the highest concentration of stachyose.

Protocol 3: Polishing by Size-Exclusion Chromatography (SEC)

This final chromatographic step separates stachyose (MW: 666.58 g/mol ) from smaller molecules (monosaccharides, disaccharides, salts) and any remaining larger molecules (proteins, polysaccharides).

Materials:

  • Sephadex G-25 resin

  • Chromatography column (e.g., 2.5 x 100 cm)

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or 50 mM sodium phosphate with 0.15 M NaCl.

  • Peristaltic pump or FPLC system

  • Fraction collector

  • Refractive Index (RI) detector

Methodology:

  • Column Packing and Equilibration: Swell the Sephadex G-25 resin in the mobile phase and pack the column as per the manufacturer's protocol. Equilibrate the column by washing with at least 2 CV of mobile phase at the desired flow rate (e.g., 0.5 mL/min).

  • Sample Preparation and Loading: Concentrate the pooled stachyose fractions from the IEX step by rotary evaporation. The sample volume should not exceed 2-3% of the total column volume for optimal resolution. Filter the concentrated sample through a 0.22 µm filter.

  • Isocratic Elution: Load the sample onto the column and begin isocratic elution with the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile using the RI detector. Molecules will elute in order of decreasing size. The stachyose peak should be well-separated from the void volume (larger molecules) and the total permeation volume (smaller molecules like salts).

  • Pooling: Analyze fractions by HPLC to confirm purity. Pool the fractions containing pure stachyose.

Protocol 4: Crystallization of this compound

This protocol induces the crystallization of stachyose from a supersaturated solution to obtain the final solid product.

Materials:

  • Purified stachyose solution (from SEC)

  • Ethanol (99%, anhydrous), chilled to 4°C

  • Small this compound seed crystal (optional)

  • Beaker with magnetic stirrer

  • Vacuum filtration apparatus (Buchner funnel)

Methodology:

  • Concentration: Concentrate the final pooled stachyose solution using a rotary evaporator at 60°C to achieve a high concentration syrup (approx. 70-80% solids).

  • Supersaturation: Transfer the warm, viscous syrup to a beaker. While stirring, slowly add chilled anhydrous ethanol. A common starting ratio is 1 part syrup to 4 parts ethanol (v/v). The solution should become cloudy, indicating it is supersaturated.

  • Inducing Crystallization:

    • Reduce the temperature of the mixture to 4°C and continue to stir slowly.

    • If available, add a single seed crystal of this compound to promote nucleation.

    • Allow the solution to stand at 4°C for 24-48 hours. Crystal formation should be observed.

  • Harvesting and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sparingly with a small volume of chilled anhydrous ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 40°C) to a constant weight. The final product is high-purity this compound powder.

Protocol 5: Purity Analysis by HPLC

This method is used to assess the purity of stachyose at each stage of the purification process.

Instrumentation & Conditions:

  • HPLC System: Equipped with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: Amine-based column, such as a Hypersil NH2 (250 mm x 4.6 mm).[1]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0.1 to 5 mg/mL) in the mobile phase.

  • Sample Preparation: Dilute samples from each purification step with the mobile phase to fall within the concentration range of the standards. Filter through a 0.22 µm syringe filter.

  • Analysis: Inject the standards and samples. Identify the stachyose peak based on the retention time of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Calculate the concentration and purity of stachyose in the unknown samples based on this curve.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stachyose Hydrate Extraction from Soybeans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of stachyose hydrate from soybeans.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting stachyose from soybeans?

A1: The primary methods for stachyose extraction from soybeans include conventional solvent extraction (using water or ethanol), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and enzymatic hydrolysis. Each method has its own set of optimal conditions and can be chosen based on available equipment, desired yield, and processing time.

Q2: Which solvent is most effective for stachyose extraction?

A2: Both water and ethanol-water mixtures are effective for extracting stachyose. A 10% ethanol-water solution has been reported to be more effective than distilled water alone.[1] For conventional extraction, a 60% ethanol concentration has been shown to be optimal in some studies.[2] The choice of solvent can also be influenced by the desired purity of the final extract and the ease of downstream processing.

Q3: How can I quantify the amount of stachyose in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying stachyose.[3][4] Typically, an HPLC system equipped with a refractive index detector (RID) and an amino-based column (like a Hypersil NH2 column) is used.[2] The mobile phase is often a mixture of acetonitrile and water.[2]

Q4: What is the role of enzymatic hydrolysis in stachyose extraction?

A4: Enzymatic hydrolysis, typically using the enzyme α-galactosidase, is used to break down stachyose into smaller sugars.[5] This method is often employed when the goal is to remove stachyose from soy products to improve their digestibility. However, it is not a method for extracting intact stachyose.

Troubleshooting Guides

Low Stachyose Yield
Potential Cause Troubleshooting Steps
Suboptimal Extraction Temperature Stachyose yield can decrease at very high temperatures due to hydrolysis.[2] The optimal temperature for conventional extraction is often around 50-60°C.[1][2] For MAE, a target temperature of 80°C has been found to be effective.[6] Verify and adjust the temperature of your extraction process.
Incorrect Solvent Concentration The concentration of the solvent, particularly ethanol, significantly impacts extraction yield. An ethanol concentration of around 60% has been identified as optimal in some studies.[2] If using an ethanol-water mixture, ensure the concentration is accurately prepared.
Inadequate Extraction Time Extraction time is a critical factor. For conventional methods, a duration of around 40 minutes has been suggested as optimal.[2] For MAE, shorter times of around 30 minutes can be effective.[5] Insufficient extraction time will result in incomplete leaching of stachyose from the soybean matrix.
Improper Solid-to-Liquid Ratio A higher solvent-to-solid ratio generally leads to a better extraction yield by increasing the concentration gradient.[7] A ratio of 1:10 (solid:liquid) has been found to be effective for conventional extraction.[2] For MAE, a ratio of 1:15 has been used.[5] Ensure a sufficient volume of solvent is used for the amount of soybean material.
Suboptimal pH of Extraction Medium The pH of the extraction medium can influence the solubility of stachyose and other components. For MAE, a pH of around 9.0 has been used to enhance the extraction of soybean oligosaccharides.[5] For enzymatic hydrolysis of stachyose, a pH of 5.0-6.0 is optimal.
Inefficient Cell Wall Disruption (for UAE and MAE) The effectiveness of UAE and MAE relies on the disruption of the plant cell wall to release intracellular contents. For UAE, ensure the ultrasonic power and duration are sufficient. For MAE, the microwave power level is a key parameter.[6]
Impure Stachyose Extract
Potential Cause Troubleshooting Steps
Co-extraction of Proteins Proteins are often co-extracted with stachyose. Ultrafiltration can be used to remove more than 90% of protein from the extract.[1]
Co-extraction of Other Sugars and Pigments Other soluble sugars and pigments can be co-extracted. Activated charcoal can be used as a purification step to adsorb these impurities.[6]
Presence of Lipids If starting with full-fat soybean material, lipids can be a significant impurity. A defatting step, for example, using chloroform reflux, prior to extraction can improve the purity of the stachyose extract.[2]

Data on Stachyose Extraction Parameters

The following tables summarize quantitative data on various parameters influencing stachyose extraction from soybeans.

Table 1: Conventional Extraction Parameters and Yields

Extraction Method Solvent Temperature (°C) Time (min) Solid:Liquid Ratio Stachyose Yield/Extraction (%) Reference
Water CookingWaterBoiling201:1033% oligosaccharide extraction[7]
Water CookingWaterBoiling601:1059% oligosaccharide extraction[7]
Ethanol Reflux60% Ethanol60401:10~47% (from Stachys floridana)[2]
Water Stirring10% Ethanol50-1:5More effective than water[1]

Table 2: Advanced Extraction and Hydrolysis Parameters

Method Parameter Optimal Value Outcome Reference
Microwave-Assisted Extraction (MAE) pH9.0Enhanced oligosaccharide extraction[5]
Solid:Liquid Ratio1:15 (v/m)Effective extraction[5]
Time30 minEffective extraction[5]
Ultrasound-Assisted Soaking Frequency47 MHzMore effective reduction of oligosaccharides than soaking alone[3]
Time3 hoursMore effective reduction of oligosaccharides than soaking alone[3]
Enzymatic Hydrolysis (α-galactosidase) pH5.0Maximum hydrolysis[5]
Temperature (°C)45Maximum hydrolysis[5]
Time30 min80% stachyose hydrolysis[5]

Experimental Protocols

Protocol 1: Conventional Ethanol Extraction

This protocol is based on the optimized parameters for extracting stachyose.[2]

  • Defatting (Optional but Recommended):

    • Place 5.0 g of dried, powdered soybean material into a flask.

    • Add 50 mL of chloroform and reflux for 2 hours at 60°C.

    • Filter to remove the solvent and collect the defatted soybean residue.

  • Extraction:

    • Transfer the defatted residue to a new flask.

    • Add 60% ethanol at a solid-to-liquid ratio of 1:10.

    • Reflux at 60°C for 40 minutes with constant stirring.

  • Filtration and Analysis:

    • Filter the mixture while hot to separate the extract from the solid residue.

    • The supernatant contains the crude stachyose extract and can be analyzed by HPLC.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is adapted from a method for extracting soybean oligosaccharides.[5]

  • Preparation:

    • Place 1 part of defatted soybean meal (passed through a 60-mesh sieve) into a microwave-safe vessel.

    • Add 15 parts of water (1:15 solid-to-liquid ratio, v/m).

    • Adjust the pH of the mixture to 9.0 using 2 mol/L sodium hydroxide.

  • Extraction:

    • Place the vessel in a microwave extractor.

    • Extract for 30 minutes using low microwave power.

  • Separation:

    • After extraction, centrifuge the mixture at 5000 r/min for 10 minutes to separate the supernatant (containing stachyose) from the solid residue.

  • Purification and Analysis:

    • The supernatant can be further purified using methods like ultrafiltration or activated charcoal treatment before quantification by HPLC.

Protocol 3: Ultrasound-Assisted Extraction (UAE) - Adapted

This is an adapted protocol based on studies of ultrasound-assisted processing of legumes for oligosaccharide reduction and protein extraction.[3]

  • Preparation:

    • Disperse defatted soybean flour in water at a ratio of 1:10 (w/v).

    • Adjust the pH to 9.0.

  • Ultrasonication:

    • Treat the dispersion in an ultrasonic homogenizer (e.g., 750 W) at 75% amplitude.

    • Apply ultrasound in pulses (e.g., 30 seconds on, 15 seconds off) for a total of 10 minutes to prevent overheating.

  • Extraction and Separation:

    • After sonication, incubate the mixture overnight with stirring.

    • Centrifuge to separate the insoluble residue. The supernatant contains the stachyose extract.

  • Analysis:

    • The extract can then be analyzed by HPLC for stachyose content.

Protocol 4: Enzymatic Hydrolysis of Stachyose

This protocol is for the removal of stachyose from soymilk, based on optimized conditions for α-galactosidase activity.[5]

  • Preparation:

    • Prepare soymilk from soybeans.

    • Adjust the pH of the soymilk to 5.0.

  • Enzymatic Reaction:

    • Heat the soymilk to 45°C.

    • Add a partially purified α-galactosidase preparation to the soymilk.

    • Incubate at 45°C for 30 minutes with gentle agitation.

  • Analysis:

    • After incubation, the soymilk can be analyzed by HPLC to determine the reduction in stachyose content.

Visualizations

Stachyose_Extraction_Workflow cluster_extraction Extraction Methods cluster_purification Purification Methods start Soybean Material (Flour/Meal) defatting Defatting (e.g., Chloroform Reflux) start->defatting extraction Extraction Step defatting->extraction conventional Conventional (Solvent, Heat, Time) uae Ultrasound-Assisted (Ultrasonic Waves) mae Microwave-Assisted (Microwaves, Heat) separation Solid-Liquid Separation (Centrifugation/Filtration) conventional->separation uae->separation mae->separation crude_extract Crude Stachyose Extract separation->crude_extract purification Purification crude_extract->purification ultrafiltration Ultrafiltration (Remove Proteins) activated_charcoal Activated Charcoal (Remove Pigments/Sugars) analysis Quantification (HPLC-RID) ultrafiltration->analysis activated_charcoal->analysis final_product Purified Stachyose analysis->final_product

Caption: General workflow for stachyose extraction and purification from soybeans.

Troubleshooting_Low_Yield cluster_params Extraction Parameters cluster_solutions Corrective Actions low_yield Low Stachyose Yield temp Temperature low_yield->temp time Time low_yield->time solvent Solvent Conc. low_yield->solvent ratio Solid:Liquid Ratio low_yield->ratio ph pH low_yield->ph adjust_temp Optimize Temp (e.g., 50-60°C) temp->adjust_temp Check & Adjust adjust_time Increase/Optimize Time (e.g., ~40 min) time->adjust_time Check & Adjust adjust_solvent Adjust Concentration (e.g., ~60% EtOH) solvent->adjust_solvent Check & Adjust adjust_ratio Increase Solvent Volume (e.g., 1:10 - 1:15) ratio->adjust_ratio Check & Adjust adjust_ph Optimize pH (e.g., pH 9 for MAE) ph->adjust_ph Check & Adjust

Caption: Troubleshooting logic for addressing low stachyose extraction yield.

References

Improving the resolution of Stachyose hydrate peaks in HPLC analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of stachyose hydrate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution for this compound and related oligosaccharides.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for analyzing this compound?

A1: The most prevalent method for analyzing this compound is High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID). Due to the lack of a strong UV chromophore in stachyose, RID is a common choice for detection. Hydrophilic Interaction Liquid Chromatography (HILIC) is also a highly effective and widely used technique for the separation of polar compounds like stachyose.[1][2]

Q2: Which type of column is best suited for this compound analysis?

A2: Several column types can be successfully used for this compound analysis, with the choice often depending on the specific separation requirements and available instrumentation. Common choices include:

  • Amine (NH2) bonded silica columns: These are frequently used in HILIC mode and provide good separation for carbohydrates.[3][4]

  • Polymer-based amino columns: These offer the advantage of being more durable at higher pH levels compared to silica-based columns.[5]

  • Diol-functionalized polymer columns: These are specifically developed for the separation of high-molecular-weight oligosaccharides.[6]

  • Cation exchange columns (e.g., Calcium form): These can be used with a simple mobile phase of pure water and work based on a ligand exchange mechanism.[7]

Q3: Why am I seeing poor peak shape (tailing or fronting) for my this compound peak?

A3: Poor peak shape in HPLC analysis of this compound can stem from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based columns.[4][8] Other potential causes include column overload, a void in the column packing, or issues with the mobile phase pH.[9][10] Peak fronting can be a result of high analyte concentration or a sample solvent that is stronger than the mobile phase.[9]

Q4: How can I improve the resolution between stachyose and other similar oligosaccharides like raffinose?

A4: Improving resolution involves optimizing one or more of the three key factors: efficiency, selectivity, and retention.[5][11][12]

  • Increase Efficiency: Use a longer column or a column with a smaller particle size.[11]

  • Improve Selectivity: Change the stationary phase (e.g., from a C18 to a HILIC column) or modify the mobile phase composition (e.g., by changing the organic solvent or its ratio to water).[5]

  • Optimize Retention: Adjust the mobile phase strength. In HILIC, increasing the water content will decrease retention, while in reversed-phase, decreasing the organic solvent content will increase retention.[12]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your this compound HPLC analysis.

Problem: Poor Peak Resolution

If you are experiencing co-eluting or poorly resolved peaks, consider the following solutions.

PoorResolution Start Poor Peak Resolution CheckEfficiency Evaluate Column Efficiency (Peak Width) Start->CheckEfficiency CheckSelectivity Assess Selectivity (Peak Spacing) Start->CheckSelectivity CheckRetention Review Retention Factor (k') Start->CheckRetention IncreaseLength Increase Column Length CheckEfficiency->IncreaseLength Broad Peaks DecreaseParticleSize Decrease Particle Size CheckEfficiency->DecreaseParticleSize Broad Peaks OptimizeFlowRate Optimize Flow Rate (Lower) CheckEfficiency->OptimizeFlowRate Broad Peaks ChangeStationaryPhase Change Stationary Phase (e.g., NH2, Diol) CheckSelectivity->ChangeStationaryPhase Overlapping Peaks ModifyMobilePhase Modify Mobile Phase (Solvent Type/Ratio, pH) CheckSelectivity->ModifyMobilePhase Overlapping Peaks AdjustMobilePhaseStrength Adjust Mobile Phase Strength (e.g., % Acetonitrile) CheckRetention->AdjustMobilePhaseStrength k' out of optimal range (2-10) Resolved Resolution Improved IncreaseLength->Resolved DecreaseParticleSize->Resolved OptimizeFlowRate->Resolved ChangeStationaryPhase->Resolved ModifyMobilePhase->Resolved AdjustMobilePhaseStrength->Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Problem: Peak Tailing

Peak tailing is a common issue that can affect quantitation accuracy. The following guide will help you diagnose and resolve this problem.

PeakTailing Start Peak Tailing Observed CheckColumn Inspect Column Condition Start->CheckColumn CheckMobilePhase Evaluate Mobile Phase Start->CheckMobilePhase CheckSample Assess Sample Preparation and Injection Start->CheckSample VoidOrContamination Column Void or Contamination? CheckColumn->VoidOrContamination SecondaryInteractions Secondary Silanol Interactions? CheckColumn->SecondaryInteractions IncorrectpH Mobile Phase pH Issue? CheckMobilePhase->IncorrectpH Overload Column Overload? CheckSample->Overload FlushColumn Flush or Reverse Flush Column VoidOrContamination->FlushColumn Yes ReplaceColumn Replace Column VoidOrContamination->ReplaceColumn If flushing fails UseEndcappedColumn Use End-capped or Polymer-based Column SecondaryInteractions->UseEndcappedColumn Yes Solved Peak Shape Improved FlushColumn->Solved ReplaceColumn->Solved UseEndcappedColumn->Solved AdjustpH Adjust Mobile Phase pH IncorrectpH->AdjustpH Yes AdjustpH->Solved DiluteSample Dilute Sample or Reduce Injection Volume Overload->DiluteSample Yes DiluteSample->Solved

Caption: Diagnostic workflow for troubleshooting peak tailing.

Experimental Protocols & Data

This section provides detailed experimental methodologies and summarized data to guide your method development and optimization.

Experimental Methodologies

Method 1: HILIC with Amine Column

  • Column: Hypersil NH2 (250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[3]

  • Detector: Refractive Index (RID)[3]

  • Injection Volume: 20 µL[3]

Method 2: Cation Exchange Chromatography

  • Column: Hamilton HC-75 (Ca2+)[7]

  • Mobile Phase: Deionized Water[7]

  • Flow Rate: Low flow rates are suggested for better resolution (e.g., 0.2 - 0.5 mL/min)[7][13]

  • Column Temperature: Ambient or slightly elevated (e.g., 35 °C)

  • Detector: Refractive Index (RID)[7]

  • Injection Volume: 10-20 µL

Method 3: HILIC with Diol-Functionalized Polymer Column

  • Column: Shodex HILICpak VN-50 series[6]

  • Mobile Phase: Acetonitrile:Water or Acetonitrile with a basic volatile eluent (e.g., 0.1% aqueous ammonium solution) for improved peak shape[6]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 40-60 °C (higher temperatures can improve peak shape for some oligosaccharides)[6]

  • Detector: RID, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)[6]

  • Injection Volume: 5-10 µL

Quantitative Data Summary

The following tables summarize key parameters from various studies to aid in method development and comparison.

Table 1: HPLC and HILIC Method Parameters for Stachyose Analysis

ParameterMethod AMethod BMethod C
Column Type Amine (NH2)[3]Cation Exchange (Ca2+)[7]Diol Polymer (HILIC)[6]
Column Dimensions 250 x 4.6 mm, 5 µm[3]Not specifiedNot specified
Mobile Phase 70:30 ACN:H2O[3]100% Water[7]ACN:H2O with optional modifier[6]
Flow Rate 1.0 mL/min[3]0.2 mL/min[13]0.5 - 1.0 mL/min
Temperature 25 °C[3]Ambient/Not specified40 - 60 °C[6]
Detection RID[3]RID[7]RID, ELSD, MS[6]

Table 2: Troubleshooting Guide for Common Stachyose HPLC Issues

IssuePotential CauseRecommended Solution(s)
Peak Tailing Secondary interactions with silanolsUse a polymer-based or end-capped column; operate at a lower pH.[4][8]
Column OverloadReduce injection volume or dilute the sample.[10]
Column voidReverse flush the column; if unresolved, replace the column.[14]
Poor Resolution Insufficient column efficiencyIncrease column length or use a column with smaller particles.[11]
Poor selectivityChange the mobile phase composition (solvent ratio, pH) or switch to a different column chemistry (e.g., HILIC).[5]
Suboptimal retentionAdjust the mobile phase strength to achieve a retention factor (k') between 2 and 10.[12]
Baseline Noise/Drift Air bubbles in the systemDegas the mobile phase and purge the pump.[1]
Contaminated detector cellFlush the detector flow cell with a strong solvent.[1]
Temperature fluctuationsUse a column oven to maintain a stable temperature.[1]
Analyte Degradation Acidic conditions in sample prepAvoid using strong acids like TFA during sample evaporation; use a mobile phase with ammonium acetate for MS detection to reduce in-source fragmentation.[15]

References

Stability of Stachyose hydrate in aqueous solutions for long-term experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of stachyose hydrate in aqueous solutions for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your stachyose solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

A1: Stachyose is a robust and naturally stable functional oligosaccharide.[1] It is known to be stable under both acidic and high-temperature conditions, which makes it suitable for a variety of experimental setups.[2] For long-term storage, however, specific conditions should be met to prevent chemical and microbial degradation.

Q2: How should I store my aqueous this compound stock solutions for long-term experiments?

A2: For optimal stability, prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[3] Based on stability data for chemical compounds, a general guideline is to store solutions at -80°C for up to one year or at -20°C for up to one month.[3] Studies on other oligosaccharides have shown them to be relatively stable for over a year when stored at -80°C.[4]

Q3: What are the primary factors that can cause stachyose to degrade in solution?

A3: The main factors leading to the degradation of stachyose in aqueous solutions are enzymatic hydrolysis, extreme pH conditions, and high temperatures over extended periods. Stachyose can be hydrolyzed by enzymes like α-galactosidase or β-D-fructofuranosidase.[5][6] While generally stable in acid, prolonged exposure to highly acidic conditions (pH < 4) combined with high temperatures (above 60°C) can accelerate hydrolysis, breaking it down into its constituent sugars (galactose, glucose, and fructose).[7][8]

Q4: Are there signs of degradation I should watch for?

A4: Visual signs of degradation are often subtle. The most reliable indicators are a shift in the pH of the solution or a change in its analytical profile. For instance, if you are using High-Performance Liquid Chromatography (HPLC), the appearance of new peaks corresponding to raffinose, galactose, glucose, or fructose, along with a decrease in the stachyose peak, indicates hydrolysis.[7] Microbial contamination may present as turbidity or cloudiness in the solution.

Q5: How can I prevent microbial contamination in my stachyose solution?

A5: To prevent microbial growth, prepare the solution using a sterile, high-purity solvent (e.g., sterile deionized water or a sterile buffer). The final solution should be sterilized by passing it through a 0.22 µm filter before being aliquoted into sterile storage tubes.[9] Always handle the solution using aseptic techniques in a sterile environment, such as a laminar flow hood.

Q6: What is the recommended method for verifying the concentration and purity of my stachyose solution over time?

A6: The most common and reliable method for quantifying stachyose is High-Performance Liquid Chromatography (HPLC).[10][11] Systems equipped with either an Evaporative Light-Scattering Detector (ELSD) or a Refractive Index Detector (RID) are effective for analyzing non-chromophoric sugars like stachyose.[9][11] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of degradation.[5]

Data Summary Tables

Table 1: Recommended Storage Conditions for Aqueous this compound Solutions

Storage TemperatureMaximum Recommended DurationKey Considerations
-80°C1 year[3]Recommended for long-term archival. Aliquot to prevent freeze-thaw cycles.[3]
-20°C1 month[3]Suitable for working stock solutions for ongoing experiments.
2-8°C< 1 weekFor short-term use only. Risk of microbial growth increases significantly.
Room Temperature< 24 hoursNot recommended for storage; prepare fresh for immediate use.

Table 2: Factors Influencing the Rate of Stachyose Hydrolysis

FactorConditionEffect on StabilityNotes
pH Acidic (pH 3.5 - 5.5)Increased hydrolysis rate, especially at elevated temperatures.Optimal pH for many hydrolyzing enzymes like α-galactosidase falls in this range.[6][7] Chemical hydrolysis of oligosaccharides is also faster under acidic conditions.[8]
Neutral to Alkaline (pH 5.5 - 8.0)Generally stable.[5]Stachyose exhibits good stability in this pH range, which is typical for many biological experiments.[5]
Temperature Below 40°CHighly stable.Minimal degradation expected.
50°C - 60°CIncreased risk of hydrolysis.These temperatures are optimal for enzymatic degradation by β-D-fructofuranosidase and α-galactosidase, respectively.[5][6]
Above 80°CAccelerated chemical hydrolysis.High temperatures significantly increase the rate of acid-catalyzed hydrolysis.[8]
Enzymes Presence of α-galactosidase or β-D-fructofuranosidaseRapid hydrolysis.Contamination with these enzymes (e.g., from microbial sources) will quickly degrade stachyose.[5][6]

Visual Guides and Workflows

Stachyose Hydrolysis Pathway

cluster_products Stachyose Stachyose Raffinose Raffinose Stachyose->Raffinose + Galactose Sucrose Sucrose Raffinose->Sucrose + Galactose Glucose Glucose Sucrose->Glucose + Fructose Galactose Galactose Fructose Fructose

Caption: Simplified hydrolysis pathway of stachyose into its constituent saccharides.

Experimental Workflow for Long-Term Studies

A Weigh this compound Powder B Dissolve in Sterile, High-Purity Solvent A->B C Sterilize Solution via 0.22 µm Filtration B->C D Perform Initial QC (e.g., HPLC) to Confirm Concentration C->D E Aliquot into Sterile Tubes D->E F Store at Recommended Temperature (-20°C or -80°C) E->F G Use Aliquots for Long-Term Experiment F->G H Periodically Thaw a Test Aliquot to Re-analyze Concentration/Purity via HPLC G->H Stability Check H->G

Caption: Recommended workflow for preparing and maintaining stable stachyose solutions.

Troubleshooting Guide for Solution Instability

Start Unexpected Experimental Results? Check1 Is Stachyose Solution Suspect? Start->Check1 Visual Visually Inspect Solution (Cloudy? Precipitate?) Check1->Visual Yes Stable Solution Appears Stable. Investigate other experimental variables. Check1->Stable No Cloudy Cloudy/Turbid? Visual->Cloudy Microbial Probable Microbial Contamination. Discard solution and prepare fresh using sterile technique. Cloudy->Microbial Yes Analyze Analyze via HPLC Cloudy->Analyze No Degraded Degradation Products Detected? (e.g., Raffinose, Fructose) Analyze->Degraded DegradationCause Chemical or Enzymatic Hydrolysis. Review solution pH, storage temp, and potential contamination sources. Degraded->DegradationCause Yes Concentration Concentration Lower than Expected? Degraded->Concentration No ConcCause Possible Degradation or Preparation Error. Review protocol and prepare fresh solution. Concentration->ConcCause Yes Concentration->Stable No

Caption: A troubleshooting flowchart for diagnosing issues with stachyose solutions.

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous this compound Solution (100 mM)
  • Materials:

    • This compound powder (anhydrous molecular weight: 666.58 g/mol )

    • High-purity, sterile water or desired sterile buffer

    • Sterile glassware or plasticware

    • Sterile 0.22 µm syringe filter

    • Sterile syringes

    • Sterile, sealable storage tubes (e.g., cryovials)

  • Procedure:

    • Work in a sterile environment (e.g., a laminar flow hood) to minimize contamination.

    • Calculate the mass of this compound needed. To make 100 mL of a 100 mM solution, you would need: Mass = 0.1 L * 0.1 mol/L * 666.58 g/mol = 6.67 g (Note: Adjust mass based on the hydration state specified by the manufacturer).

    • Accurately weigh the calculated amount of this compound powder and transfer it to a sterile beaker or flask.

    • Add approximately 80% of the final volume of the sterile solvent. Stachyose is readily soluble in water.[2]

    • Gently stir with a sterile magnetic stir bar until the powder is completely dissolved.

    • Transfer the solution to a sterile graduated cylinder and add the solvent to reach the final desired volume.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm filter to the syringe.

    • Dispense the solution through the filter into sterile aliquots in your final storage tubes.

    • Label the tubes clearly with the compound name, concentration, and date of preparation.

    • Store immediately at the appropriate temperature (-20°C or -80°C).

Protocol 2: Monitoring Stachyose Stability using HPLC-RID

This protocol provides a general method; specific parameters should be optimized for your system.

  • Instrumentation and Columns:

    • An HPLC system equipped with a Refractive Index Detector (RID).[11]

    • A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., COSMOSIL Sugar-D).[11]

  • Chromatographic Conditions (Example): [9][11]

    • Mobile Phase: Acetonitrile:Water (70:30 or 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: RID, temperature maintained at 30-35°C.

  • Procedure:

    • Prepare a set of stachyose standards of known concentrations (e.g., 0.5, 1, 5, 10 mg/mL) in the same solvent as your sample.

    • Generate a standard curve by injecting the standards and plotting peak area against concentration.

    • Thaw a test aliquot of your long-term storage sample.

    • If necessary, dilute the sample to fall within the range of your standard curve. Filter the diluted sample through a 0.22 µm syringe filter if any particulate is observed.

    • Inject the prepared sample onto the HPLC system.

    • Quantify the stachyose concentration by comparing its peak area to the standard curve.

    • Examine the chromatogram for the appearance of additional peaks at the retention times corresponding to potential degradation products (raffinose, sucrose, fructose, glucose). An increase in these peaks over time indicates degradation.

References

Troubleshooting guide for Stachyose hydrate quantification by HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Stachyose hydrate using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.

Question: Why am I seeing significant peak tailing for my Stachyose peak?

Answer:

Peak tailing for neutral compounds like Stachyose in reversed-phase or HILIC mode can be caused by several factors unrelated to the more common issue of silanol interactions with basic analytes.[1][2]

  • Secondary Retention Mechanisms: Unwanted interactions between the sugar's hydroxyl groups and the stationary phase can lead to tailing.[1][3]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to asymmetrical peaks. To check for this, dilute your sample tenfold and reinject. If peak shape improves, column overload is a likely cause.[1]

  • Extra-Column Effects: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing. This is often more pronounced for early-eluting peaks.[2]

  • Poorly Packed Column: A void or channel in the column packing material can lead to distorted peak shapes. This may be indicated by a sudden drop in backpressure.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]

Troubleshooting Steps:

  • Optimize Sample Concentration: Prepare a dilution series of your Stachyose standard to determine the optimal concentration range for your column.

  • Check for Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

  • Evaluate Column Health: If you suspect a column void, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[5]

  • Adjust Sample Solvent: Ensure your sample solvent is compatible with and ideally weaker than your mobile phase.

Question: My Stachyose peak's retention time is drifting to earlier times with each injection. What could be the cause?

Answer:

A forward drift in retention time, where the peak elutes progressively earlier, is a common issue in sugar analysis, particularly on amino columns.[6]

  • Loss of Stationary Phase: Amino columns can be unstable in aqueous mobile phases, leading to a gradual loss of the bonded phase and reduced retention.[6][7] This is a form of column degradation.

  • Changes in Mobile Phase Composition: The organic component of the mobile phase (e.g., acetonitrile) can evaporate over time, increasing the mobile phase's water content and thus its elution strength in HILIC mode.[8]

  • Insufficient Column Equilibration: HILIC and amino columns often require longer equilibration times between injections, especially after a gradient. If the column is not fully re-equilibrated to the initial conditions, retention times can shift.[9]

  • Sample Matrix Effects: Components in the sample matrix can accumulate on the column, altering its retentive properties.[6]

Troubleshooting Steps:

  • Mobile Phase Management: Prepare fresh mobile phase daily and keep the reservoir bottles tightly capped to minimize evaporation.

  • Ensure Adequate Equilibration: Increase the equilibration time between runs to ensure the column is fully conditioned with the initial mobile phase. A good starting point is 10-15 column volumes.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample matrix.

  • Column Washing: Periodically flush the column with a strong solvent to remove any accumulated contaminants.

Question: I'm observing a noisy or drifting baseline. How can I fix this?

Answer:

Baseline instability can obscure small peaks and affect accurate integration. Common causes include:

  • Mobile Phase Issues: Dissolved gases, microbial growth, or impurities in the mobile phase solvents can all contribute to baseline noise.[10][11][12] Using high-purity solvents and degassing the mobile phase are crucial.[10][11][12]

  • Detector Instability (Refractive Index Detector): RID detectors are highly sensitive to temperature and pressure fluctuations.[13] Insufficient warm-up time or temperature differences between the reference and sample cells can cause significant drift.[13]

  • Pump Problems: Worn pump seals or check valves can cause pressure fluctuations that manifest as a noisy baseline.[10][11]

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a rising baseline.[11][12]

Troubleshooting Steps:

  • Mobile Phase Preparation: Use HPLC-grade solvents and water. Degas the mobile phase using an inline degasser, helium sparging, or sonication.[10][11][12] Prepare fresh mobile phase daily.

  • Detector Stabilization: Allow the RID detector to warm up for at least an hour before starting your analysis. Ensure the reference cell is flushed with fresh mobile phase.

  • System Flush: If contamination is suspected, flush the entire system, including the column, with a strong solvent.

  • Pump Maintenance: If you observe rhythmic baseline pulsations, this may indicate a need for pump maintenance, such as replacing seals or check valves.[10][14]

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound quantification?

A1: Amino-propyl bonded silica columns are commonly used for the analysis of simple sugars and oligosaccharides like Stachyose.[4][7][15] These columns operate in a hydrophilic interaction liquid chromatography (HILIC) mode.[16] HILIC provides good retention for polar compounds that are not well-retained on traditional C18 columns.[17][18]

Q2: What is a typical mobile phase for Stachyose analysis on an amino column?

A2: A common mobile phase is a mixture of acetonitrile and water, typically in a ratio of 70:30 to 80:20 (v/v).[2][6][19] In HILIC mode, acetonitrile is the weak solvent, and water is the strong solvent.[16][17]

Q3: Is a Refractive Index Detector (RID) suitable for Stachyose quantification?

A3: Yes, an RID is a universal detector that is well-suited for detecting non-UV absorbing compounds like sugars.[13][20] However, it is sensitive to changes in temperature, pressure, and mobile phase composition, and it is not compatible with gradient elution.[13][21]

Q4: Can Stachyose degrade during sample preparation or analysis?

A4: Yes, Stachyose can undergo hydrolysis under acidic conditions, especially when combined with heat.[22] Therefore, it is important to avoid strongly acidic mobile phases and elevated temperatures during sample preparation and analysis if degradation is a concern.

Q5: How should I prepare my sample for HPLC analysis?

A5: Sample preparation for this compound typically involves dissolving the sample in the mobile phase or a solvent with a similar or weaker elution strength.[4] Filtration of the sample through a 0.45 µm syringe filter before injection is highly recommended to remove any particulate matter that could clog the column.[19]

Data Presentation

The following table summarizes typical HPLC parameters for the quantification of Stachyose and related oligosaccharides.

ParameterSettingReference
Column Amino-propyl bonded silica (e.g., Shodex Asahipak NH2P-50, COSMOSIL Sugar-D)[2][4]
Mobile Phase Acetonitrile:Water (70:30, v/v)[2]
Flow Rate 0.5 - 1.0 mL/min[2][19]
Column Temperature 30 - 35 °C[2][19]
Detector Refractive Index Detector (RID)[2][19]
Injection Volume 10 - 20 µL[2][4]

Experimental Protocols

Standard HPLC Method for this compound Quantification

This protocol outlines a typical isocratic HPLC method for the quantification of this compound.

  • Mobile Phase Preparation:

    • Precisely measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Mix thoroughly.

    • Degas the mobile phase for at least 15 minutes using an inline degasser, helium sparging, or sonication.

  • Standard Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the mobile phase to create a stock solution of known concentration (e.g., 10 mg/mL).

    • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1, 2, 5, 10 mg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Equilibrate the amino column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

    • Set the column temperature to 35 °C.

    • Set the RID temperature to 35 °C and allow it to stabilize.

    • Inject 10 µL of each standard and sample.

    • Record the chromatograms and integrate the peak area for Stachyose.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the Stachyose standards against their known concentrations.

    • Determine the concentration of Stachyose in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed problem_id Identify the Symptom (e.g., Peak Tailing, RT Drift, Noisy Baseline) start->problem_id check_mobile_phase Check Mobile Phase - Freshly prepared? - Degassed? - Correct composition? problem_id->check_mobile_phase Is it a general issue? check_column Check Column - Correct column? - Column age? - Contaminated? problem_id->check_column Is it a peak shape/retention issue? check_system Check HPLC System - Leaks? - Stable pressure? - Detector stable? check_mobile_phase->check_system check_system->check_column check_sample Check Sample - Correctly prepared? - Filtered? - Concentration appropriate? check_column->check_sample solution Implement Solution (e.g., Remake mobile phase, flush column, adjust concentration) check_sample->solution evaluate Evaluate Results solution->evaluate evaluate->problem_id Unsuccessful end Problem Resolved evaluate->end Successful

Caption: General troubleshooting workflow for common HPLC issues.

Stachyose_Quantification_Workflow prep_standards Prepare Stachyose Standards (Calibration Curve) injection Inject Standards and Samples prep_standards->injection prep_sample Prepare Sample (Dissolve and Filter) prep_sample->injection hplc_setup HPLC System Setup - Amino Column - ACN/Water Mobile Phase - RID Detector equilibration System Equilibration (Stable Baseline) hplc_setup->equilibration equilibration->injection data_acquisition Data Acquisition (Chromatogram) injection->data_acquisition data_processing Data Processing - Peak Integration - Construct Calibration Curve data_acquisition->data_processing quantification Quantify Stachyose in Sample data_processing->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

References

Technical Support Center: Stachyose Hydrate Oral Gavage in Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing stachyose hydrate in mouse studies via oral gavage.

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and administration of this compound via oral gavage in mice.

IssuePotential Cause(s)Recommended Solution(s)
Difficulty Dissolving this compound This compound has limited solubility at high concentrations in water at room temperature.- Gently warm the solution (e.g., to 37°C) and use a vortex or sonicator to aid dissolution. - Prepare a fresh solution before each use. - For high concentrations, consider preparing a homogenous suspension in a vehicle like 0.5% methyl cellulose or carboxymethylcellulose (CMC-Na).[1]
Animal Distress During Gavage - Improper restraint technique. - Incorrect gavage needle size or insertion. - Stress from the procedure itself.- Ensure proper training in animal handling and oral gavage techniques.[1][2] - Use the correct size and type of gavage needle for the mouse's weight. Flexible or soft-tipped needles can reduce the risk of injury. - To minimize stress, consider precoating the gavage needle with a sucrose solution to make the procedure more palatable for the animal.[1][3][4] - Habituate the mice to handling for several days before starting the gavage experiments.
Regurgitation or Aspiration of Gavage Solution - Gavage volume is too large. - Incorrect placement of the gavage needle. - Rapid administration of the solution.- The recommended maximum oral gavage volume for mice is 10 mL/kg. Do not exceed this volume.[5] - Ensure the gavage needle is correctly placed in the esophagus and not the trachea. If the animal struggles or shows signs of respiratory distress, remove the needle immediately.[2] - Administer the solution slowly and steadily to prevent reflux.[2]
Inconsistent Experimental Results - Inaccurate dosing due to improper solution preparation or administration. - Variability in gut microbiota among individual mice. - Stress-induced physiological changes affecting the experimental outcomes.- Ensure accurate weighing of this compound and precise volume administration for each mouse. - Consider co-housing mice or using littermates to minimize gut microbiota variability. - Implement stress-reducing techniques during gavage to minimize confounding physiological responses.[1][3][4]
No Observable Effect of Stachyose - Dosage is too low. - Duration of the study is too short. - The specific mouse model may not be responsive to stachyose.- Consult the literature for effective dosage ranges in similar studies (see Dosage Summary Table below). - Stachyose primarily acts as a prebiotic, and its effects on the gut microbiota and subsequent physiological changes may take time to manifest. Consider a longer experimental duration. - The baseline gut microbiota composition of the mice can influence the response to prebiotics.

Frequently Asked Questions (FAQs)

1. What is a typical dosage range for this compound administered by oral gavage in mice?

The dosage of this compound can vary depending on the mouse model and the experimental goals. Based on published studies, dosages can range from 50 mg/kg to 1.5 g/kg per day. Some studies also administer stachyose as a percentage of the diet (e.g., 3%). It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Dosage Summary from Mouse Studies

Mouse ModelThis compound DosageRoute of AdministrationStudy Focus
Colitis (DSS-induced)1.5 g/kg/dayOral GavageGut microbiota and inflammation[6][7]
General50, 250, and 500 mg/kg/dayOral GavageBioavailability of other compounds[8]
Metabolic Syndrome (High-Fat Diet)3% of dietDietary AdmixtureHyperlipidemia and hyperglycemia[9]

2. How should I prepare a this compound solution for oral gavage?

For lower concentrations, this compound can be dissolved in sterile water or saline. To aid dissolution, gentle warming and vortexing are recommended. For higher concentrations that are difficult to dissolve, a homogenous suspension can be prepared in a suitable vehicle such as 0.5% methyl cellulose.

3. What is the mechanism of action of stachyose?

Stachyose is a prebiotic, meaning it is not digested by the host's enzymes in the upper gastrointestinal tract. Instead, it travels to the colon where it is fermented by beneficial gut bacteria, such as Akkermansia and Lactobacillus.[6][7] This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[10][11][12][13] These SCFAs can then exert various physiological effects, including modulating the immune system, improving gut barrier function, and influencing host metabolism.[10][12][13]

4. Are there any known side effects of this compound in mice?

Stachyose is generally considered safe. However, at very high doses, as with other non-digestible carbohydrates, it could potentially lead to osmotic diarrhea or bloating. It is important to monitor the animals for any signs of gastrointestinal distress.

5. How long does it take to see the effects of stachyose supplementation?

The time to observe effects can vary depending on the dosage, the specific experimental model, and the endpoints being measured. Since stachyose works by modulating the gut microbiota, it may take several days to weeks for significant changes in the microbial composition and subsequent physiological effects to become apparent.

Experimental Protocols

Protocol: Preparation and Administration of this compound via Oral Gavage

Materials:

  • This compound powder

  • Sterile vehicle (e.g., water, saline, or 0.5% methyl cellulose)

  • Balance

  • Conical tubes

  • Vortex mixer

  • Warming plate or water bath (optional)

  • Appropriately sized oral gavage needles (flexible or soft-tipped are recommended)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimate mice to the facility and handling for at least one week prior to the experiment.

    • Weigh each mouse accurately on the day of gavage to calculate the correct dosage volume.

  • Solution Preparation:

    • Calculate the total amount of this compound needed based on the number of mice, their average weight, and the desired dosage.

    • Weigh the this compound powder accurately.

    • Add the powder to a conical tube containing the appropriate volume of the chosen vehicle.

    • Vortex thoroughly until the powder is completely dissolved or a homogenous suspension is formed. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary.

    • Prepare the solution fresh daily.

  • Oral Gavage Administration:

    • Restrain the mouse firmly but gently, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Attach the gavage needle to a syringe filled with the calculated volume of the stachyose solution.

    • Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle.

    • Once the needle is in place, administer the solution slowly and steadily.

    • After administration, gently remove the needle in a single, smooth motion.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation, for at least 15 minutes.[14]

Visualizations

Diagram: Experimental Workflow for Stachyose Oral Gavage Study

G cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase A Acclimatize Mice C Calculate Dosage (e.g., mg/kg) A->C B Prepare Stachyose Hydrate Solution B->C D Weigh Mouse C->D E Oral Gavage D->E F Daily Monitoring E->F G Sample Collection (e.g., Feces, Tissue) F->G H Data Analysis (e.g., 16S rRNA sequencing, SCFA analysis) G->H

Caption: Workflow for a typical mouse study involving oral gavage of this compound.

Diagram: Hypothesized Signaling Pathway of Stachyose Action

G cluster_effects Downstream Effects Stachyose Stachyose (Oral Gavage) GutMicrobiota Modulation of Gut Microbiota Stachyose->GutMicrobiota Probiotics ↑ Akkermansia ↑ Lactobacillus GutMicrobiota->Probiotics SCFAs ↑ Short-Chain Fatty Acids (SCFAs) Probiotics->SCFAs Effects Physiological Effects SCFAs->Effects Immune Immune Modulation Effects->Immune Barrier Improved Gut Barrier Function Effects->Barrier Metabolism Metabolic Regulation Effects->Metabolism

Caption: Hypothesized mechanism of stachyose action via gut microbiota modulation.

References

Challenges in the large-scale purification of Stachyose hydrate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale purification of stachyose hydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for large-scale extraction of stachyose?

A1: Stachyose is a functional oligosaccharide naturally found in various plants. For industrial-scale production, the most common sources include Stachys sieboldii (Chinese artichoke), soybeans, and Rehmannia glutinosa.[1] The choice of source material can influence the impurity profile and the subsequent purification strategy.

Q2: What are the main impurities that need to be removed during stachyose purification?

A2: The primary impurities in crude stachyose extracts include other sugars from the raffinose family of oligosaccharides (RFOs) like raffinose and verbascose, as well as monosaccharides (glucose, fructose) and disaccharides (sucrose).[2][3] Other impurities can include proteins, pigments, organic acids, and various salts from the raw material.[4]

Q3: Why is color removal a significant challenge in stachyose purification?

A3: Crude extracts of stachyose, particularly from plant sources, are often brown or dark-colored due to the presence of natural pigments, Maillard reaction products, and other polyphenolic compounds.[2][4] These colored impurities can be difficult to remove and may require specific decolorization steps to achieve a high-purity, white crystalline product.

Q4: What analytical methods are recommended for monitoring the purity of this compound during purification?

A4: High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is the most common and effective method for the qualitative and quantitative analysis of stachyose. An amino-bonded silica column (e.g., NH2 column) is typically used for the separation of oligosaccharides.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale purification of this compound.

Issue 1: Low Yield of Stachyose
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize extraction parameters such as temperature, time, solvent concentration (e.g., ethanol-water ratio), and solid-to-liquid ratio. For instance, an optimized extraction from Stachys floridana can yield up to 47% stachyose at 60°C for 40 minutes with 60% ethanol at a 1:10 solid-liquid ratio.[5]
Degradation of Stachyose Avoid harsh pH conditions and high temperatures for extended periods, as this can lead to the hydrolysis of stachyose into smaller sugars. For example, acidolysis at pH 2.5 and 90°C can be used to intentionally break down stachyose.[6]
Losses During Purification Steps Minimize the number of purification steps where possible. Optimize the loading and elution conditions in chromatographic separations to ensure maximum recovery. For membrane filtration, select a membrane with the appropriate molecular weight cut-off (MWCO) to retain stachyose while allowing smaller impurities to pass through.
Incomplete Elution from Chromatography Column Ensure the elution buffer has sufficient strength to desorb all the bound stachyose. A gradient elution may be more effective than an isocratic one. Check for column clogging or channeling.
Issue 2: Poor Purity and Presence of Other Sugars
Possible Cause Troubleshooting Steps
Co-extraction of Similar Oligosaccharides Employ high-resolution chromatographic techniques such as simulated moving bed (SMB) chromatography for large-scale separation of oligosaccharides with similar structures.
Incomplete Removal of Sucrose Utilize enzymatic methods, for example, using yeast strains that selectively consume sucrose while leaving stachyose and raffinose intact.[7]
Hydrolysis During Processing Maintain neutral pH and moderate temperatures to prevent the breakdown of stachyose.
Ineffective Chromatographic Separation Optimize the mobile phase composition and gradient profile. Ensure the column is not overloaded. The choice of stationary phase is also critical; for example, microcrystalline cellulose has been used for the fractionation of food-grade oligosaccharides.
Issue 3: Product Discoloration
Possible Cause Troubleshooting Steps
Presence of Pigments from Raw Material Use activated carbon or macroporous adsorption resins for decolorization of the crude extract. Optimize the contact time, temperature, and amount of adsorbent. A common industrial practice involves heating the extract with activated carbon followed by filtration.[4]
Maillard Reaction Avoid high temperatures in the presence of amino acids. Conduct evaporation and concentration steps under vacuum to lower the boiling point.
Caramelization Control the temperature carefully during concentration and drying steps to prevent the caramelization of sugars.
Oxidation of Phenolic Compounds Process the extract quickly and consider using antioxidants or inert atmospheres to prevent oxidation.
Issue 4: Crystallization Problems
Possible Cause Troubleshooting Steps
Incomplete Supersaturation Ensure the solution is concentrated to the optimal supersaturation level before cooling. The presence of impurities can inhibit nucleation and crystal growth.
Presence of Impurities High purity of the stachyose solution is crucial for good crystallization. Ensure preceding purification steps have effectively removed other sugars and non-sugar impurities.
Inappropriate Cooling Rate Control the cooling rate to allow for the formation of well-defined crystals. Rapid cooling can lead to the formation of small, amorphous particles.
Insufficient Agitation Proper agitation is necessary to ensure uniform crystal growth and prevent the formation of large agglomerates. The type of impeller used in the crystallizer can significantly impact the final product.[8]
Viscosity of the Solution Highly viscous solutions can hinder molecular diffusion and crystal growth. Diluting the solution slightly or increasing the temperature (while maintaining supersaturation) can help.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of Stachyose
  • Raw Material Preparation : The raw material (e.g., dried Stachys sieboldii tubers) is washed, dried, and ground into a fine powder.

  • Defatting : The powder is refluxed with a non-polar solvent like chloroform or hexane to remove lipids.[5]

  • Extraction : The defatted powder is extracted with an aqueous ethanol solution (e.g., 60-80% ethanol) at an elevated temperature (e.g., 60-80°C) for a specified duration (e.g., 1-2 hours) with stirring.[4][5]

  • Filtration and Clarification : The extract is filtered to remove solid residues. The filtrate may be clarified by adding agents like Ca(OH)₂ to precipitate impurities, followed by pH adjustment and another filtration step.[4]

  • Decolorization : The clarified extract is treated with activated carbon to remove pigments. The mixture is heated and stirred, then filtered to remove the carbon.[4]

  • Ion Exchange : The decolorized solution is passed through a series of cation and anion exchange resins to remove salts and other charged impurities.[4]

  • Concentration : The purified solution is concentrated under vacuum to a thick syrup.

Protocol 2: Chromatographic Purification of Stachyose
  • Column Preparation : A chromatography column is packed with a suitable stationary phase (e.g., a strong acid cation exchange resin in the calcium form or microcrystalline cellulose). The column is equilibrated with the mobile phase.

  • Sample Loading : The concentrated stachyose syrup is loaded onto the column.

  • Elution : The sugars are eluted with a suitable mobile phase. For ion-exchange chromatography, deionized water is often used. For normal-phase chromatography, an acetonitrile-water gradient is common.[5]

  • Fraction Collection : Fractions are collected and analyzed by HPLC to identify those containing high-purity stachyose.

  • Pooling and Concentration : The high-purity fractions are pooled and concentrated under vacuum.

Protocol 3: Crystallization of this compound
  • Supersaturation : The concentrated high-purity stachyose syrup is heated and further concentrated to achieve a supersaturated solution.

  • Seeding : A small amount of fine this compound seed crystals is added to the supersaturated solution to induce crystallization.

  • Cooling : The solution is cooled under controlled conditions with gentle agitation to promote crystal growth.

  • Centrifugation : The resulting crystal slurry is centrifuged to separate the crystals from the mother liquor.

  • Washing : The crystals are washed with a small amount of cold aqueous ethanol to remove any remaining mother liquor.

  • Drying : The washed crystals are dried under vacuum at a moderate temperature to obtain the final this compound product.

Quantitative Data

Table 1: Optimized Extraction Parameters for Stachyose from Stachys floridana

ParameterOptimized Value
Extraction Temperature60 °C
Extraction Time40 min
Ethanol Concentration60% (v/v)
Solid-to-Liquid Ratio1:10 (g/mL)
Predicted Yield ~47%

Data adapted from an optimization study using response surface methodology.[5]

Table 2: Typical Composition of Crude and Purified Stachyose Products

ComponentCrude Extract (%)Purified Product (%)
Stachyose40 - 60> 95
Raffinose5 - 15< 2
Sucrose10 - 20< 1
Monosaccharides5 - 10< 0.5
Ash2 - 5< 0.1
MoistureVaries< 5

Note: These are typical values and can vary significantly depending on the raw material and purification process.

Visualizations

Logical Workflow for Large-Scale this compound Purification

Stachyose_Purification_Workflow Start Raw Material (e.g., Stachys sieboldii) Extraction Extraction (Aqueous Ethanol) Start->Extraction Filtration1 Filtration & Clarification Extraction->Filtration1 Decolorization Decolorization (Activated Carbon) Filtration1->Decolorization IonExchange Ion Exchange Chromatography Decolorization->IonExchange Concentration1 Vacuum Concentration IonExchange->Concentration1 Chromatography Preparative Chromatography Concentration1->Chromatography Pooling Fraction Pooling & Purity Analysis Chromatography->Pooling Concentration2 Vacuum Concentration Pooling->Concentration2 Crystallization Crystallization Concentration2->Crystallization Separation Centrifugation & Washing Crystallization->Separation Drying Vacuum Drying Separation->Drying End High-Purity This compound Drying->End

Caption: A typical workflow for the large-scale purification of this compound.

Troubleshooting Logic for Low Purity

Purity_Troubleshooting Start Low Purity Detected in Final Product Check_HPLC Review HPLC Chromatograms of Intermediate Stages Start->Check_HPLC Impurity_ID Identify Major Impurities (e.g., other sugars, salts, color) Check_HPLC->Impurity_ID Sugars High Levels of Other Sugars? Impurity_ID->Sugars Salts High Conductivity/ Ash Content? Color Product Discolored? Sugars->Salts No Optimize_Chroma Optimize Chromatographic Separation Sugars->Optimize_Chroma Yes Salts->Color No Optimize_IE Improve Ion Exchange Step Salts->Optimize_IE Yes Optimize_Decolor Enhance Decolorization Process Color->Optimize_Decolor Yes End Re-process or Accept Batch Color->End No Enzymatic_Treatment Consider Enzymatic Pre-treatment Optimize_Chroma->Enzymatic_Treatment Enzymatic_Treatment->End Optimize_IE->End

References

Preventing degradation of Stachyose hydrate during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stachyose hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental sample preparation.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and preparation of samples containing this compound.

Question 1: I am seeing lower than expected concentrations of stachyose in my samples after extraction and analysis. What could be the cause?

Answer: Lower than expected concentrations of stachyose are often due to degradation during sample preparation. The primary culprits are acidic conditions, elevated temperatures, and enzymatic activity. Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. The glycosidic bonds, particularly the α-1,β-2 linkage between glucose and fructose, are susceptible to hydrolysis under acidic conditions, leading to the breakdown of the molecule[2].

Question 2: At what pH and temperature is this compound most stable?

Answer: this compound exhibits its greatest stability in neutral to slightly alkaline conditions (pH 7.0 - 8.0) and at low temperatures. While it has good thermal stability in a dry state, in solution, its stability decreases, especially under acidic conditions[3]. Even mild temperatures (e.g., 37°C) during sample processing, such as centrifugal evaporation, can lead to partial degradation, especially in the presence of dilute acids[2]. For long-term storage of oligosaccharide solutions, including stachyose, a neutral pH (around 7.0-8.0) and storage at -20°C or below is recommended to maintain stability[4].

Question 3: How can I prevent enzymatic degradation of stachyose in my samples?

Answer: Endogenous enzymes in your sample, such as α-galactosidase and β-fructofuranosidase (invertase), can rapidly hydrolyze stachyose. To prevent this, it is crucial to inactivate these enzymes immediately upon sample collection or homogenization.

  • Heat Inactivation: For many plant and microbial samples, blanching (briefly heating in boiling water or steam) is an effective method to denature and inactivate enzymes[5][6]. However, prolonged heating, especially in acidic samples, can cause non-enzymatic degradation. A common starting point is heating the sample to 70-100°C for 5-10 minutes, followed by rapid cooling on ice[5].

  • Solvent Extraction: Extracting the sample with a high concentration of organic solvent, such as 80% ethanol, can help to precipitate and inactivate enzymes[7].

  • pH Adjustment: Adjusting the pH of the sample to a range where degradative enzymes are inactive can be effective. However, this must be balanced with the inherent stability of stachyose at that pH.

  • Inhibitors: While less common for routine sample preparation, specific enzyme inhibitors can be used if heat or solvent treatment is not feasible.

Question 4: What are the best practices for extracting stachyose from plant material without causing degradation?

Answer: A common and effective method for extracting stachyose from plant tissues involves using a hydroalcoholic solvent.

  • Solvent Choice: A mixture of ethanol and water is frequently used. While 80% ethanol is effective for inactivating enzymes and precipitating larger molecules, some studies have shown that a lower concentration, such as 50% ethanol, may yield a higher recovery of oligosaccharides[6].

  • Temperature: Perform the extraction at room temperature or below to minimize thermal degradation. If heating is necessary to improve extraction efficiency, it should be done for the shortest possible time and at the lowest effective temperature[8].

  • Sample Preparation: Fresh samples should be processed quickly or flash-frozen in liquid nitrogen and stored at -80°C to halt biological activity. Dried samples should be finely ground to increase the surface area for extraction[3].

Question 5: How should I store my this compound standards and prepared samples?

Answer: Proper storage is critical to prevent degradation over time.

  • Standard Solutions: Prepare stock solutions in a neutral buffer (e.g., 10 mM Tris, pH 8.0) or high-purity water and store them at -20°C or -80°C for long-term stability[4]. Aliquoting the standard into smaller volumes is recommended to avoid repeated freeze-thaw cycles[9].

  • Prepared Samples: After extraction and initial cleanup, samples should be stored under the same conditions as the standards. If the samples are in an organic solvent, ensure the container is tightly sealed to prevent evaporation. For long-term storage, it is advisable to lyophilize (freeze-dry) the sample to a powder and store it at -20°C or below in a desiccated environment.

Quantitative Data on Stachyose Stability

The following table summarizes the known effects of pH and temperature on the stability of stachyose and related oligosaccharides. Quantitative data on the non-enzymatic degradation of stachyose is limited; therefore, data for fructooligosaccharides (FOS) under acidic conditions is included as a proxy to illustrate the general trend of increased hydrolysis with lower pH and higher temperature.

ConditionParameterValue/ObservationAnalyteSource
pH Optimal pH for α-galactosidase (hydrolyzes stachyose)3.5 - 5.5Stachyose[10]
Optimal pH for β-fructofuranosidase (hydrolyzes stachyose)6.5Stachyose[3]
Stability of β-fructofuranosidaseStable in pH range 5.5 - 8.0-[3]
Hydrolysis of Fructooligosaccharides (FOS)Hydrolysis is insignificant at 60°C.FOS[11]
Hydrolysis of Fructooligosaccharides (FOS)Considerable hydrolysis at 70-80°C at pH 2.7-3.3.FOS[11]
Hydrolysis of Fructooligosaccharides (FOS)Quick and complete degradation at 120°C under acidic conditions.FOS[12]
Temperature Optimal Temperature for α-galactosidase50°C - 60°CStachyose[10]
Optimal Temperature for β-fructofuranosidase50°CStachyose[3]
Thermal Stability of β-fructofuranosidaseStable below 50°C-[3]
Thermal DegradationOligosaccharides start decomposing above 200°C.Oligosaccharides[13]
Sample EvaporationPartial degradation observed during centrifugal evaporation at 37°C.Stachyose[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the prevention of this compound degradation.

Protocol 1: Extraction of Stachyose from Plant Material

Objective: To extract stachyose from plant tissue while minimizing degradation.

Materials:

  • Fresh or freeze-dried plant material

  • 80% Ethanol (v/v)

  • Liquid nitrogen (for fresh tissue)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Water bath or heating block

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Fresh Tissue: Immediately after harvesting, flash-freeze the tissue in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Freeze-dried Tissue: Grind the dried tissue to a fine powder using a grinder or mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of 80% ethanol.

    • Vortex thoroughly to ensure complete mixing.

  • Enzyme Inactivation and Extraction:

    • Incubate the mixture in a water bath at 80°C for 20 minutes to further inactivate any residual enzymes[7].

    • Allow the mixture to cool to room temperature.

  • Clarification:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid debris.

    • Carefully transfer the supernatant to a new tube.

  • Filtration:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis (e.g., by HPLC).

  • Storage:

    • If not analyzing immediately, store the clarified extract at -20°C or below.

Protocol 2: Inactivation of Endogenous Glycosidases in Liquid Samples

Objective: To inactivate enzymes that can degrade stachyose in a liquid sample (e.g., a crude extract or biological fluid).

Method A: Heat Inactivation

  • Transfer the liquid sample to a heat-safe tube.

  • Place the tube in a boiling water bath (100°C) for 5-10 minutes[3].

  • Immediately after heating, transfer the tube to an ice bath to rapidly cool the sample.

  • Centrifuge the sample at high speed to pellet any precipitated proteins.

  • Collect the supernatant for analysis.

Method B: Solvent Precipitation

  • To your aqueous sample, add a sufficient volume of cold ethanol or acetonitrile to achieve a final organic solvent concentration of at least 80%.

  • Vortex the mixture and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the stachyose.

  • If necessary, the solvent can be evaporated under a stream of nitrogen or by vacuum centrifugation at room temperature.

Visualizations

Stachyose_Degradation_Pathways cluster_causes Causes of Degradation Stachyose This compound Degradation Degradation Products (e.g., Raffinose, Sucrose, Galactose, Glucose, Fructose) Stachyose->Degradation Hydrolysis Acidic_pH Acidic Conditions (Low pH) Acidic_pH->Stachyose High_Temp Elevated Temperature High_Temp->Stachyose Enzymes Enzymatic Activity (α-galactosidase, β-fructosidase) Enzymes->Stachyose

Caption: Factors leading to the degradation of this compound.

Troubleshooting_Workflow Start Low Stachyose Recovery Check_pH Was sample pH acidic? Start->Check_pH Check_Temp Was sample exposed to high temp? Check_pH->Check_Temp No Action_pH Buffer sample to neutral pH (7.0-8.0) Check_pH->Action_pH Yes Check_Enzymes Were endogenous enzymes inactivated? Check_Temp->Check_Enzymes No Action_Temp Process samples at low temp (e.g., on ice) Check_Temp->Action_Temp Yes Action_Enzymes Implement enzyme inactivation step (Heat or Solvent) Check_Enzymes->Action_Enzymes Yes End Improved Stachyose Stability Check_Enzymes->End No Action_pH->Check_Temp Action_Temp->Check_Enzymes Action_Enzymes->End

References

Technical Support Center: Enhancing Stachyose Hydrate Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of stachyose hydrate and co-administered compounds in animal studies.

Troubleshooting Guide

This guide addresses common issues encountered during experimental procedures.

Problem Possible Cause Suggested Solution
Low plasma concentration of the primary test compound when co-administered with stachyose. Poor water solubility or intestinal permeability of the primary compound.Stachyose can enhance the bioavailability of certain compounds like soy isoflavones by increasing their stability in the gut.[1] Consider optimizing the formulation of the primary compound or investigating if stachyose's effect is specific to certain classes of molecules.
First-pass metabolism of the primary compound.Stachyose has been shown to improve the bioavailability of soybean genistein by inhibiting the expression of intestinal phase II enzymes.[1] Evaluate the metabolic pathway of your primary compound to see if similar mechanisms may be at play.
Inconsistent results in gut microbiota analysis after stachyose administration. Variability in the baseline gut microbiota of individual animals.Ensure a proper acclimatization period for the animals on a standard diet before the experiment begins. It is also crucial to use a sufficient number of animals per group to account for individual variations.
The dose of stachyose may be insufficient to induce significant changes.The effective dose of stachyose can vary. Studies have used doses ranging from 250-500 mg/kg in mice to see significant effects on gut microbiota and bioavailability of other compounds.[2] A dose-response study may be necessary.
Contamination during sample collection and processing.Follow strict sterile procedures during the collection of fecal samples to prevent environmental contamination. Store samples immediately at -80°C to preserve the microbial DNA.
Difficulty in quantifying stachyose levels in plasma. The analytical method lacks sufficient sensitivity and specificity.A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for the determination of stachyose in rat plasma with a lower limit of quantification (LLOQ) of 100 ng/ml.[3][4] This method offers high sensitivity and specificity.
Improper sample preparation leading to analyte loss.Plasma samples should be prepared by protein precipitation with acetonitrile.[3][4] It is important to validate the sample preparation method to ensure high recovery of stachyose.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the primary mechanism by which stachyose enhances the bioavailability of other substances?

A1: Stachyose, as a non-digestible oligosaccharide, primarily enhances the bioavailability of other compounds, such as isoflavones and theaflavins, through two main mechanisms. Firstly, it can increase the stability of these compounds in the gut, potentially by inhibiting their degradation.[1] Secondly, stachyose modulates the gut microbiota, leading to an increase in beneficial bacteria like Bifidobacterium and Akkermansia.[2] This shift in microbiota can influence the metabolism and absorption of co-administered substances.

Q2: Is stachyose itself absorbed systemically?

A2: Stachyose is generally considered a non-digestible oligosaccharide, meaning it is not significantly hydrolyzed or absorbed in the upper gastrointestinal tract of monogastric animals due to the absence of the α-galactosidase enzyme.[5] However, some studies have developed sensitive analytical methods to detect low concentrations of stachyose in plasma, suggesting that a small amount may be absorbed.[3][4]

Experimental Design and Protocols

Q3: What are the recommended dosages of stachyose for animal studies?

A3: The effective dosage of stachyose can depend on the animal model and the specific research question. In studies with mice, dosages of 250 mg/kg and 500 mg/kg have been shown to be effective in enhancing the bioavailability of theaflavins and modulating gut microbiota.[2]

Q4: How should stachyose be administered to animals in a study?

A4: Stachyose is typically administered orally. It can be mixed with the animal's diet or dissolved in a vehicle like water and administered via oral gavage. The method of administration should be consistent throughout the study.

Q5: What animal models are suitable for studying the effects of stachyose?

A5: C57/BL6 mice are a commonly used model for studying metabolic syndromes and the effects of dietary interventions like stachyose.[1][6] Spontaneously diabetic KKAy mice have also been used to investigate the effects of stachyose on glucose metabolism.[7] The choice of animal model will depend on the specific therapeutic area being investigated.

Analytical and Measurement Questions

Q6: How can I measure the concentration of stachyose in biological samples?

A6: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the accurate quantification of stachyose in plasma.[3][4] This method is sensitive and specific, allowing for the detection of low concentrations of stachyose.

Q7: What methods are used to analyze changes in gut microbiota?

A7: 16S rRNA gene sequencing is a standard method for analyzing the composition of the gut microbiota.[8] This technique allows for the identification and relative quantification of different bacterial taxa within a sample.

Quantitative Data Summary

Table 1: Effect of Stachyose on Isoflavone Bioavailability in Mice

Parameter Isoflavones Alone Isoflavones + Stachyose Fold Increase
Urinary Total Isoflavones (µg) Data not specifiedData not specifiedSignificantly Increased[1]
Fecal Total Isoflavones (µg/g) ~15~25~1.67[1]
Data are approximated from graphical representations in the source material.

Table 2: Effect of Stachyose on Theaflavin Bioavailability in Mice

Parameter Theaflavins (100 mg/kg) Theaflavins + Stachyose (250 mg/kg) Theaflavins + Stachyose (500 mg/kg)
Serum Theaflavin Monomers (ng/mL) ~100~150~200[2]
Fecal Theaflavin Monomers (µg/g) ~20~35~45[2]
Data are approximated from graphical representations in the source material.

Detailed Experimental Protocols

Protocol 1: Animal Study for Bioavailability Enhancement
  • Animal Model: Male C57/BL6 mice, 6-8 weeks old.

  • Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to a standard chow diet and water.

  • Grouping: Randomly divide mice into experimental groups (e.g., Control, Stachyose alone, Test compound alone, Stachyose + Test compound).

  • Diet: Provide a high-fat diet (HFD) to induce metabolic stress if required by the study design.[1]

  • Administration: Administer stachyose (e.g., 250 or 500 mg/kg body weight) and the test compound daily via oral gavage for the duration of the study (e.g., 4-8 weeks).[2]

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture at specified time points for pharmacokinetic analysis. Plasma is separated by centrifugation.

    • Urine and Feces: Collect urine and feces over a 24-hour period using metabolic cages for analysis of compound excretion.

  • Analysis: Analyze plasma, urine, and fecal samples for the concentration of the test compound and its metabolites using a validated analytical method like UPLC-q/TOF-MS or LC-MS/MS.[1][3][4]

Protocol 2: Analysis of Stachyose in Rat Plasma by LC-MS/MS
  • Sample Preparation:

    • To 100 µL of rat plasma, add an internal standard (e.g., nystose).

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.[3][4]

  • Chromatographic Conditions:

    • Column: Asahipak NH2P-50 4E column.

    • Mobile Phase: Acetonitrile-water (55:45, v/v).

    • Flow Rate: 1 mL/min.[3][4]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion mode.

    • Monitoring: Multiple reaction monitoring (MRM).

    • Transitions: m/z [M–H]− 665.4 → 383.1 for stachyose.[3][4]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping diet Dietary Regimen Setup grouping->diet administration Oral Administration (Stachyose +/- Test Compound) diet->administration monitoring Daily Monitoring (Weight, Food/Water Intake) administration->monitoring blood Blood Collection monitoring->blood feces_urine Feces & Urine Collection monitoring->feces_urine tissue Tissue Harvesting monitoring->tissue pk_analysis Pharmacokinetic Analysis (LC-MS/MS) blood->pk_analysis microbiota_analysis Gut Microbiota Analysis (16S rRNA Sequencing) feces_urine->microbiota_analysis tissue->pk_analysis data_analysis Statistical Data Analysis pk_analysis->data_analysis microbiota_analysis->data_analysis signaling_pathway cluster_gut Gastrointestinal Tract stachyose Stachyose Administration gut_microbiota Modulation of Gut Microbiota stachyose->gut_microbiota compound_stability Increased Stability of Co-administered Compound stachyose->compound_stability probiotics Increase in Beneficial Bacteria (e.g., Akkermansia, Bifidobacterium) gut_microbiota->probiotics scfa Increased Production of Short-Chain Fatty Acids (SCFAs) gut_microbiota->scfa absorption Enhanced Absorption of Co-administered Compound probiotics->absorption scfa->absorption compound_stability->absorption logical_relationship cluster_details Specific Effects stachyose Stachyose Supplementation gut_modulation Gut Microbiota Modulation stachyose->gut_modulation leads to metabolic_changes Metabolic & Physiological Changes gut_modulation->metabolic_changes results in increase_probiotics Increased Probiotics gut_modulation->increase_probiotics increase_scfa Increased SCFAs gut_modulation->increase_scfa outcomes Improved Health Outcomes metabolic_changes->outcomes contributes to enhanced_bioavailability Enhanced Bioavailability of other compounds metabolic_changes->enhanced_bioavailability reduced_inflammation Reduced Inflammation metabolic_changes->reduced_inflammation improved_glucose_metabolism Improved Glucose Metabolism metabolic_changes->improved_glucose_metabolism

References

Validation & Comparative

Stachyose Hydrate in Colitis: A Comparative Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory effects of stachyose hydrate in a dextran sulfate sodium (DSS)-induced colitis model. It compares the available data on this compound with the established colitis treatment, 5-aminosalicylic acid (5-ASA), and provides detailed experimental protocols for researchers interested in validating these findings.

Executive Summary

This compound, a naturally occurring oligosaccharide, has demonstrated significant anti-inflammatory properties in preclinical models of colitis. Studies show that this compound can ameliorate symptoms of colitis by reducing inflammatory markers, protecting against colon damage, and modulating the gut microbiota. Its mechanism of action is linked to the inhibition of the TLR4/NF-κB signaling pathway. While direct comparative studies between this compound and the standard colitis therapy, 5-aminosalicylic acid (5-ASA), are currently unavailable in the reviewed literature, this guide presents the existing data for both compounds from separate studies to offer a preliminary assessment of their respective effects.

Performance Comparison: this compound vs. 5-Aminosalicylic Acid (5-ASA)

The following tables summarize the key findings on the efficacy of this compound and 5-ASA in DSS-induced colitis models in mice. It is important to note that this data is compiled from separate studies, and direct, head-to-head comparisons have not been identified.

Table 1: Efficacy of this compound in DSS-Induced Colitis in Mice
ParameterControl GroupStachyose GroupDSS GroupStachyose + DSS GroupReference
Colon Shortening Rate (%) ~0~16.7~38.9Not Specified[1]
Serum IL-6 (pg/mL) 30.58 ± 3.5917.75 ± 2.32672.45 ± 120.05306.36 ± 59.39[1]
Serum IL-10 (pg/mL) 13.68 ± 4.647.61 ± 4.40184.67 ± 26.5691.73 ± 3.62[1]
Serum IL-17a (pg/mL) 2.15 ± 1.361.78 ± 0.8019.27 ± 1.1410.62 ± 0.79[1]
Serum TNF-α (pg/mL) 1.76 ± 0.330.70 ± 0.4327.81 ± 1.4113.78 ± 1.07[1]
Body Weight Change Not SpecifiedNot SpecifiedSignificant LossRecovery Observed[2]
Disease Activity Index (DAI) Not SpecifiedNot SpecifiedSignificantly IncreasedSignificantly Reduced[3]
Table 2: Efficacy of 5-Aminosalicylic Acid (5-ASA) and Sulfasalazine in DSS-Induced Colitis in Mice
ParameterControl GroupDSS Group5-ASA/Sulfasalazine + DSS GroupReference
Body Weight Change MaintainedSignificant LossAmeliorated Loss[4][5]
Disease Activity Index (DAI) Score LowSignificantly IncreasedSignificantly Decreased[5]
Colon Length NormalSignificantly ShortenedSignificantly Lengthened[4][5]
Spleen Index NormalSignificantly IncreasedSignificantly Decreased[5]
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) LowSignificantly IncreasedSignificantly Decreased[6]

Experimental Protocols

Induction of Colitis with Dextran Sulfate Sodium (DSS)

A widely used and reproducible method for inducing colitis in mice that mimics human ulcerative colitis.[7]

Materials:

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

  • Sterile drinking water

  • Animal housing and monitoring equipment

Procedure:

  • House mice in a controlled environment with free access to food and water.

  • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the mouse strain and specific experimental goals.

  • Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days to induce acute colitis.

  • For chronic colitis models, DSS can be administered in cycles (e.g., 7 days of DSS followed by 7-14 days of regular water, repeated for 3-4 cycles).

  • Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • At the end of the experimental period, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers.

This compound Treatment Protocol

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile water or saline)

  • Oral gavage needles

Procedure:

  • Divide mice into experimental groups: Control, Stachyose alone, DSS alone, and Stachyose + DSS.

  • For the Stachyose + DSS group, begin oral administration of this compound (dosage can range, but studies have used 1.5 g/kg/day) for a pre-treatment period (e.g., 21 days) prior to colitis induction.[2]

  • Continue daily oral administration of this compound throughout the DSS administration period.

  • The control and DSS alone groups should receive the vehicle via oral gavage on the same schedule.

  • Monitor all groups for clinical signs of colitis as described in the DSS induction protocol.

Mechanism of Action of this compound in Colitis

This compound appears to exert its anti-inflammatory effects through a multi-faceted approach, primarily by modulating the gut microbiota and inhibiting pro-inflammatory signaling pathways.

Modulation of Gut Microbiota

Stachyose acts as a prebiotic, promoting the growth of beneficial gut bacteria. In colitis models, stachyose treatment has been shown to increase the abundance of Lactobacillus and Akkermansia.[1][8] These bacteria are known to produce short-chain fatty acids (SCFAs) which have anti-inflammatory properties and help maintain the integrity of the intestinal barrier. Conversely, stachyose has been observed to reduce the levels of pathogenic bacteria like Escherichia-Shigella.[1]

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4) signaling pathway is a key player in the inflammatory response. In colitis, the binding of lipopolysaccharide (LPS) from gut bacteria to TLR4 triggers a cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then moves into the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Studies have shown that stachyose can inhibit the expression of TLR4 and suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators.

Visualizing the Pathways and Processes

experimental_workflow cluster_acclimatization Acclimatization (1 week) cluster_grouping Animal Grouping cluster_treatment Treatment Period cluster_assessment Assessment Acclimatization Mice Acclimatization Control Control Group Acclimatization->Control Stachyose Stachyose Group Acclimatization->Stachyose DSS DSS Group Acclimatization->DSS Stachyose_DSS Stachyose + DSS Group Acclimatization->Stachyose_DSS DSS_Induction DSS-Induced Colitis (e.g., 7 days) Pre_treatment Stachyose Pre-treatment (e.g., 21 days) Stachyose->Pre_treatment DSS->DSS_Induction Stachyose_DSS->Pre_treatment Pre_treatment->DSS_Induction Monitoring Daily Monitoring: - Body Weight - DAI Score DSS_Induction->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Analysis: - Colon Length - Histology - Cytokine Levels - Microbiota Analysis Euthanasia->Analysis stachyose_mechanism Stachyose This compound Gut_Microbiota Modulation of Gut Microbiota Stachyose->Gut_Microbiota TLR4 TLR4 Stachyose->TLR4 Inhibits Beneficial_Bacteria ↑ Beneficial Bacteria (e.g., Lactobacillus, Akkermansia) Gut_Microbiota->Beneficial_Bacteria Pathogenic_Bacteria ↓ Pathogenic Bacteria (e.g., Escherichia-Shigella) Gut_Microbiota->Pathogenic_Bacteria SCFAs ↑ Short-Chain Fatty Acids (SCFAs) Beneficial_Bacteria->SCFAs LPS Lipopolysaccharide (LPS) Pathogenic_Bacteria->LPS Intestinal_Barrier Improved Intestinal Barrier Function SCFAs->Intestinal_Barrier Inflammation Reduced Colonic Inflammation Intestinal_Barrier->Inflammation Reduces LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Cytokines->Inflammation

References

Stachyose Hydrate vs. Raffinose: A Comparative Analysis of Their Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two prominent raffinose family oligosaccharides (RFOs), stachyose hydrate and raffinose, on the gut microbiota. By examining key experimental data, this document aims to elucidate the nuanced differences in their prebiotic activity and potential therapeutic applications.

Introduction to Stachyose and Raffinose

Stachyose and raffinose are naturally occurring oligosaccharides found in various plants, such as legumes and vegetables.[1] Structurally, raffinose is a trisaccharide composed of one molecule each of galactose, glucose, and fructose.[2] Stachyose is a tetrasaccharide, containing two galactose units, one glucose, and one fructose.[2] Due to the absence of α-galactosidase in the human upper gastrointestinal tract, these oligosaccharides are not digested and arrive intact in the colon, where they are fermented by the gut microbiota.[3] This selective fermentation by beneficial bacteria classifies them as prebiotics.[3]

Comparative Effects on Gut Microbiota Composition

Both stachyose and raffinose have been shown to modulate the composition of the gut microbiota, primarily by promoting the growth of beneficial bacteria and, in some cases, inhibiting pathogenic species.

An in vivo study directly comparing the effects of stachyose and raffinose in a poultry model demonstrated that both prebiotics significantly increased the relative abundance of Bifidobacterium and Lactobacillus species.[4][5] Concurrently, both stachyose and raffinose led to a significant decrease in the relative abundance of the potentially pathogenic genus Clostridium.[4][5]

A study in broilers provided a more detailed comparative view at the genus level. While both were compared to a control group, the study highlighted distinct effects. Stachyose supplementation led to a higher abundance of Lactobacillus, whereas raffinose supplementation was associated with a notable increase in Akkermansia.

Table 1: Comparative Effects of Stachyose and Raffinose on Gut Microbiota Composition

Microbial GroupEffect of StachyoseEffect of RaffinoseSupporting Evidence
Phylum
FirmicutesNo significant changeNo significant changeBroiler Study
BacteroidetesSlight decreaseNo significant changeBroiler Study
VerrucomicrobiaNo significant changeIncreased abundanceBroiler Study
Genus
BifidobacteriumIncreased abundanceIncreased abundancePoultry Model Study[4][5]
LactobacillusIncreased abundanceIncreased abundancePoultry Model Study[4][5], Broiler Study
ClostridiumDecreased abundanceDecreased abundancePoultry Model Study[4][5]
AkkermansiaNo significant changeIncreased abundanceBroiler Study

Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic effects. The primary SCFAs are acetate, propionate, and butyrate.

A comparative study in broilers revealed that stachyose supplementation significantly increased the concentrations of acetic acid and propionic acid in the cecum. In contrast, the effects of raffinose on these SCFAs were less pronounced. An in vitro fermentation study using weanling pig hind-gut bacteria also showed that both stachyose and raffinose were completely fermented, leading to a higher acetate to propionate ratio compared to a control diet.[6]

Table 2: Comparative Effects of Stachyose and Raffinose on Short-Chain Fatty Acid (SCFA) Production (Concentrations in mg/g of cecal digesta)

Short-Chain Fatty AcidControl GroupStachyose GroupRaffinose GroupSupporting Evidence
Acetic Acid1.23.362.02Broiler Study
Propionic Acid0.32.651.44Broiler Study
Butyric Acid0.40.530.72Broiler Study

Experimental Protocols

In Vitro Fermentation

A common method to assess the prebiotic potential of substrates like stachyose and raffinose is through in vitro fermentation using fecal inocula from humans or animals.

Key Steps:

  • Fecal Slurry Preparation: Fresh fecal samples are collected and homogenized in an anaerobic buffer solution.

  • Fermentation Medium: A basal nutrient medium containing peptone, yeast extract, and minerals is prepared and autoclaved.

  • Incubation: The test substrates (stachyose or raffinose) are added to the medium, which is then inoculated with the fecal slurry. The fermentation is carried out under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Analysis: At different time points, samples are collected to analyze changes in microbial populations (via 16S rRNA gene sequencing) and SCFA concentrations (via gas chromatography).

Animal Studies

Animal models, such as poultry and rodents, are frequently used to investigate the in vivo effects of prebiotics.

Key Steps:

  • Animal Acclimatization: Animals are acclimatized to the housing conditions and a standard diet for a period before the experiment.

  • Dietary Intervention: Animals are randomly assigned to different dietary groups: a control group, a stachyose-supplemented group, and a raffinose-supplemented group. The prebiotics are incorporated into the basal diet at specific concentrations.

  • Sample Collection: At the end of the study period, cecal or fecal samples are collected for microbiota and SCFA analysis. Intestinal tissues may also be collected for gene expression analysis.

  • Analysis: Microbial DNA is extracted from the samples for 16S rRNA gene sequencing. SCFA concentrations are determined using gas chromatography.

16S rRNA Gene Sequencing

This technique is used to profile the composition of the gut microbiota.

Key Steps:

  • DNA Extraction: Microbial DNA is extracted from fecal or cecal samples using a commercial kit.[7]

  • PCR Amplification: The 16S rRNA gene is amplified using universal primers targeting specific hypervariable regions (e.g., V3-V4).[7][8]

  • Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform like Illumina MiSeq.[7]

  • Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences, and the remaining sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).[7] These are then assigned to taxonomic lineages using a reference database (e.g., Greengenes, SILVA).[7]

Short-Chain Fatty Acid (SCFA) Analysis

Gas chromatography (GC) is the standard method for quantifying SCFAs.

Key Steps:

  • Sample Preparation: Fecal or cecal samples are homogenized with a solution to extract the SCFAs. The extract is then acidified and centrifuged.[9][10]

  • Extraction: The SCFAs are extracted from the acidified supernatant using an organic solvent like diethyl ether or by solid-phase microextraction.[10]

  • GC Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a flame ionization detector (FID) for separation and quantification.[11][12]

  • Quantification: The concentrations of individual SCFAs are determined by comparing their peak areas to those of known standards.[9]

Signaling Pathways and Gut Barrier Function

Both stachyose and raffinose have been implicated in modulating host signaling pathways related to inflammation and gut barrier integrity.

Studies have shown that both prebiotics can influence the Toll-like receptor 4 (TLR4) signaling pathway. Stachyose has been demonstrated to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[13] Similarly, raffinose has been shown to ameliorate colitis by modulating the TLR4–MyD88–NF-κB signaling pathway. Dysbiosis of the gut microbiota can trigger inflammatory responses through TLR signaling.[14] By promoting a healthier gut microbial composition, both stachyose and raffinose can help downregulate this pro-inflammatory cascade.

Furthermore, an in vivo study in a poultry model indicated that both stachyose and raffinose increased the expression of brush border membrane functionality proteins, suggesting an enhancement of gut barrier function.[4][5]

Signaling_Pathway cluster_Prebiotics Prebiotics cluster_Gut_Microbiota Gut Microbiota Modulation cluster_Host_Response Host Response Stachyose Stachyose Beneficial_Bacteria ↑ Beneficial Bacteria (Bifidobacterium, Lactobacillus) Stachyose->Beneficial_Bacteria Pathogenic_Bacteria ↓ Pathogenic Bacteria Stachyose->Pathogenic_Bacteria Raffinose Raffinose Raffinose->Beneficial_Bacteria Raffinose->Pathogenic_Bacteria SCFA ↑ SCFAs Beneficial_Bacteria->SCFA TLR4 TLR4 Signaling Pathway Beneficial_Bacteria->TLR4 Modulates Pathogenic_Bacteria->TLR4 Activates Gut_Barrier ↑ Gut Barrier Function SCFA->Gut_Barrier NFkB ↓ NF-κB Activation TLR4->NFkB Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Modulation of Gut Microbiota and Host Signaling by Stachyose and Raffinose.

Experimental_Workflow cluster_InVitro In Vitro Fermentation cluster_InVivo In Vivo Animal Study cluster_Analysis Downstream Analysis Fecal_Sample Fecal Sample Fermentation Anaerobic Fermentation (with Stachyose or Raffinose) Fecal_Sample->Fermentation InVitro_Analysis Microbiota & SCFA Analysis Fermentation->InVitro_Analysis DNA_Extraction DNA Extraction InVitro_Analysis->DNA_Extraction SCFA_Extraction SCFA Extraction InVitro_Analysis->SCFA_Extraction Animal_Model Animal Model (e.g., Poultry, Mice) Diet Dietary Intervention (Control, Stachyose, Raffinose) Animal_Model->Diet Cecal_Sample Cecal/Fecal Sample Collection Diet->Cecal_Sample InVivo_Analysis Microbiota & SCFA Analysis Cecal_Sample->InVivo_Analysis InVivo_Analysis->DNA_Extraction InVivo_Analysis->SCFA_Extraction Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics Data_Interpretation Data Interpretation & Comparison Bioinformatics->Data_Interpretation GC_Analysis Gas Chromatography SCFA_Extraction->GC_Analysis GC_Analysis->Data_Interpretation

References

Stachyose Hydrate vs. Inulin: A Comparative Guide to Prebiotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prebiotic efficacy of stachyose hydrate and inulin, focusing on their impact on gut microbiota, short-chain fatty acid (SCFA) production, gut barrier function, and immunomodulatory effects. The information presented is collated from in vitro and in vivo studies to offer a comprehensive overview for research and development purposes.

Executive Summary

Both this compound and inulin are effective prebiotics that selectively stimulate the growth of beneficial gut bacteria and enhance the production of health-promoting SCFAs. In vitro evidence suggests that stachyose may exhibit a more potent anti-inflammatory effect by inhibiting the TLR4/NF-κB signaling pathway. Inulin, on the other hand, has been extensively studied for its role in strengthening the gut barrier by modulating tight junction proteins. The choice between these prebiotics may depend on the specific therapeutic goal, such as targeting inflammation or enhancing gut barrier integrity.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the prebiotic effects of this compound and inulin.

Table 1: Impact on Gut Microbiota Composition (In Vitro)

PrebioticTarget BacteriaChange in AbundanceStudy Type
Stachyose BifidobacteriumSignificant IncreaseIn vitro fermentation with human fecal microbiota[1]
LactobacillusSignificant IncreaseIn vitro fermentation with human fecal microbiota[1]
BacteroidesSignificant DecreaseIn vitro fermentation with human fecal microbiota[1]
Inulin BifidobacteriumSignificant IncreaseIn vitro fermentation with human fecal microbiota[2][3]
LactobacillusSignificant IncreaseIn vitro fermentation with human fecal microbiota[2]
EnterobacteriaSignificant DecreaseIn vitro fermentation with human fecal microbiota[2]

Table 2: Short-Chain Fatty Acid (SCFA) Production (In Vitro, µmol/mL)

PrebioticAcetatePropionateButyrateStudy Type
Stachyose Significant IncreaseNo Significant ChangeSignificant IncreaseIn vitro fermentation with human fecal microbiota[1]
Inulin Significant IncreaseSignificant IncreaseSignificant IncreaseIn vitro fermentation with human fecal microbiota[4]

Table 3: Immunomodulatory Effects - Inhibition of Inflammatory Markers (In Vitro)

PrebioticNitric Oxide (NO) Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)Study Type
Stachyose ~55% (at 200 µg/mL)~60% (at 200 µg/mL)~50% (at 200 µg/mL)LPS-stimulated RAW264.7 macrophages[5]
Inulin ~30% (at 200 µg/mL)~35% (at 200 µg/mL)~30% (at 200 µg/mL)LPS-stimulated RAW264.7 macrophages[5]

Table 4: Gut Barrier Function - Tight Junction Protein Expression (In Vitro, Caco-2 cells)

PrebioticClaudin-1 ExpressionOccludin ExpressionStudy Type
Stachyose Data not availableData not available
Inulin Prevents LPS-induced decreaseSignificantly up-regulated after LPS exposureLPS-induced intestinal barrier dysfunction model[6][7]

Experimental Protocols

In Vitro Fermentation for Gut Microbiota and SCFA Analysis
  • Fecal Sample Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are homogenized in a sterile anaerobic buffer.

  • Fermentation Medium: A basal medium containing peptone, yeast extract, and other essential nutrients is prepared and sterilized. This compound or inulin is added as the sole carbohydrate source at a specific concentration (e.g., 1% w/v).

  • Fermentation Process: The fecal homogenate is inoculated into the fermentation medium under anaerobic conditions. The cultures are incubated at 37°C for a specified period (e.g., 24 or 48 hours).

  • Microbiota Analysis: Bacterial DNA is extracted from the fermentation broth at different time points. The composition of the gut microbiota is analyzed by 16S rRNA gene sequencing.

  • SCFA Analysis: Supernatants from the fermentation broth are collected and analyzed for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2][4]

In Vitro Anti-inflammatory Assay
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells are pre-treated with different concentrations of this compound or inulin for a specified time (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α in the culture supernatant are quantified using ELISA kits.[5]

In Vitro Gut Barrier Function Assay
  • Cell Culture: Caco-2 human colon adenocarcinoma cells are cultured on Transwell inserts to form a confluent monolayer, which differentiates to mimic the intestinal epithelial barrier.

  • Treatment: The Caco-2 cell monolayers are pre-treated with the prebiotic (e.g., 2% inulin) for 24 hours, followed by exposure to LPS (e.g., 100 ng/mL) for 12 hours to induce barrier dysfunction.[6][7]

  • Transepithelial Electrical Resistance (TEER): TEER is measured to assess the integrity of the cell monolayer. A decrease in TEER indicates increased permeability.

  • Gene Expression Analysis: Total RNA is extracted from the cells, and the expression of tight junction protein genes (e.g., claudin-1, occludin) is quantified using real-time quantitative PCR (RT-qPCR).[6][7]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for assessing prebiotic efficacy.

Prebiotic_Fermentation_Workflow cluster_0 In Vitro Fermentation cluster_1 Analysis Fecal Slurry Fecal Slurry Anaerobic Incubation (37°C) Anaerobic Incubation (37°C) Fecal Slurry->Anaerobic Incubation (37°C) Prebiotic (Stachyose or Inulin) Prebiotic (Stachyose or Inulin) Prebiotic (Stachyose or Inulin)->Anaerobic Incubation (37°C) Gut Microbiota Analysis (16S rRNA sequencing) Gut Microbiota Analysis (16S rRNA sequencing) Anaerobic Incubation (37°C)->Gut Microbiota Analysis (16S rRNA sequencing) SCFA Analysis (GC/HPLC) SCFA Analysis (GC/HPLC) Anaerobic Incubation (37°C)->SCFA Analysis (GC/HPLC)

Experimental workflow for in vitro fermentation.

Stachyose_TLR4_NFkB_Pathway cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates Stachyose Stachyose Stachyose->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Promotes Transcription

Stachyose inhibits the TLR4/NF-κB pathway.

Inulin_Gut_Immunity_Pathway cluster_0 Gut Lumen cluster_1 Intestinal Epithelial & Immune Cells Inulin Inulin Microbiota Gut Microbiota Inulin->Microbiota Fermentation SCFAs SCFAs (Butyrate) Microbiota->SCFAs GPRs GPR43, GPR109A SCFAs->GPRs Activates Immune_Modulation Immune Modulation (e.g., Treg differentiation) GPRs->Immune_Modulation Barrier_Function Enhanced Barrier Function (↑ Tight Junctions, Mucin) GPRs->Barrier_Function

References

A Comparative Analysis of the Hypoglycemic Effects of Stachyose Hydrate and Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypoglycemic effects of Stachyose hydrate and metformin, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms and potential applications of these compounds.

Overview of Hypoglycemic Effects

Metformin is a well-established biguanide drug and the first-line therapy for type 2 diabetes. Its primary hypoglycemic effects are attributed to the reduction of hepatic glucose production and improvement of insulin sensitivity. This compound, a naturally occurring tetrasaccharide, is an emerging prebiotic with potential hypoglycemic properties. Its effects are primarily mediated through the modulation of gut microbiota and the production of short-chain fatty acids (SCFAs).

While direct comparative studies are limited, this guide synthesizes available data from preclinical studies to evaluate their respective hypoglycemic potential.

Quantitative Data on Hypoglycemic Effects

The following tables summarize the quantitative data on the hypoglycemic effects of a stachyose-rich extract and metformin from animal studies.

Note: The data for the stachyose-rich extract and metformin are from separate studies. Direct comparison should be made with caution due to potential variations in experimental design, animal models, and dosages.

Table 1: Hypoglycemic Effects of Stachyose-Rich Extract in Streptozotocin-Induced Diabetic Mice

Treatment GroupDose (mg/kg)DurationInitial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Percentage Reduction (%)Source
Diabetic Control-28 days278.12--[1]
Stachyose Extract75028 days278.12127.5054.1[1]
Stachyose Extract150028 days238.97177.1225.9[1]

Table 2: Hypoglycemic Effects of Metformin in Diabetic Animal Models

Animal ModelDose (mg/kg/day)DurationInitial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Percentage Reduction (%)Source
Alloxan-induced diabetic rats10001 month>200~118~41[2][3]
Streptozotocin-induced diabetic rats7013 weeks>199.8Decreased significantlyNot specified[4]
Neonatal streptozotocin diabetic ratsNot specifiedNot specified132Not specifiedNot specified[5]

Mechanisms of Action

Metformin: AMPK-Dependent and Independent Pathways

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] Activated AMPK in the liver suppresses gluconeogenesis by inhibiting key enzymes like phosphoenolpyruvate carboxykinase and glucose-6-phosphatase.[6] In skeletal muscle, AMPK activation enhances glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[6] Metformin also exerts hypoglycemic effects through AMPK-independent pathways, including inhibition of the mitochondrial respiratory chain complex I and modulation of the gut microbiota.[6]

Metformin Metformin Mitochondria Mitochondrial Respiratory Chain (Complex I) Metformin->Mitochondria AMPK AMPK Activation Metformin->AMPK Gut_Microbiota Gut Microbiota Modulation Metformin->Gut_Microbiota Mitochondria->AMPK Liver Liver AMPK->Liver Muscle Skeletal Muscle AMPK->Muscle Gluconeogenesis ↓ Hepatic Gluconeogenesis Liver->Gluconeogenesis Glucose_Uptake ↑ Glucose Uptake (GLUT4 Translocation) Muscle->Glucose_Uptake GLP1 ↑ GLP-1 Secretion Gut_Microbiota->GLP1

Figure 1. Signaling pathway of metformin's hypoglycemic effects.

This compound: A Prebiotic Approach

This compound is not readily digested in the upper gastrointestinal tract and reaches the colon largely intact, where it serves as a substrate for beneficial gut bacteria.[7] Fermentation of stachyose by gut microbiota, such as Bifidobacterium and Lactobacillus, leads to the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. These SCFAs can improve insulin sensitivity, reduce inflammation, and enhance the secretion of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion and inhibits glucagon release. The modulation of gut microbiota also contributes to improved gut barrier function and reduced systemic inflammation, which are often associated with insulin resistance.[7]

Stachyose This compound (Oral Intake) Gut Colon Stachyose->Gut Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut->Microbiota Fermentation Fermentation Microbiota->Fermentation SCFAs ↑ Short-Chain Fatty Acids (SCFAs) Fermentation->SCFAs GLP1 ↑ GLP-1 Secretion SCFAs->GLP1 Insulin_Sensitivity ↑ Insulin Sensitivity SCFAs->Insulin_Sensitivity Inflammation ↓ Inflammation SCFAs->Inflammation

Figure 2. Signaling pathway of this compound's hypoglycemic effects.

Experimental Protocols

Induction of Type 2 Diabetes in Animal Models

A common method for inducing a type 2 diabetes model in rats that mimics the human condition involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).

  • High-Fat Diet: Male Wistar or Sprague-Dawley rats are typically fed a high-fat diet for a period of 2 to 8 weeks to induce insulin resistance. The diet composition is approximately 45-60% of calories from fat.

  • Streptozotocin (STZ) Administration: Following the HFD period, a single low dose of STZ (typically 30-40 mg/kg body weight) is administered via intraperitoneal injection. STZ is a toxin that selectively destroys pancreatic β-cells. The low dose is intended to induce partial β-cell dysfunction, leading to hyperglycemia without causing complete insulin deficiency as seen in type 1 diabetes.

  • Confirmation of Diabetes: Diabetes is typically confirmed 72 hours to one week after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above a certain threshold (e.g., >200 mg/dL or 11.1 mmol/L) are considered diabetic and are used for the study.

Start Acclimatization (1 week) HFD High-Fat Diet (2-8 weeks) Start->HFD STZ Streptozotocin (STZ) Injection (i.p.) (30-40 mg/kg) HFD->STZ Confirm Confirmation of Diabetes (Fasting Blood Glucose > 200 mg/dL) STZ->Confirm Treatment Treatment Period (Stachyose or Metformin) Confirm->Treatment Endpoint Endpoint Analysis (Blood Glucose, etc.) Treatment->Endpoint

Figure 3. Experimental workflow for inducing type 2 diabetes in rats.

Administration of this compound and Metformin
  • Route of Administration: In the cited animal studies, both the stachyose-rich extract and metformin were administered orally via gavage.[1][2]

  • Dosage:

    • Stachyose-rich extract: Dosages of 750 mg/kg and 1500 mg/kg per day were used in diabetic mice.[1]

    • Metformin: Dosages in diabetic rat models typically range from 50 mg/kg to 500 mg/kg per day.[4][8]

  • Duration of Treatment: Treatment durations in the reviewed studies ranged from 4 weeks to 13 weeks.[1][4]

Conclusion

Metformin is a potent hypoglycemic agent with well-established mechanisms of action primarily centered on the liver and skeletal muscle. This compound demonstrates a promising, albeit different, approach to glycemic control by leveraging its prebiotic properties to modulate the gut microbiome.

The available data suggests that a stachyose-rich extract can significantly reduce fasting blood glucose in diabetic mice. However, a direct comparison of the potency of pure this compound with metformin is not yet available from head-to-head studies. Future research should focus on direct comparative studies using purified this compound to accurately assess its hypoglycemic efficacy relative to established drugs like metformin. Such studies will be crucial for determining the potential of this compound as a standalone or adjunct therapy in the management of type 2 diabetes.

References

Validation of Stachyose hydrate's prebiotic activity using established in vitro models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro prebiotic activity of stachyose hydrate against other common prebiotics, including inulin, Fructooligosaccharides (FOS), and Galactooligosaccharides (GOS). The information presented is based on established in vitro models simulating the human gut environment, with a focus on quantitative data from head-to-head comparative studies.

Executive Summary

This compound, a functional tetrasaccharide, demonstrates significant prebiotic potential in established in vitro models. It effectively modulates the composition of the gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. Furthermore, its fermentation by gut microbes leads to the production of beneficial short-chain fatty acids (SCFAs). When compared to other well-known prebiotics like inulin, FOS, and GOS, this compound exhibits a distinct fermentation profile. While all these prebiotics show a bifidogenic effect, the specific impact on different bacterial genera and the profile of SCFA production can vary, highlighting the potential for targeted prebiotic interventions.

Comparative Analysis of Prebiotic Performance

The following tables summarize the quantitative data from in vitro studies comparing the prebiotic effects of this compound with inulin, FOS, and GOS. These studies typically utilize human fecal slurry in anaerobic batch culture fermentation systems to simulate the conditions of the human colon.

Modulation of Gut Microbiota Composition

Table 1: Changes in Relative Abundance of Key Bacterial Genera following In Vitro Fermentation

PrebioticChange in BifidobacteriumChange in LactobacillusChange in Other Key GeneraReference
This compound Significant IncreaseSignificant IncreaseIncrease in Faecalibacterium and Prevotella; Decrease in Bacteroides and Escherichia-Shigella[1]
Inulin Strong IncreaseVariable IncreaseIncrease in Collinsella[2][3]
FOS (Fructooligosaccharides) Significant IncreaseSignificant IncreaseMay decrease butyrate-producing bacteria in some contexts[4][5]
GOS (Galactooligosaccharides) Strong IncreaseVariable IncreaseLargest decrease in Clostridia[2]
Production of Short-Chain Fatty Acids (SCFAs)

Table 2: Production of Major Short-Chain Fatty Acids (SCFAs) during In Vitro Fermentation

PrebioticAcetate ProductionPropionate ProductionButyrate ProductionTotal SCFA ProductionReference
This compound Significant IncreaseSignificant IncreaseSignificant IncreaseHigh[6]
Inulin HighModerateHigh (major product in some studies)High[4][7]
FOS (Fructooligosaccharides) High (major product)ModerateVariable (can be lower than inulin)High[4]
GOS (Galactooligosaccharides) HighHighHighHighest in some comparative studies[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to validate the prebiotic activity of this compound and other prebiotics.

In Vitro Fecal Fermentation Model

This model simulates the anaerobic conditions of the human colon to study the fermentation of prebiotics by the gut microbiota.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • The samples are immediately placed in an anaerobic chamber.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced phosphate-buffered saline (PBS) solution.[8]

2. Fermentation Medium:

  • A basal nutrient medium is prepared, typically containing peptone, yeast extract, and salts, to support bacterial growth.

  • The prebiotic substrate (this compound, inulin, FOS, or GOS) is added to the medium as the primary carbon source at a specified concentration (e.g., 1% w/v).

  • A control group with no added prebiotic is included.

3. Fermentation Conditions:

  • The fecal slurry is inoculated into the fermentation medium.

  • The cultures are incubated anaerobically at 37°C for a defined period, typically 24 to 48 hours.[9]

  • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

4. Analysis:

  • Microbiota Composition: Bacterial DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to determine the relative abundance of different bacterial taxa.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate, etc.) in the fermentation broth are measured using gas chromatography (GC).[8]

In Vitro Gastrointestinal Digestion Model

This model is used to assess the resistance of a prebiotic to digestion in the upper gastrointestinal tract, a key characteristic of prebiotics.

1. Simulated Saliva Phase:

  • The prebiotic is mixed with a simulated salivary fluid containing α-amylase and incubated at 37°C for a short period to mimic oral digestion.[4]

2. Simulated Gastric Phase:

  • The mixture from the oral phase is then subjected to a simulated gastric fluid containing pepsin and a low pH (around 2.0) and incubated at 37°C for approximately 2 hours.[4]

3. Simulated Intestinal Phase:

  • The gastric chyme is neutralized and mixed with a simulated intestinal fluid containing pancreatin and bile salts.

  • The mixture is incubated at 37°C for another 2-4 hours.[4]

4. Analysis:

  • The concentration of the prebiotic is measured before and after the simulated digestion to determine its resistance to hydrolysis.

Visualizing the Pathways and Processes

Experimental Workflow for In Vitro Prebiotic Activity Assessment

experimental_workflow cluster_preparation Preparation cluster_simulation Simulation cluster_analysis Analysis fecal_sample Fecal Sample (Healthy Donors) fermentation In Vitro Fecal Fermentation fecal_sample->fermentation prebiotics Prebiotic Substrates (Stachyose, Inulin, etc.) digestion In Vitro Gastrointestinal Digestion prebiotics->digestion digestion->fermentation Resistant Fraction microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) fermentation->microbiota_analysis scfa_analysis SCFA Analysis (Gas Chromatography) fermentation->scfa_analysis prebiotic_fermentation cluster_input Input cluster_process Process cluster_output Output Prebiotic This compound Gut_Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotic->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs Bacterial_Growth Increased Beneficial Bacterial Population Gut_Microbiota->Bacterial_Growth

References

Stachyose Hydrate: A Comparative Analysis of its Prebiotic Effects Across Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the in vivo effects of stachyose hydrate across various animal models, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its potential as a therapeutic agent. This guide synthesizes experimental data on its impact on gut microbiota, inflammatory responses, and metabolic parameters, alongside detailed experimental protocols and visual representations of its mechanism of action.

Executive Summary

Stachyose, a tetrasaccharide naturally found in certain legumes and vegetables, has demonstrated significant prebiotic activity in multiple animal studies. As a functional oligosaccharide, it resists digestion in the upper gastrointestinal tract, reaching the colon intact where it is selectively fermented by beneficial bacteria. This guide cross-validates the effects of this compound in rodent (mice and rats) and avian (broiler chickens) models, highlighting its consistent influence on gut health and metabolism. Comparisons with other prebiotics, such as fructooligosaccharides (FOS) and raffinose, as well as the anti-diabetic drug metformin, are presented to contextualize its performance.

Comparative Efficacy of this compound

The following tables summarize the key quantitative findings from various studies, showcasing the effects of this compound on different physiological and pathological parameters in mice, rats, and broiler chickens.

Table 1: Effects of this compound on Gut Microbiota and Short-Chain Fatty Acids (SCFAs)
Animal ModelConditionDosageDurationKey FindingsComparisonReference
Mice High-Fat Diet-Induced Obesity400 mg/kgNot SpecifiedIncreased relative abundances of Prevotellaceae_NK3B31_group, Parasutterella, Christensenellaceae_R-7_group, and Anaerovorax. Decreased Firmicutes/Bacteroidetes ratio. Increased fecal butanoic acid.N/A[1]
Mice Dextran Sulfate Sodium (DSS)-Induced ColitisNot SpecifiedNot SpecifiedIncreased relative abundance of Akkermansia and Lactobacillus.N/A[2]
Rats High-Fat Diet/Streptozotocin-Induced Type 2 DiabetesNot Specified4 weeksSelective enrichment of Phascolarctobacterium, Bilophila, Oscillospira, and Turicibacter.Metformin: Selectively enriched Sutterella and Prevotella.[3][3]
Broiler Chickens Normal Diet0.6% of diet49 daysIncreased concentrations of acetic and propionic acid. Decreased concentrations of butyric and lactic acid.Soybean oligosaccharide & Raffinose: Lower increases in acetic and propionic acid compared to stachyose.[4]
Table 2: Effects of this compound on Inflammatory and Metabolic Markers
Animal ModelConditionDosageDurationKey FindingsComparisonReference
Mice High-Fat Diet-Induced Obesity400 mg/kgNot SpecifiedDiminished upregulation of serum TNF-α.N/A[1]
Mice DSS-Induced ColitisNot SpecifiedNot SpecifiedSignificantly inhibited the upregulation of IL-6, IL-10, IL-17a, and TNF-α.N/A[2]
Mice Acute Hypobaric HypoxiaNot SpecifiedNot SpecifiedIn combination with L. rhamnosus GG, decreased pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6, TNF-α).[5]N/A[5]
Rats High-Fat Diet/Streptozotocin-Induced Type 2 DiabetesNot Specified4 weeksDecreased serum LPS and pancreatic mRNA expression of IL-6 and TNF-α.Metformin: Similar decreases in IL-6 and TNF-α mRNA expression.[3][3]
Broiler Chickens Normal Diet0.6% of dietNot SpecifiedImproved feed-to-gain ratio.Raffinose: No significant improvement in feed-to-gain ratio.[6]

Experimental Protocols

Stachyose Administration in a Murine Model of Type 2 Diabetes

This protocol is based on a study investigating the effects of stachyose on inflammation and gut microbiota in diabetic rats.[3]

  • Animal Model: Male Wistar rats are used.

  • Induction of Type 2 Diabetes: Rats are fed a high-fat diet for a specified period, followed by an intraperitoneal injection of a low dose of streptozotocin to induce hyperglycemia.

  • Experimental Groups:

    • Control Group: Healthy rats receiving a standard diet.

    • Diabetic Model Group: Diabetic rats receiving a high-fat diet.

    • Stachyose Group: Diabetic rats receiving a high-fat diet supplemented with stachyose (dosage to be specified, e.g., via oral gavage).

    • Metformin Group: Diabetic rats receiving a high-fat diet and metformin (dosage to be specified, e.g., via oral gavage) as a positive control.

  • Treatment Duration: 4 weeks.

  • Sample Collection: At the end of the treatment period, blood, pancreas, and colon contents are collected.

  • Biochemical Analysis: Serum levels of lipopolysaccharide (LPS) are measured.

  • Gene Expression Analysis: Pancreatic tissue is analyzed for the mRNA expression of inflammatory cytokines such as IL-6 and TNF-α using quantitative real-time PCR.

  • Gut Microbiota Analysis: DNA is extracted from colon contents, and 16S rRNA gene sequencing is performed to analyze the composition of the gut microbiota.

Evaluation of Stachyose on Growth Performance in Broiler Chickens

This protocol is based on studies assessing the impact of dietary stachyose on the performance of broiler chickens.[6][7]

  • Animal Model: Day-old male Arbor Acres broiler chickens.

  • Experimental Diets:

    • Basal Diet (Control): A standard corn-soybean meal-based diet.

    • Stachyose Diets: Basal diet supplemented with varying levels of stachyose (e.g., 0.4%, 0.8%, 1.2%, 1.6% of the diet).

    • Alternative Prebiotic Diets: Basal diet supplemented with other oligosaccharides like raffinose or soybean oligosaccharides for comparison.

  • Experimental Design: Birds are randomly allocated to different dietary treatment groups, with multiple replicate pens per treatment.

  • Trial Duration: 42 days.

  • Data Collection:

    • Growth Performance: Body weight and feed intake are recorded weekly to calculate average daily gain, average daily feed intake, and feed conversion ratio.

    • Nutrient Digestibility: Apparent metabolizable energy and digestibility of key nutrients are determined.

    • Cecal Fermentation: At the end of the trial, cecal contents are collected to measure pH and concentrations of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the effects of the dietary treatments.

Signaling Pathways and Experimental Workflow

Modulatory Effect of Stachyose on the PI3K/Akt Signaling Pathway in a Diabetic Rat Model

In a rat model of type 2 diabetes, stachyose administration has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for regulating cell proliferation, survival, and metabolism.[3] The proposed mechanism involves the modulation of gut microbiota by stachyose, leading to a decrease in inflammatory cytokines (IL-6, TNF-α) and subsequent activation of the PI3K/Akt pathway.

Stachyose_PI3K_Akt_Pathway Stachyose Stachyose Gut_Microbiota Gut Microbiota Modulation (e.g., ↑Phascolarctobacterium) Stachyose->Gut_Microbiota Inflammation ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) Gut_Microbiota->Inflammation PI3K PI3K Inflammation->PI3K activates Akt Akt PI3K->Akt activates Cell_Survival ↑ Cell Survival & Metabolism Akt->Cell_Survival

Caption: Stachyose modulates the PI3K/Akt pathway.

General Experimental Workflow for Assessing Stachyose Effects in Animal Models

The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of this compound.

Experimental_Workflow start Animal Model Selection (e.g., Mice, Rats, Broilers) acclimatization Acclimatization Period start->acclimatization grouping Randomized Grouping acclimatization->grouping treatment Treatment Administration (Control, Stachyose, Comparison) grouping->treatment monitoring In-life Monitoring (Body Weight, Feed Intake) treatment->monitoring sampling Sample Collection (Blood, Tissues, Cecal Contents) monitoring->sampling analysis Data Analysis (Biochemical, Microbiome, Gene Expression) sampling->analysis results Results & Interpretation analysis->results

Caption: Workflow for in vivo stachyose studies.

Conclusion

Across different animal models, this compound consistently demonstrates beneficial prebiotic effects. Its ability to modulate the gut microbiota, reduce inflammation, and improve metabolic parameters suggests its potential as a therapeutic agent for various conditions, including metabolic disorders and inflammatory bowel disease. The data presented in this guide provide a solid foundation for further research and development of stachyose-based interventions. Future studies should focus on elucidating the precise molecular mechanisms underlying its effects and translating these findings to human clinical trials.

References

Assessing the Synergistic Effects of Stachyose Hydrate with Probiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of stachyose hydrate with probiotics, supported by experimental data. Stachyose, a tetrasaccharide prebiotic, selectively nourishes beneficial gut bacteria, and when combined with specific probiotic strains, it can amplify their therapeutic potential. This guide will delve into the quantitative effects on microbial growth, metabolite production, and the underlying molecular mechanisms, offering valuable insights for the development of next-generation synbiotic formulations.

I. Modulation of Gut Microbiota and Metabolite Production

This compound, being indigestible by human enzymes, reaches the colon intact where it is fermented by probiotic bacteria, particularly Bifidobacterium and Lactobacillus species. This selective fermentation leads to a significant shift in the gut microbial composition and an increase in the production of beneficial short-chain fatty acids (SCFAs).

Comparative Analysis of Probiotic Growth on Stachyose

Studies have demonstrated the potent prebiotic activity of stachyose on various probiotic strains. The following table summarizes the specific growth rates of different Bifidobacterium species when cultured on stachyose compared to glucose.

Probiotic StrainCarbon SourceSpecific Growth Rate (h⁻¹)Reference
Bifidobacterium longum (human origin)Stachyose0.53 ± 0.04[1]
Glucose0.48 ± 0.03[1]
Bifidobacterium breve (human origin)Stachyose0.55 ± 0.05[1]
Glucose0.45 ± 0.04[1]
Bifidobacterium animalis (dairy origin)Stachyose0.51 ± 0.04[1]
Glucose0.35 ± 0.03[1]

Data presented as mean ± standard deviation.

As the data indicates, all tested Bifidobacterium strains exhibited a higher specific growth rate on stachyose compared to glucose, highlighting its efficacy as a selective prebiotic.[1]

Synergistic Enhancement of Short-Chain Fatty Acid (SCFA) Production

The combination of stachyose with probiotics leads to a significant increase in the production of SCFAs, such as acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis, providing energy for colonocytes, and exerting anti-inflammatory effects.

An in vitro fermentation study using human fecal microbiota demonstrated a significant increase in SCFA concentrations after 24 hours of fermentation with stachyose.

SCFAControl (μg/mL)Stachyose (10 mg/mL) (μg/mL)P-valueReference
Acetate2850 ± 1504120 ± 210< 0.01[2]
Propionate850 ± 701150 ± 90< 0.05[2]
Butyrate780 ± 601350 ± 110< 0.01[2]

Data presented as mean ± standard deviation.

Furthermore, a study on the synergistic effect of stachyose and Latilactobacillus sakei in a mouse model of constipation showed a significant increase in various SCFAs in the cecal content of the synbiotic group compared to the control and individual treatment groups.

SCFAConstipation Model (μg/g)Stachyose (μg/g)L. sakei (μg/g)Synbiotic (Stachyose + L. sakei) (μg/g)Reference
Acetic Acid850 ± 1201105.87 ± 147.84950 ± 1301250 ± 160[3]
Propionic Acid250 ± 40306.86 ± 78.30280 ± 50350 ± 60[3]
Butyric Acid180 ± 30250 ± 40210 ± 35300 ± 50[3]

Data presented as mean ± standard deviation.

These findings underscore the enhanced metabolic output achieved through the synergistic action of stachyose and probiotics.

II. Experimental Protocols

In Vitro Fermentation of Stachyose with Human Fecal Microbiota

Objective: To assess the impact of stachyose on the composition and metabolic activity of human gut microbiota in vitro.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.

  • Inoculum Preparation: A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Medium: A basal fermentation medium is prepared containing peptone, yeast extract, and other essential nutrients. Stachyose is added as the primary carbon source at a final concentration of 1% (w/v). A control medium without a carbon source is also prepared.

  • Fermentation: The fermentation is carried out in an anaerobic chamber at 37°C for 24-48 hours.

  • Analysis:

    • Microbiota Composition: Bacterial DNA is extracted from the fermentation broth, and 16S rRNA gene sequencing is performed to analyze changes in the microbial community structure.

    • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation supernatant are quantified using gas chromatography (GC).

Synergistic Effect of Stachyose and Latilactobacillus sakei in a Mouse Model of Constipation

Objective: To evaluate the synergistic effect of stachyose and L. sakei on alleviating constipation in mice.

Methodology:

  • Animal Model: A constipation model is induced in mice by administering loperamide.

  • Treatment Groups: Mice are divided into four groups: control (saline), stachyose (1 g/kg body weight), L. sakei (1 x 10⁹ CFU/mouse), and synbiotic (stachyose + L. sakei). Treatments are administered orally for a specified period.

  • Assessment of Constipation:

    • Fecal Parameters: Fecal pellet number, weight, and water content are measured.

    • Gastrointestinal Transit Time: The time taken for the first black stool to appear after oral administration of charcoal meal is recorded.

  • Biochemical Analysis:

    • Neurotransmitter and Hormone Levels: Serum levels of motilin (MTL), gastrin (GAS), substance P (SP), and vasoactive intestinal peptide (VIP) are measured using ELISA kits.

    • SCFA Analysis: Cecal contents are collected for the quantification of SCFAs by GC.

III. Visualization of Mechanisms and Workflows

Experimental Workflow for In Vitro Fermentation

experimental_workflow cluster_sample_prep Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Fecal Sample (Healthy Donor) inoculum Fecal Inoculum (10% slurry in PBS) fecal_sample->inoculum control_medium Basal Medium (No Carbon Source) inoculum->control_medium stachyose_medium Basal Medium + Stachyose (1%) inoculum->stachyose_medium fermentation Anaerobic Incubation (37°C, 24-48h) control_medium->fermentation stachyose_medium->fermentation microbiota_analysis Microbiota Analysis (16S rRNA Sequencing) fermentation->microbiota_analysis scfa_analysis SCFA Analysis (Gas Chromatography) fermentation->scfa_analysis

Experimental workflow for the in vitro fermentation of stachyose.
Signaling Pathway: Butyrate-Mediated Activation of PPAR-γ

The synergistic fermentation of stachyose by probiotics leads to increased butyrate production, which in turn activates the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway in colonocytes. This pathway plays a critical role in maintaining gut barrier function and reducing inflammation.

PPAR_gamma_pathway cluster_lumen Intestinal Lumen cluster_colonocyte Colonocyte cluster_nucleus stachyose Stachyose probiotics Probiotics (e.g., Bifidobacterium, Lactobacillus) stachyose->probiotics butyrate Butyrate probiotics->butyrate Fermentation butyrate_in Butyrate butyrate->butyrate_in Uptake ppar_gamma PPAR-γ butyrate_in->ppar_gamma Activates ppar_rxr PPAR-γ/RXR Heterodimer ppar_gamma->ppar_rxr rxr RXR rxr->ppar_rxr ppre PPRE (Peroxisome Proliferator Response Element) ppar_rxr->ppre Binds to nucleus Nucleus gene_expression Target Gene Expression ppre->gene_expression Regulates tight_junctions ↑ Tight Junction Proteins (ZO-1, Occludin) gene_expression->tight_junctions anti_inflammatory ↓ Pro-inflammatory Cytokines (NF-κB) gene_expression->anti_inflammatory

Butyrate, a product of stachyose fermentation, activates the PPAR-γ signaling pathway.

IV. Conclusion

The synergistic combination of this compound and specific probiotic strains presents a promising strategy for enhancing gut health. The selective fermentation of stachyose leads to the proliferation of beneficial bacteria and an increased production of SCFAs, particularly butyrate. This, in turn, activates key signaling pathways like PPAR-γ, resulting in improved gut barrier function and a reduction in inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these synbiotic combinations. Future research should focus on clinical trials to validate these preclinical findings and to determine optimal dosages and strain-specific synergies for various health applications.

References

Independent validation of published research on Stachyose hydrate's health benefits.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the health benefits of stachyose hydrate, with a focus on independently validated research. It compares the performance of stachyose with other common prebiotics, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

I. Prebiotic Effects: Modulation of Gut Microbiota

Stachyose, a tetrasaccharide belonging to the raffinose family of oligosaccharides, has been shown to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacteria and Lactobacilli.[1][2] Its prebiotic activity is attributed to its resistance to digestion in the upper gastrointestinal tract, allowing it to reach the colon intact where it is fermented by gut microbes.[1]

Comparative Analysis of Bifidogenic Effects

Clinical studies have demonstrated that stachyose supplementation leads to a significant increase in fecal bifidobacteria and lactobacilli.[2] In a comparative context, some third-party clinical trials have reported that stachyose exhibits an 18% greater bifidogenic effect compared to fructooligosaccharides (FOS) at equivalent dosages.[1] Furthermore, longitudinal studies have noted a 34% higher retention of beneficial bacterial strains after six months of stachyose supplementation compared to FOS.[1]

Table 1: Comparative in vitro Fermentation Effects of Stachyose and Other Prebiotics on Gut Microbiota

PrebioticDosageChange in Bifidobacterium AbundanceChange in Lactobacillus AbundanceKey FindingsReference
Stachyose 1% (w/v)Significant IncreaseSignificant IncreasePromoted the relative abundance of Bifidobacteria, Faecalibacterium, Lactobacillus, and Prevotella. Reduced Bacteroides and Escherichia-Shigella.[3]
Fructooligosaccharides (FOS) 1% (w/v)IncreaseSignificant IncreaseShowed a greater bifidogenic effect than advanced-FOS (Ad-FOS).[4]
Inulin 1% (w/v)IncreaseNot specifiedIncreased the beneficial genus Collinsella.[5]
Galactooligosaccharides (GOS) Not SpecifiedNot SpecifiedNot SpecifiedReported to excel in infant nutrition.[1]
Experimental Protocol: In Vitro Fecal Fermentation

Objective: To assess the prebiotic effects of stachyose and its alternatives on the human gut microbiota.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Slurry Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

  • Batch Fermentation: In an anaerobic chamber, batch fermentations are set up in serum vials containing a basal medium. The medium is supplemented with 1% (w/v) of the test prebiotic (stachyose, FOS, or inulin) as the sole carbohydrate source. A control group with no added carbohydrate is also included.

  • Inoculation and Incubation: Each vial is inoculated with the fecal slurry and incubated at 37°C for 24-48 hours.

  • Microbial Analysis: After incubation, bacterial DNA is extracted from the fermentation broth. The composition of the gut microbiota is analyzed by 16S rRNA gene sequencing.

  • Metabolite Analysis: Supernatants from the fermentation broth are collected to analyze short-chain fatty acid (SCFA) concentrations using gas chromatography.[4][6]

Diagram 1: Experimental Workflow for In Vitro Fecal Fermentation

G cluster_0 Sample Preparation cluster_1 In Vitro Fermentation cluster_2 Analysis A Fecal Sample Collection B Fecal Slurry Preparation (10% w/v) A->B C Batch Culture Setup (with Prebiotics) B->C D Inoculation with Fecal Slurry C->D E Anaerobic Incubation (37°C, 24-48h) D->E F 16S rRNA Gene Sequencing E->F G SCFA Analysis (Gas Chromatography) E->G

In Vitro Fermentation Workflow

II. Alleviation of Inflammatory Bowel Disease (IBD)

Stachyose has demonstrated therapeutic potential in preclinical models of inflammatory bowel disease, such as ulcerative colitis (UC).[7] Studies have shown that stachyose supplementation can significantly reduce the severity of colitis, decrease inflammatory cytokine levels, and restore the integrity of the intestinal barrier.[8]

Independent Validation of Anti-Colitis Effects

A study investigating the effects of stachyose on dextran sulfate sodium (DSS)-induced colitis in mice found that stachyose treatment significantly reduced colon lesions and inhibited the upregulation of inflammatory cytokines.[7] These findings were noted to be consistent with a previous study, providing a degree of independent validation for the anti-inflammatory effects of stachyose in this model.[7]

Mechanism of Action: Butyrate-PPARγ Signaling Pathway

The anti-inflammatory effects of stachyose are, in part, mediated by its fermentation product, butyrate. Butyrate, a short-chain fatty acid, serves as a primary energy source for colonocytes and has potent immunomodulatory properties. One of the key mechanisms through which butyrate exerts its anti-inflammatory effects is by activating the peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathway.[9][10]

Activation of PPARγ in intestinal epithelial cells leads to the suppression of pro-inflammatory signaling pathways, such as NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[11][12]

Table 2: Comparative Effects on Inflammatory Markers in DSS-Induced Colitis Models

TreatmentDosageReduction in Disease Activity Index (DAI)Reduction in TNF-α LevelsReduction in IL-6 LevelsKey FindingsReference
Stachyose 200, 400, 600 mg/kgDose-dependent reductionSignificant reductionSignificant reductionAlleviated colitis symptoms and restored intestinal barrier integrity.[8]
Placebo N/ANo significant reductionNo significant reductionNo significant reductionDid not ameliorate colitis symptoms.[8]

Diagram 2: Butyrate-Mediated PPARγ Signaling Pathway in Intestinal Inflammation

G cluster_0 Lumen cluster_1 Colonocyte Stachyose Stachyose Butyrate Butyrate Stachyose->Butyrate Fermentation by Gut Microbiota PPARg PPARγ Butyrate->PPARg Activates Butyrate->PPARg NFkB NF-κB PPARg->NFkB Inhibits Inflammation Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Promotes

Butyrate-PPARγ Signaling Pathway

III. Improvement of Bowel Function in Constipation

Clinical evidence supports the efficacy of stachyose in improving bowel function in individuals with constipation. A study involving 103 constipated patients demonstrated that daily supplementation with 5g of stachyose-enriched α-galacto-oligosaccharides for 30 days resulted in increased defecation frequency, softer stools, and easier defecation.[2]

Comparative Efficacy with Other Prebiotics

While direct head-to-head clinical trials are limited, some reports suggest that stachyose may offer advantages over other prebiotics for individuals with sensitive digestion due to its selective fermentation by bifidobacteria, which may minimize gas production.[1]

Table 3: Clinical Outcomes of Stachyose Supplementation in Constipated Patients

ParameterStachyose Group (5g/day)Placebo Groupp-valueKey FindingsReference
Defecation Frequency Significantly IncreasedNo significant change<0.05Stachyose effectively improved bowel regularity.[2]
Stool Consistency SofterNo significant change<0.05Led to softer and easier to pass stools.[2]
Ease of Defecation EasierNo significant change<0.05Reduced straining during defecation.[2]
Experimental Protocol: Quantification of Fecal Bifidobacteria

Objective: To quantify the changes in fecal Bifidobacterium populations following prebiotic supplementation.

Methodology:

  • Fecal Sample Collection: Fecal samples are collected from study participants at baseline and after the intervention period.

  • DNA Extraction: Total bacterial DNA is extracted from a weighed amount of fecal sample using a commercially available DNA extraction kit.

  • Quantitative Real-Time PCR (qPCR):

    • Primer Design: Species-specific primers targeting a conserved gene in Bifidobacterium (e.g., 16S rRNA gene, groEL) are used.

    • Standard Curve: A standard curve is generated using a known concentration of Bifidobacterium DNA.

    • qPCR Reaction: The qPCR reaction is performed with the extracted fecal DNA, primers, and a fluorescent dye (e.g., SYBR Green).

    • Quantification: The abundance of Bifidobacterium in the fecal sample is determined by comparing the amplification data to the standard curve.[13][14][15][16]

Diagram 3: Logical Flow of a Prebiotic Clinical Trial for Constipation

G cluster_0 Recruitment & Baseline cluster_1 Intervention cluster_2 Follow-up & Analysis A Patient Recruitment (Constipated Individuals) B Baseline Assessment (Bowel Function, Microbiota) A->B C Randomization B->C D Stachyose Supplementation C->D E Placebo C->E F Follow-up Assessment (Bowel Function, Microbiota) D->F E->F G Data Analysis F->G H Results G->H

Prebiotic Clinical Trial Workflow

IV. Conclusion

The available evidence, including independently corroborated findings, suggests that this compound is a promising prebiotic with tangible health benefits. Its selective fermentation by beneficial gut bacteria, leading to the production of butyrate and subsequent activation of the anti-inflammatory PPARγ pathway, provides a mechanistic basis for its observed effects in improving gut health, alleviating symptoms of inflammatory bowel disease in preclinical models, and improving bowel function in individuals with constipation. Comparative data, although in some cases preliminary, indicate that stachyose may offer advantages over other common prebiotics in terms of its bifidogenic effect and tolerability. Further large-scale, head-to-head clinical trials are warranted to definitively establish its comparative efficacy and solidify its role in nutritional and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of Stachyose Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of stachyose hydrate, a non-hazardous substance that still requires adherence to standard laboratory safety protocols.

This compound: Safety and Physical Properties

This compound is a tetrasaccharide consisting of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. While generally not classified as a hazardous substance, it is crucial to handle it with care in a laboratory setting.[1] One supplier's safety data sheet suggests it may be harmful if swallowed and can cause skin, eye, and respiratory irritation. Therefore, exercising caution and using appropriate personal protective equipment (PPE) is recommended.

Below is a summary of its key quantitative data:

PropertyValueSource
CAS Number 54261-98-2[1][2]
Molecular Formula C₂₄H₄₂O₂₁ · xH₂O[3][4]
Molecular Weight 666.58 g/mol (anhydrous basis)[4][5]
Appearance White to off-white powder[2][4]
Solubility Soluble in water[4]
Melting Point 95 - 105 °C / 203 - 221 °F[4]

Experimental Protocols for Safe Handling

When working with this compound, adherence to standard laboratory practices is essential. This includes:

  • Engineering Controls: Use in a well-ventilated area. Appropriate exhaust ventilation should be used where dust is formed.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses or chemical safety goggles.[4]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

    • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3][4]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[4]

This compound Disposal Workflow

The proper disposal of this compound should always comply with local, regional, and national regulations. The following workflow provides a logical approach to its disposal.

G cluster_0 This compound Disposal Protocol A Unused this compound or Contaminated Materials E Package in a suitable, closed container labeled for disposal. A->E B Is the waste classified as hazardous under local regulations? C Dispose of as non-hazardous waste. Follow institutional guidelines. B->C No D Dispose of as hazardous waste. Use a licensed waste carrier. B->D Yes F Consult institutional EHS for guidance. C->F D->F E->B

This compound Disposal Decision Workflow

Step-by-Step Disposal Procedures

  • Waste Identification and Collection: Collect unused this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a suitable, closed container.[3] Ensure the container is appropriately labeled for waste disposal.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste.[6] Consult your institution's Environmental Health and Safety (EHS) department and local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6] Although this compound is generally not considered hazardous, this step is crucial for compliance.

  • Disposal of Non-Hazardous Waste: If determined to be non-hazardous, dispose of the contained waste according to your institution's guidelines for non-hazardous chemical waste. Do not empty into drains.[3][4]

  • Disposal of Hazardous Waste: If classified as hazardous by local regulations, the waste must be disposed of by a licensed waste carrier.[7] Your institution's EHS department will have established procedures for the collection and disposal of hazardous chemical waste.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[3] Outer packaging that is not contaminated may be recyclable.[7]

Disclaimer: This information is intended as a guide and should not replace the guidance of your institution's Environmental Health and Safety department or the specific requirements of local, regional, and national regulations. Always consult the Safety Data Sheet (SDS) provided by your supplier for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Guide to Handling Stachyose Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Stachyose hydrate, a naturally occurring oligosaccharide. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is crucial to prevent potential irritation and ensure personal safety.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GlassesWith side shields, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2][3]Protects against accidental splashes and airborne dust particles.
Hand Protection GlovesCompatible chemical-resistant gloves (e.g., nitrile).[2][4]Prevents direct skin contact with the substance.[2]
Body Protection Lab Coat/Protective ClothingStandard laboratory coat.Protects personal clothing and skin from contamination.[2][3][4]
Respiratory Protection Dust MaskType N95 (US) or type P1 (EN 143) for nuisance-level dust.[1][2]Recommended when handling the powder in a way that generates dust to avoid respiratory irritation.[1][2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperature is between 15–25 °C.[1]

  • Keep away from strong oxidizing agents, as they are incompatible.[1][3]

2. Handling and Use:

  • Work in a well-ventilated area. If dust is likely to be generated, use a chemical fume hood.[5]

  • Don appropriate PPE as outlined in the table above.

  • Avoid breathing dust.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in the handling area.[1][5]

3. Accidental Release Measures:

  • In case of a spill, avoid dust formation.[2][3]

  • Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2][3]

  • Ensure the area is clean before resuming work.

  • Prevent the product from entering drains.[1][2]

4. First Aid Procedures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]

  • In case of skin contact: Wash off with soap and plenty of water.[2]

  • In case of eye contact: Rinse immediately with plenty of water.[1][3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[1][2][5]

5. Disposal Plan:

  • Dispose of waste material in accordance with local, regional, and national regulations.[3]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • Contaminated packaging should be disposed of in the same manner as the product itself. Non-contaminated packages may be recycled.[1]

Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

G A Receiving B Inspection A->B C Storage B->C D Handling & Use C->D E Spill or Release? D->E F Accidental Release Protocol E->F Yes I Disposal E->I No G First Aid Required? F->G H First Aid Procedures G->H Yes G->I No H->I J End of Process I->J

Caption: Logical workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.